Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical structure analysis of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity[1][2][3][4]
Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (CAS: 1803604-79-6), often designated as N-methyl-3-nitrophenethylamine HCl, acts as a critical intermediate in the synthesis of class III antiarrhythmic agents (e.g., Dofetilide derivatives) and trace amine-associated receptor (TAAR) ligands.
Unlike its para-substituted isomer (a common precursor for sotalol-like drugs), the meta-nitro substitution confers unique steric and electronic properties that demand rigorous structural verification. This guide outlines a self-validating analytical workflow to confirm identity, purity, and isomeric fidelity.
High in Water, DMSO, Methanol; Low in DCM, Hexanes
Key Function
Synthetic scaffold; Dofetilide impurity standard
Structural Elucidation & Spectroscopic Validation
The primary analytical challenge is distinguishing the 3-nitro (meta) isomer from the commercially prevalent 4-nitro (para) and 2-nitro (ortho) byproducts. Reliance solely on Mass Spectrometry (MS) is insufficient due to identical molecular ion peaks (
181.1). Nuclear Magnetic Resonance (NMR) is the definitive tool for isomeric differentiation.
Nuclear Magnetic Resonance (
H NMR) Strategy
The aromatic region (7.0–8.5 ppm) provides the "fingerprint" for the meta-substitution pattern.
Predicted Shift Assignment (DMSO-, 400 MHz)
2.60 ppm (3H, s/d): N-Methyl group. Appears as a broad singlet or doublet depending on ammonium proton exchange rates.
3.1–3.3 ppm (4H, m): Ethylene bridge (–CH–CH–). Often overlaps with water signals in DMSO; distinct multiplets in CDOD.
Requires a 1:1:1:1 integral ratio with a specific splitting pattern:
H-2 (Singlet-like/Narrow Doublet): Isolated between nitro and alkyl group.
H-4 (Doublet of Doublets): Ortho to nitro, meta to alkyl.
H-6 (Doublet): Ortho to alkyl, meta to nitro.
H-5 (Triplet/Multiplet): The "connector" proton.
4-Nitro (Para) - Common Impurity:
Shows a symmetric AA'BB' system (two doublets integrating 2H each). If you see two tall doublets, your sample is the wrong isomer.
Figure 1: NMR decision tree for validating the meta-substitution pattern of the phenyl ring.
Infrared Spectroscopy (FT-IR)
The HCl salt form modifies the amine spectrum significantly.
Amine Salt (N-H
): Broad, jagged band between 2400–3000 cm . This confirms salt formation.
Nitro Group (NO
): Two distinct, sharp bands are mandatory:
Asymmetric stretch: ~1530 cm
Symmetric stretch: ~1350 cm
Mass Spectrometry (LC-MS)
Ionization: ESI (Positive Mode).
Base Peak:
Da.
Fragmentation: Look for loss of methylamine (31 Da) or the nitro group (46 Da) in MS/MS to confirm the substituent connectivity.
Quality Control & Impurity Profiling
For drug development applications, purity must exceed 98.0%. The synthesis often involves the reduction of nitrostyrenes or alkylation of nitrophenethylamines, leading to specific byproducts.
HPLC Method Parameters
Standard reverse-phase conditions are suitable, but pH control is vital due to the basic amine.
Parameter
Condition
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Standard stationary phase for polar aromatics.
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in Water
Acidic pH suppresses silanol interactions and keeps amine protonated ().
Regioisomers: 2-nitro or 4-nitro analogs (Close elution; requires resolution check).
Precursor: 3-Nitrophenethylamine (lacks methyl group; early eluting).
Figure 2: Analytical workflow for impurity profiling using Relative Retention Times (RRT).
Physicochemical Properties & Handling[2][4]
Solubility & Stability[2][5]
Hygroscopicity: HCl salts of secondary amines are moderately hygroscopic. Store in a desiccator.
Stability: The nitro group is stable, but the amine hydrochloride can degrade via oxidation if stored in solution for prolonged periods.
Disproportionation: In high-humidity environments, HCl salts can occasionally lose HCl gas or absorb water, altering stoichiometry. Verify chloride content via titration (AgNO
) if stoichiometry is critical.
Safety Profile (GHS)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use a fume hood. The nitro-aromatic moiety suggests potential toxicity; avoid inhalation of dust.[2]
References
Simson Pharma . (n.d.). Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride. Retrieved from
Sigma-Aldrich . (2024). Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride Product Page. Retrieved from [3]
National Center for Biotechnology Information . (2024). PubChem Compound Summary for Phenethylamine derivatives. Retrieved from
A Technical Guide to the Physicochemical Properties of Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals Introduction Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is a substituted phenethylamine derivative characterized by a secondary amine and a...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is a substituted phenethylamine derivative characterized by a secondary amine and a meta-substituted nitrophenyl group. As a member of the broader phenethylamine class, which forms the backbone of numerous neurotransmitters and pharmaceutical agents, this compound represents a valuable chemical intermediate and a potential scaffold for drug discovery. The presence of three key structural features—the basic secondary amine, a flexible ethyl linker, and an electron-withdrawing nitroaromatic system—provides multiple avenues for synthetic modification.
This guide offers a comprehensive analysis of the known and predicted physicochemical properties of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride. Understanding these characteristics is paramount for its effective utilization in synthetic chemistry, medicinal chemistry, and materials science. We will delve into its structural identity, core physical properties, spectroscopic profile, and standardized protocols for its characterization, providing a foundational resource for laboratory professionals. While experimental data for this specific molecule is limited, this guide synthesizes information from established chemical principles and data from closely related structural analogs to present a robust and scientifically grounded profile.
Chemical Identity and Structure
The unambiguous identification of a compound is the cornerstone of all subsequent research. The key identifiers and structural details for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride are summarized below.
The molecule's structure combines a hydrophilic ammonium salt with a lipophilic nitrophenyl group. The nitro group at the meta position significantly influences the electronic properties of the aromatic ring and provides a reactive handle for further chemical transformations, such as reduction to an aniline derivative. The secondary amine is basic and readily protonated to form the stable, crystalline hydrochloride salt, a common strategy in drug development to improve solubility and handling of amine-containing compounds.[1][2]
Core Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior in both chemical and biological systems. The following table summarizes key physicochemical parameters, derived from data on structural analogs and established chemical principles.
Property
Value / Description
Significance in Research & Development
Appearance
Predicted: White to light-yellow crystalline solid.
Provides a preliminary indication of purity. Color may suggest the presence of trace impurities. Based on analogs like 2-(4-Nitrophenyl)ethylamine hydrochloride.[3][4]
Melting Point
Predicted: 200-225 °C
A sharp melting range is a critical indicator of purity. Amine salts generally have high melting points due to strong ionic lattice forces.[3][4][5]
Solubility
Predicted: Soluble in water, methanol, and DMSO.[4][6]
Crucial for selecting appropriate solvents for synthesis, purification, formulation, and biological assays. Hydrochloride salt form enhances aqueous solubility over the free base.
pKa
Predicted: 9.0 - 10.0 (for the protonated amine)
Determines the ionization state of the molecule at a given pH. Essential for predicting absorption, distribution, metabolism, and excretion (ADME) properties and for designing buffer systems for analysis.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for verifying the identity and structure of a molecule. The following sections detail the predicted spectral characteristics of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. For this compound, dissolved in a solvent like DMSO-d₆ (which allows for the observation of exchangeable protons), the following signals are anticipated.
¹H NMR:
Aromatic Protons (4H): Complex multiplet pattern in the δ 7.5-8.3 ppm range, characteristic of a meta-substituted benzene ring.
Ammonium Proton (2H, N⁺-H₂): A broad signal, typically between δ 8.5-9.5 ppm, which would disappear upon D₂O exchange.
Ethyl Protons (-CH₂-CH₂-): Two distinct multiplets, likely resembling triplets, in the δ 2.9-3.4 ppm range. The methylene group adjacent to the aromatic ring will be slightly more downfield than the one adjacent to the nitrogen.[7]
N-Methyl Protons (-NH-CH₃): A singlet (or a doublet if coupled to the N-H proton) around δ 2.6-2.8 ppm.[8]
¹³C NMR:
Aromatic Carbons: Six signals are expected in the δ 120-150 ppm region. The carbon bearing the nitro group (C-NO₂) will be the most deshielded.
Ethyl Carbons: Two signals in the aliphatic region, δ 30-55 ppm.[7]
N-Methyl Carbon: A single signal around δ 30-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. As a solid (typically analyzed as a KBr pellet), the compound is expected to exhibit the following characteristic absorption bands:
N⁺-H₂ Stretching: A very broad and strong band from 2400-3200 cm⁻¹, characteristic of a secondary ammonium salt.
Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Signals appearing just below 3000 cm⁻¹.
N-O Asymmetric Stretching: A strong, sharp peak around 1520-1540 cm⁻¹.
N-O Symmetric Stretching: A strong, sharp peak around 1340-1360 cm⁻¹.
Aromatic C=C Bending: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the molecular ion of the free base.
Molecular Ion (M+H)⁺: Expected at m/z 181.09, corresponding to the protonated free base [C₉H₁₃N₂O₂]⁺.
Key Fragments: Common fragmentation pathways would include the loss of the nitro group (-NO₂) and benzylic cleavage to produce a fragment at m/z 134 (M - NO₂). Alpha-cleavage adjacent to the nitrogen is also a characteristic fragmentation pattern for amines.
Figure 1: Workflow for spectroscopic structural elucidation.
Experimental Protocols for Physicochemical Characterization
To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following section outlines methodologies for key physicochemical analyses.
Protocol for Melting Point Determination
The melting point provides a quick and reliable assessment of purity.
Sample Preparation: Finely powder a small amount (2-3 mg) of the dry crystalline solid.
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
Measurement: Heat the sample rapidly to approximately 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (< 2 °C) indicates high purity.
Protocol for Solubility Assessment
This protocol provides a semi-quantitative measure of solubility, which is critical for downstream applications.
Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, dichloromethane).
Sample Preparation: Weigh 10 mg of the compound into separate vials.
Titration: Add the selected solvent to each vial in incremental aliquots (e.g., 100 µL) at a constant temperature (e.g., 25 °C).
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.
Classification: Continue adding solvent up to a defined volume (e.g., 10 mL). Classify the solubility based on the volume of solvent required (e.g., Very Soluble: < 1 mL; Soluble: 1-10 mL).
Pharmacological profile of N-methyl-3-nitrophenethylamine derivatives
An In-Depth Technical Guide to the Pharmacological Profile of N-methyl-3-nitrophenethylamine Derivatives Abstract This technical guide provides a comprehensive analysis of the pharmacological profile of N-methyl-3-nitrop...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Pharmacological Profile of N-methyl-3-nitrophenethylamine Derivatives
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of N-methyl-3-nitrophenethylamine derivatives. Phenethylamines are a well-established class of psychoactive compounds, and structural modifications, such as N-methylation and aromatic substitution, can profoundly alter their biological activity.[1] This document explores the synthesis, pharmacodynamics, structure-activity relationships, and potential behavioral effects of derivatives featuring a methyl group on the amine and a nitro group at the 3-position of the phenyl ring. We delve into the primary molecular targets, including monoamine transporters and monoamine oxidase enzymes, providing detailed protocols for key in vitro assays. This guide is intended for researchers, scientists, and drug development professionals investigating novel central nervous system agents.
Introduction: The Phenethylamine Scaffold and Its Derivatives
The β-phenylethylamine (β-PEA) structure is the backbone for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of synthetic psychoactive substances.[1] Modifications to this core structure can dramatically influence a compound's potency, selectivity, and mechanism of action. Two common modifications are:
N-methylation: The addition of a methyl group to the terminal amine can alter a compound's interaction with its biological targets and may increase its metabolic stability and ability to cross the blood-brain barrier.
Aromatic Substitution: The addition of functional groups to the phenyl ring influences the electronic and steric properties of the molecule, thereby modulating its binding affinity and efficacy at receptors and transporters. The nitro group, a strong electron-withdrawing group, is a versatile substituent used in medicinal chemistry to probe electronic requirements at a binding site and can serve as a handle for further chemical modifications.[2][3]
N-methyl-3-nitrophenethylamine derivatives represent a class of compounds with potential for unique interactions with central nervous system targets. Their pharmacological profile is primarily dictated by their ability to modulate monoaminergic neurotransmission, a key process in the regulation of mood, cognition, and behavior.[4] This guide will elucidate this profile by examining their effects on the primary regulators of monoamine signaling: monoamine transporters and monoamine oxidase enzymes.
Synthesis and Chemical Properties
The synthesis of N-methyl-3-nitrophenethylamine derivatives typically follows a multi-step pathway. A common approach begins with the nitration of a phenethylamine precursor. For example, 3-nitrophenethylamine can be synthesized and then subjected to N-methylation.
A generalized synthetic route involves:
Nitration: Phenethylamine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the phenyl ring. The position of nitration (ortho, meta, or para) can be influenced by reaction conditions and the presence of other substituents.
N-methylation: The resulting nitrophenethylamine is then methylated. This can be achieved through various methods, including reductive amination with formaldehyde and a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium borohydride, or by direct alkylation with a methylating agent such as methyl iodide. The hydrochloride salt form of these compounds is often prepared to enhance stability and solubility in aqueous solutions for biological testing.[2][5]
The final products are typically purified by crystallization or chromatography and characterized using standard analytical techniques like NMR and mass spectrometry.
Pharmacodynamics: Molecular Targets and Mechanisms of Action
The primary pharmacological effects of many phenethylamine derivatives are mediated through their interaction with the monoamine neurotransmitter systems.[1] The key targets for N-methyl-3-nitrophenethylamine derivatives are expected to be the monoamine transporters and monoamine oxidase enzymes.
Monoamine Transporters (DAT, NET, SERT)
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for terminating neurotransmission by reuptaking their respective neurotransmitters from the synapse back into the pre-synaptic neuron.[4] Inhibition of these transporters increases the synaptic concentration and duration of action of monoamines.
Dopamine Transporter (DAT): Inhibition of DAT is a hallmark of many stimulant drugs and is associated with increased locomotor activity, reinforcement, and abuse potential.[4] Many β-PEA derivatives show inhibitory activity at DAT.[6]
Norepinephrine Transporter (NET): NET inhibition leads to elevated norepinephrine levels, which can have stimulant, antidepressant, and cardiovascular effects.
Serotonin Transporter (SERT): SERT inhibitors are the basis for many antidepressant medications (SSRIs) and can influence mood, anxiety, and other behavioral functions.
The potency (measured as IC₅₀) and selectivity of N-methyl-3-nitrophenethylamine derivatives for these transporters determine their overall pharmacological profile.
Monoamine Oxidase (MAO) Enzymes
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the metabolic degradation of monoamine neurotransmitters.[7] Inhibition of MAO leads to increased intracellular concentrations of these neurotransmitters, which can then be released into the synapse.
MAO-A: Primarily metabolizes serotonin and norepinephrine. Selective MAO-A inhibitors are used as antidepressants.[8]
MAO-B: Primarily metabolizes dopamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[8][9]
Non-selective MAO inhibitors or those with activity against both isoforms can produce robust increases in all three monoamines. The potential for these derivatives to inhibit MAO-A and/or MAO-B is a crucial aspect of their pharmacological characterization.
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of N-methyl-3-nitrophenethylamine derivatives and their biological activity is critical for understanding their mechanism and for designing new compounds.
Amino Group Substitution: The N-methyl group is a key feature. Generally, primary and secondary amines on the phenethylamine scaffold possess good adrenergic activity.[10] The size of the N-alkyl substituent can influence selectivity between different monoamine transporters and receptors.
Position of the Nitro Group: The location of the electron-withdrawing nitro group on the phenyl ring is crucial. The meta (3-position) substitution in these derivatives will create a specific electronic and steric profile that dictates how the molecule fits into the binding pockets of its targets. This is different from para (4-position) or ortho (2-position) substitution, which would be expected to yield different potencies and selectivities. The development of quantitative structure-activity relationship (QSAR) models can be challenging for nitro-aromatic compounds but is essential for predicting activity.[11]
Other Substitutions: Additional substitutions on the alpha- or beta-carbons of the ethylamine sidechain would further modulate activity. For example, an alpha-methyl group, as seen in amphetamines, typically increases stimulant properties and confers resistance to MAO metabolism.[1]
In Vitro Pharmacological Assays: Protocols and Methodologies
To characterize the pharmacological profile of these derivatives, specific and validated in vitro assays are essential. The following are detailed protocols for determining activity at the primary molecular targets.
Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[12]
Objective: To determine the IC₅₀ value of N-methyl-3-nitrophenethylamine derivatives at DAT, NET, and SERT.
Materials:
HEK293 cells stably transfected with human DAT, NET, or SERT.
Test compounds (N-methyl-3-nitrophenethylamine derivatives) dissolved in a suitable vehicle (e.g., DMSO).
Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
96-well cell culture plates.
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Protocol:
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to grow to confluence.
Preparation: On the day of the experiment, aspirate the growth medium and wash the cells once with 100 µL of room temperature KHB.[12]
Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound or a reference inhibitor to the wells. For control wells, add vehicle only. Incubate for 5-10 minutes at room temperature.[12]
Initiation of Uptake: To initiate the uptake reaction, add 50 µL of KHB containing the radiolabeled substrate (e.g., 200 nM [³H]dopamine for DAT) to each well. The final concentration of the substrate should be close to its Kₘ value for the respective transporter.
Incubation: Incubate the plate at room temperature for a short period (e.g., 1 minute for DAT and SERT, 3 minutes for NET) to measure the initial rate of uptake.[12]
Termination: Rapidly terminate the reaction by aspirating the buffer and washing the cells twice with 100 µL of ice-cold KHB.[12]
Cell Lysis: Lyse the cells by adding 1% SDS solution to each well.
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor. Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition for each concentration of the test compound is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow for the Monoamine Transporter Uptake Inhibition Assay.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B.[8][13]
Objective: To determine the IC₅₀ values of N-methyl-3-nitrophenethylamine derivatives for MAO-A and MAO-B.
Materials:
Recombinant human MAO-A and MAO-B enzymes.
MAO substrate (e.g., kynuramine or a luminogenic substrate).
Assay buffer (e.g., potassium phosphate buffer).
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).[8]
96-well microplate.
A microplate reader capable of detecting fluorescence or luminescence.
Step-by-Step Protocol:
Preparation: In a 96-well plate, add the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and various concentrations of the test compound or a reference inhibitor.
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
Initiation: Initiate the enzymatic reaction by adding the MAO substrate to all wells.
Incubation: Incubate the plate at 37°C for a further period (e.g., 30-60 minutes). The MAO enzyme will metabolize the substrate, generating a detectable product (e.g., hydrogen peroxide, which can be measured with a probe).[7]
Detection: Stop the reaction (if necessary) and measure the signal (fluorescence or luminescence) using a microplate reader. The signal is proportional to the amount of product formed and thus to the enzyme activity.
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The data are then plotted to generate a dose-response curve from which the IC₅₀ value is determined. Enzyme kinetic studies can also be performed by varying substrate concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).[9]
Data Presentation
The quantitative results from these assays should be summarized in a clear, tabular format for easy comparison.
Compound
DAT IC₅₀ (nM)
NET IC₅₀ (nM)
SERT IC₅₀ (nM)
MAO-A IC₅₀ (µM)
MAO-B IC₅₀ (µM)
Derivative 1
150
85
>10,000
25
>100
Derivative 2
450
220
>10,000
>100
15
Reference
(Varies)
(Varies)
(Varies)
(Varies)
(Varies)
(Note: Data are hypothetical and for illustrative purposes only.)
In Vivo Pharmacology and Behavioral Effects
The in vitro profile of these derivatives must be validated with in vivo studies to understand their effects on complex physiological and behavioral processes.
Locomotor Activity: Phenethylamine derivatives that inhibit DAT and/or NET are expected to increase spontaneous locomotor activity in rodents.[14] This is a standard screening test for CNS stimulant properties.
Learning and Memory: The modulation of monoamine systems can impact cognitive functions. The effects of these compounds can be assessed in tasks such as the passive avoidance test, where drug-induced deficits or enhancements in memory can be quantified.[15][16] Amphetamine derivatives have been shown to impair performance in this task, which may be linked to depletions in dopamine and serotonin.[16]
Neurochemical Analysis: Following behavioral testing, ex vivo analysis of brain tissue using high-pressure liquid chromatography (HPLC) can be used to measure the levels of monoamines (dopamine, serotonin, norepinephrine) and their metabolites.[15] This allows for a direct correlation between the behavioral effects and the underlying neurochemical changes induced by the compound.
Mechanism of Monoamine Transporter Inhibition at the Synapse.
Potential Therapeutic Applications and Future Directions
Based on their pharmacological profile, N-methyl-3-nitrophenethylamine derivatives could be explored for several potential applications:
CNS Stimulants: Compounds with potent DAT and/or NET inhibitory activity could be investigated for conditions like ADHD.
Antidepressants: Derivatives with a balanced profile of NET and/or SERT inhibition, or MAO-A inhibition, could be candidates for treating depression.[8]
Neuroprotective Agents: Selective MAO-B inhibitors have potential in the treatment of neurodegenerative disorders like Parkinson's disease.[13]
Research Tools: These compounds can serve as valuable pharmacological probes to study the structure and function of monoamine transporters and enzymes.
Future research should focus on a comprehensive evaluation of their selectivity across a wider range of CNS targets, assessment of their metabolic stability and pharmacokinetic properties, and in-depth in vivo studies to establish a clear link between their molecular actions and behavioral outcomes.
Conclusion
N-methyl-3-nitrophenethylamine derivatives represent a chemical space with significant potential for modulating monoaminergic neurotransmission. Their pharmacological profile is primarily driven by their interactions with monoamine transporters (DAT, NET, SERT) and monoamine oxidase enzymes (MAO-A, MAO-B). A thorough characterization using the in vitro and in vivo methodologies described in this guide is essential to determine their potency, selectivity, and potential as either therapeutic agents or scientific research tools. The structure-activity relationships derived from these studies will be invaluable for the rational design of future compounds with optimized pharmacological properties.
References
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
Kundu, D., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
PrepChem (n.d.). Synthesis of a) p-Nitrophenethylamine. PrepChem.com. [Link]
Ali, M. A., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. CellBiolabs.com. [Link]
Mosquera, M. L., et al. (2016). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Journal of Addiction Medicine. [Link]
Yıldırım, S., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. [Link]
Saadat, K. A., et al. (2008). Effects of exposure to amphetamine derivatives on passive avoidance performance and the central levels of monoamines and their metabolites in mice: correlations between behavior and neurochemistry. Psychopharmacology. [Link]
Coccurello, R., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences. [Link]
Wikipedia (n.d.). Substituted phenethylamine. Wikipedia. [Link]
Kundu, D., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. [Link]
Saadat, K. A., et al. (2008). Effects of exposure to amphetamine derivatives on passive avoidance performance and the central levels of monoamines and their metabolites in mice: correlations between behavior and neurochemistry. PubMed. [Link]
Google Patents (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
LookChem (n.d.). Cas 166943-39-1, N-Methyl-4-nitrophenethylamine hydrochloride. LookChem.com. [Link]
Wu, X., et al. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition. [Link]
Muth, A., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry. [Link]
Vogt, R. A., et al. (2006). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]
Science of Synthesis (n.d.). Product Class 3: N-Nitroamines. Thieme. [Link]
de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]
PubChem (n.d.). N-methyl-4-nitrophenethylamine. National Center for Biotechnology Information. [Link]
Indian Patent Office (n.d.). Process For Preparation Of 3 Methyl N Nitroiminoperhydro 1,3,5 Oxadiazine. IPIndia. [Link]
Hajra, A., et al. (2022). Nitro-containing pharmaceuticals and functional materials. ResearchGate. [Link]
Solubility Profiling and Solvent Selection for Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride
Executive Summary Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (also known as N-methyl-3-nitrophenethylamine HCl) is a secondary amine salt utilized as a critical intermediate in the synthesis of anti-arrhythmic age...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (also known as N-methyl-3-nitrophenethylamine HCl) is a secondary amine salt utilized as a critical intermediate in the synthesis of anti-arrhythmic agents and other phenethylamine-derived pharmacophores. Its solubility profile is governed by the competition between the high lattice energy of the ionic hydrochloride crystal and the solvation capability of the solvent system.
This guide provides a technical analysis of the compound's solubility behavior, offering predictive data ranges based on structural analogs (e.g., the 4-nitro Dofetilide intermediate), thermodynamic principles , and a validated experimental protocol for precise determination.
Key Takeaway: As a hydrochloride salt, this compound exhibits high solubility in high-dielectric protic solvents (Water, Methanol, DMSO) and negligible solubility in non-polar hydrocarbons (Hexane, Toluene), making antisolvent crystallization (e.g., MeOH/EtOAc systems) the primary purification strategy.
Physicochemical Basis of Solubility
To understand the solubility of Methyl[2-(3-nitrophenyl)ethyl]amine HCl, one must analyze the thermodynamics of the dissolution process for organic salts.
Structural Drivers
The molecule consists of three distinct domains affecting solvation:
The Ionic Headgroup (
): The protonated secondary amine and chloride counter-ion drive solubility in polar media through ion-dipole interactions.
The Nitro-Aromatic Core: The 3-nitro group increases the polarity of the phenyl ring compared to unsubstituted phenethylamines, slightly enhancing solubility in polar aprotic solvents like Acetone or Acetonitrile compared to non-nitro analogs.
The Hydrophobic Ethyl Linker: Provides a limited lipophilic character, but this is overwhelmed by the ionic nature of the salt form.
Solvation Mechanism
Dissolution occurs when the Solvation Energy (
) exceeds the Lattice Energy () .
Protic Solvents (MeOH, Water): Stabilize the
ion via hydrogen bonding and the ammonium cation via lone-pair donation.
Aprotic Solvents (DMSO, DMF): Highly effective at solvating the cation but less effective for the anion; however, the high dielectric constant compensates, resulting in high solubility.
Non-Polar Solvents (Hexane, Toluene): Lack the dipole moment to overcome the electrostatic forces of the crystal lattice, resulting in near-zero solubility.
Solubility Data Profile
Note: Specific peer-reviewed molar fraction data for the 3-nitro isomer is sparse in public literature. The values below are reference ranges derived from the structurally identical 4-nitro isomer (Dofetilide intermediate) and standard phenethylamine HCl salt behaviors. These should be used for process design boundaries.
Table 1: Solubility Reference Ranges (at 25°C)
Solvent Class
Specific Solvent
Solubility Rating
Estimated Range (mg/mL)
Process Application
Protic Polar
Water
Very High
> 200
Aqueous extraction
Methanol
High
150 - 250
Primary dissolution solvent
Ethanol
Moderate-High
50 - 100
Recrystallization (cooling)
Isopropanol (IPA)
Moderate
10 - 30
Recrystallization (cooling)
Aprotic Polar
DMSO
Very High
> 300
Stock solutions for bio-assay
DMF
High
> 200
Reaction solvent
Acetonitrile
Low-Moderate
5 - 15
Slurry wash
Esters/Ethers
Ethyl Acetate
Low
< 1.0
Antisolvent / Precipitation
THF
Low
< 2.0
Antisolvent
Diethyl Ether
Insoluble
< 0.1
Antisolvent (aggressive)
Non-Polar
Toluene
Insoluble
< 0.1
Azeotropic drying (heterogeneous)
n-Heptane/Hexane
Insoluble
< 0.01
Wash to remove non-polar impurities
Temperature Dependence (Van't Hoff Trend)
Solubility in alcohols (Ethanol, IPA) exhibits a steep positive slope with temperature.
is positive (Endothermic): Heating significantly increases solubility.
Process Tip: A saturated solution in boiling Ethanol will typically precipitate ~60-70% of the mass upon cooling to 0°C, making it an ideal recrystallization system.
For IND-enabling studies or critical process validation, rely on empirical data rather than estimates. The following Shake-Flask Method is the industry gold standard for generating the data required for Table 1.
Workflow Visualization
Figure 1: Standard Operating Procedure for Thermodynamic Solubility Determination.
Detailed Methodology
Objective: Determine the saturation concentration (
Equipment: Thermomixer or Orbital Shaker, 0.22 µm PTFE Syringe Filters.
Step-by-Step Procedure:
Supersaturation: Add the compound to 1.0 mL of the target solvent in a clear glass vial until undissolved solid remains visible (suspension).
Equilibration: Agitate the vials at the target temperature (e.g., 25°C) for 24 hours.
Critical Check: If the solution becomes clear, add more solid immediately. A solid phase must be present to ensure equilibrium.
Phase Separation:
Centrifuge at 10,000 rpm for 5 minutes or filter through a pre-warmed 0.22 µm PTFE filter.
Note: Ensure the filter/syringe is at the same temperature as the sample to prevent precipitation during filtration.
Quantification (HPLC Method):
Dilute 10 µL of the supernatant into 990 µL of Mobile Phase (Water/Acetonitrile).
Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).
Detection: UV at 254 nm (targeting the nitrophenyl chromophore).
Calculate concentration against a 5-point calibration curve of the standard.
Process Application: Antisolvent Crystallization
The most common application of this solubility data is isolating the pure salt from a reaction mixture.
The "Drowning Out" Method
Because the compound is highly soluble in Methanol but insoluble in Ethyl Acetate (EtOAc), the following purification logic applies:
Dissolution: Dissolve the crude solid in the minimum volume of warm Methanol (
).
Antisolvent Addition: Slowly add EtOAc (ratio 3:1 EtOAc:MeOH) while stirring.
Nucleation: The solubility limit decreases rapidly, forcing the pure HCl salt to crystallize.
Polymorph Control: Slow addition favors larger, purer crystals; rapid addition favors fine powder (which may trap impurities).
Figure 2: Mechanistic view of Antisolvent Crystallization. The addition of EtOAc (red) disrupts the Methanol solvation shell, forcing the ions to recombine into the crystal lattice.
References
Physicochemical Principles of Amine Salts
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Standard Solubility Protocols
OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 105: Water Solubility.
Structural Analog Data (Dofetilide Intermediates)
PubChem Compound Summary for CID 16218354, N-methyl-2-(4-nitrophenyl)ethanamine hydrochloride. National Center for Biotechnology Information (2023).
Thermodynamic Solubility Methodology
Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Drug Discovery Today, 11(21-22), 1012-1018.
The Enigmatic Role of 3-Nitrophenylethylamine Analogs in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release [CITY, STATE] – [Date] – In the intricate world of drug discovery, the phenylethylamine scaffold stands as a cornerstone, forming the structural basis for a vast array of neurotransmitters, hormones...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
[CITY, STATE] – [Date] – In the intricate world of drug discovery, the phenylethylamine scaffold stands as a cornerstone, forming the structural basis for a vast array of neurotransmitters, hormones, and clinically significant pharmaceuticals. While modifications to this foundational structure have yielded compounds with diverse therapeutic applications, the introduction of a nitro group at the meta-position of the phenyl ring imparts a unique set of electronic and steric properties that have been both a source of intrigue and a challenge for medicinal chemists. This in-depth technical guide provides a comprehensive literature review of 3-nitrophenylethylamine analogs, exploring their synthesis, structure-activity relationships, and potential as modulators of various biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical space for the discovery of novel therapeutics.
The Phenylethylamine Privileged Scaffold and the Influence of Nitro Substitution
The 2-phenylethylamine framework is a recurring motif in a multitude of biologically active molecules, both endogenous and synthetic.[1][2] Its inherent flexibility and ability to interact with a wide range of biological targets have established it as a "privileged scaffold" in medicinal chemistry. Modifications to the aromatic ring, the ethylamine side chain, or the terminal amino group can profoundly influence the pharmacological profile of the resulting compounds, leading to agents with activities spanning from central nervous system stimulation and depression to cardiovascular effects.[3]
The introduction of a nitro group, particularly at the 3-position of the phenyl ring, dramatically alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the nitro group can influence the pKa of the amine, modulate binding interactions with target proteins, and introduce the potential for metabolic transformations unique to this functionality. Understanding the nuanced effects of this substitution is paramount to the rational design of novel 3-nitrophenylethylamine-based drug candidates.
Synthetic Strategies for Accessing 3-Nitrophenylethylamine and its Analogs
The parent compound, 3-nitrophenylethylamine, serves as a crucial starting material for the synthesis of more complex analogs. A common and efficient route to this intermediate involves the reduction of β-nitrostyrenes.
Experimental Protocol: One-pot Reduction of β-Nitrostyrenes
This protocol describes a general method for the reduction of a substituted β-nitrostyrene to the corresponding phenethylamine, a versatile approach for generating a library of analogs.[4]
Materials:
Substituted β-nitrostyrene
Sodium borohydride (NaBH₄)
Copper(II) chloride (CuCl₂)
Methanol (MeOH)
Water (H₂O)
Dichloromethane (CH₂Cl₂)
Anhydrous sodium sulfate (Na₂SO₄)
Standard laboratory glassware and magnetic stirrer
Procedure:
In a round-bottom flask, dissolve the substituted β-nitrostyrene in methanol.
To this solution, add copper(II) chloride and stir until dissolved.
Cool the mixture in an ice bath and slowly add sodium borohydride in portions.
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of water.
Extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenethylamine analog.
Purify the product by flash column chromatography.
Caption: Key factors influencing the biological activity of N-substituted analogs.
Therapeutic Potential and Future Directions
The existing body of literature suggests that 3-nitrophenylethylamine analogs hold potential in several therapeutic areas, primarily as intermediates in the synthesis of compounds targeting the central nervous system. The development of orally bioavailable piperazine-substituted 4(1H)-quinolones with potent antimalarial activity also utilized 3-nitrophenethyl bromide in the synthesis of key intermediates, showcasing the broader applicability of this scaffold.
[5]
Future research in this area should focus on the systematic exploration of the chemical space around the 3-nitrophenylethylamine core. The synthesis and biological evaluation of focused libraries of analogs with diverse substitutions on the phenyl ring and the ethylamine side chain will be crucial for elucidating detailed structure-activity relationships. Furthermore, investigating a wider range of biological targets, including enzymes such as monoamine oxidases and various neuroreceptors, could uncover novel therapeutic opportunities for this intriguing class of compounds. The development of computational models to predict the binding modes and affinities of these analogs could also accelerate the discovery process.
Data Summary
Compound Class
Biological Target
Key SAR Findings
Reference
Phenethylamine Derivatives
5-HT₂ₐ Receptor
Nitro substitution at the R¹ position decreases binding affinity.
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics, 31(2), 195-204. [Link]
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics, 31(2), 195-204. [Link]
A Senior Application Scientist's Guide to Characterizing Novel Ligand Interactions: Binding Affinity Studies of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quantitative characterization of molecular interactions is a cornerstone of modern drug discovery and chemical biology. Understanding...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quantitative characterization of molecular interactions is a cornerstone of modern drug discovery and chemical biology. Understanding the affinity and kinetics of a small molecule's binding to its biological target is paramount for elucidating its mechanism of action and optimizing its therapeutic potential. This guide provides an in-depth, technically-focused framework for conducting comprehensive binding affinity studies on novel chemical entities. Using Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (CAS: 1803604-79-6) as a representative small molecule, we will explore the strategic selection of biophysical techniques, detail field-proven experimental protocols, and discuss the critical interpretation of the resulting data. This document moves beyond mere procedural lists to explain the causality behind experimental design, empowering researchers to build robust, self-validating workflows for characterizing even the most challenging small molecule-protein interactions.
Introduction: The "Why" Before the "How"
Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is a small organic molecule featuring a nitrophenyl group, a common moiety in biologically active compounds.[1] The presence of the nitro group can be essential for certain biological activities.[1] While this specific compound is not extensively characterized in public literature, its structure is representative of the countless novel entities synthesized in discovery campaigns. The critical first step in understanding its potential biological role is to ask: What does it bind to, and how strongly?
Binding affinity, typically expressed as the equilibrium dissociation constant (K D), is a measure of the strength of the interaction between a ligand (the small molecule) and its target (e.g., a protein).[2] A lower K D value signifies a higher binding affinity.[2][3] This parameter is fundamental because it governs the concentration at which a compound will exert a biological effect. This guide will detail the methodologies required to determine the K D and associated kinetic (k a , k d ) and thermodynamic (ΔH, ΔS) parameters that together provide a complete picture of the binding event.
Strategic Workflow for Affinity Characterization
A successful binding study is not a single experiment but a logical progression of techniques chosen to answer specific questions. Different methods provide complementary information, and cross-validation is key to ensuring data integrity.
Our strategic workflow is designed to move from qualitative screening to precise quantitative characterization.
Caption: A multi-phase workflow for characterizing small molecule binding affinity.
Before diving into complex quantitative assays, it's efficient to first confirm that an interaction occurs. Techniques in this phase are optimized for speed and lower sample consumption.
Microscale Thermophoresis (MST)
Expertise & Experience: MST is an excellent primary screening tool because it is immobilization-free, works directly in solution, and is highly sensitive to binding events that alter a molecule's hydration shell, size, or charge.[4][5] This method measures the movement of molecules in a microscopic temperature gradient.[4][6] Any change in the molecule's microenvironment upon binding will alter this movement, providing a clear binding signal.[4] This technique is particularly advantageous when working with challenging targets like membrane proteins or when protein purification is a bottleneck, as it can be performed in complex lysates.[5][7]
Protocol: MST for Screening Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride
Target Preparation:
The target protein must be fluorescently labeled. This can be achieved through expression as a fusion protein (e.g., with GFP) or by chemical labeling with a fluorescent dye (e.g., NHS-ester dye targeting lysines).[3]
Prepare the labeled target protein in a suitable, well-buffered solution (e.g., PBS or HEPES, pH 7.4) at a constant concentration. The optimal concentration is typically in the low nanomolar range, but should be determined empirically to give a good fluorescent signal (400-1500 units).[7]
Ligand Preparation:
Prepare a high-concentration stock of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (e.g., 10 mM) in the same buffer as the target protein. If solubility is an issue, up to 5% DMSO can be used, but the concentration must be kept constant across all samples.
Perform a 16-step, 2-fold serial dilution of the ligand stock in the assay buffer. This creates a wide concentration range to capture the binding event.
Assay Execution:
Mix the constant concentration of labeled target protein with each dilution of the ligand. For example, mix 10 µL of protein solution with 10 µL of ligand solution.
Incubate the mixtures for a sufficient time to reach binding equilibrium (typically 5-10 minutes at room temperature).
Load the samples into standard or premium capillaries and place them in the MST instrument (e.g., a NanoTemper Monolith).[3]
Data Analysis:
The instrument measures the change in fluorescence as a function of ligand concentration.[4]
Plot the normalized fluorescence (ΔF norm) against the logarithm of the ligand concentration.
A sigmoidal dose-response curve indicates a specific binding interaction. The inflection point of this curve provides an estimate of the K D.
Phase 2: In-Depth Quantitative Characterization
Once a binding interaction is confirmed, the next step is to obtain high-quality kinetic and thermodynamic data. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.[8]
Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a powerful, label-free technology that provides real-time data on both the association (on-rate, k a) and dissociation (off-rate, k d) of a binding event.[9][10] The ratio of these rates (k d/k a) yields the equilibrium dissociation constant (K D).[11] For small molecule analysis, where the change in mass upon binding is small, it is crucial to immobilize the larger protein target on the sensor chip and inject the small molecule (analyte) over the surface.[10][12] Achieving a high immobilization density of the protein is key to generating a sufficient signal.
Caption: The experimental cycle of a Surface Plasmon Resonance (SPR) assay.
Protocol: SPR Kinetic Analysis
Chip Preparation and Protein Immobilization:
Select a suitable sensor chip (e.g., a CM5 dextran chip for amine coupling).
Activate the surface using a standard mixture of EDC/NHS.
Immobilize the target protein to the surface by injecting it at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5). Aim for an immobilization level that will yield a theoretical maximum analyte response (R max) of ~50-100 Response Units (RU).
Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.
Analyte Binding Assay:
Prepare a dilution series of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride in running buffer (e.g., HBS-EP+). The concentration range should bracket the expected K D (e.g., from 0.1x to 10x K D). Include a zero-concentration (buffer only) sample for double referencing.
Inject each concentration of the analyte over the immobilized protein surface for a set amount of time (e.g., 60-180 seconds) to monitor the association phase.
Follow the analyte injection with a continuous flow of running buffer to monitor the dissociation phase. The length of this phase depends on the off-rate; slower off-rates require longer dissociation times.
Between each analyte injection cycle, regenerate the sensor surface with a short pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.
Data Analysis:
Subtract the signal from a reference flow cell (an activated/deactivated surface without protein) and the signal from the buffer-only injection.
Fit the resulting sensorgrams globally to a suitable binding model (e.g., a 1:1 Langmuir interaction model) using the instrument's analysis software.[13]
This fitting will yield the kinetic constants k a (on-rate) and k d (off-rate), from which the K D is calculated.
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is the gold standard for thermodynamic characterization because it directly measures the heat released or absorbed during a binding event.[14] This allows for the direct determination of the binding enthalpy (ΔH).[15] From a single experiment, one can obtain the K D, binding stoichiometry (n), and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing a complete thermodynamic profile of the interaction. Meticulous sample preparation, especially buffer matching between the protein and ligand solutions, is critical to avoid large heats of dilution that can obscure the binding signal.[14][16]
Protocol: ITC Thermodynamic Analysis
Sample Preparation:
Dialyze the purified target protein extensively against the final experimental buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).
Dissolve the Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride powder in the exact same buffer that was used as the final dialysate for the protein. This step is absolutely critical.
Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles in the calorimeter cells.
ITC Experiment Setup:
Fill the sample cell (typically ~200 µL) with the target protein solution. The concentration should be chosen such that the 'c-window' value (c = n * [Protein] / K D) is between 10 and 1000 for optimal curve fitting.
Fill the injection syringe (typically ~40 µL) with the ligand solution, at a concentration 10-15 times higher than the protein concentration in the cell.
Titration:
Perform the experiment at a constant temperature (e.g., 25°C).
Execute a series of small injections (e.g., 19 injections of 2 µL each) of the ligand from the syringe into the protein-containing sample cell.
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.[15][16]
Data Analysis:
Integrate the area under each injection peak to determine the heat change for that injection.
Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) to determine n (stoichiometry), K A (association constant, 1/K D), and ΔH (enthalpy).
Data Synthesis and Interpretation
The true power of this multi-technique approach lies in the synthesis of all collected data. The results from different methods should be convergent and complementary.
Table 1: Comparison of hypothetical binding data for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride obtained from different biophysical techniques.
In this hypothetical example, the K D values obtained from all three techniques are in excellent agreement, providing high confidence in the measured affinity. SPR further reveals that the interaction is characterized by a moderately fast on-rate and a relatively fast off-rate, typical for many initial drug-like hits. ITC shows the binding is enthalpically driven, and the stoichiometry is 1:1, confirming a specific, well-defined binding site.
Conclusion
Characterizing the binding affinity of a novel compound like Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is a systematic process that requires careful experimental design and the application of orthogonal, complementary biophysical methods. By progressing from rapid, solution-based screening with MST to in-depth kinetic and thermodynamic analysis with SPR and ITC, researchers can build a comprehensive and reliable binding profile. This multi-faceted understanding of a molecule's interaction with its target is an indispensable foundation for any successful drug discovery or chemical biology program.
References
Lynch, D. (n.d.). Radioligand binding methods: practical guide and tips. Vertex AI Search.
Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC. (n.d.). Vertex AI Search.
Microscale thermophoresis - Wikipedia. (n.d.). Vertex AI Search.
Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - JoVE. (2013, August 15). Vertex AI Search.
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Vertex AI Search.
MicroScale Thermophoresis - NanoTemper Technologies. (n.d.). Vertex AI Search.
Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - JoVE. (2013, February 4). Vertex AI Search.
Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. (2024, June 20). Vertex AI Search.
Binding Affinity | Malvern Panalytical. (n.d.). Vertex AI Search.
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
Competitive Radioligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]
Bylund, D. B. (1993). Radioligand binding methods: practical guide and tips. Scite.ai. Retrieved from [Link]
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega. (2025, October 29). ACS Publications. Retrieved from [Link]
Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (n.d.). Retrieved from [Link]
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018, August 5). Bio-protocol. Retrieved from [Link]
Biacore SPR for small-molecule discovery. (n.d.). Cytiva. Retrieved from [Link]
Binding Assays: Common Techniques and Key Considerations. (2025, March 21). Fluidic Sciences Ltd. Retrieved from [Link]
Biomolecular Binding Affinity. (2023, September 4). axiVEND microarrays. Retrieved from [Link]
Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Retrieved from [Link]
Isothermal titration calorimeter - Department of Biology, University of York. (n.d.). Retrieved from [Link]
A Guide to Simple and Informative Binding Assays - PMC. (n.d.). Retrieved from [Link]
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Retrieved from [Link]
Small Molecule Affinity Measurement Service. (n.d.). Creative Biolabs. Retrieved from [Link]
Isothermal Titration Calorimetry: Principles and Applications | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
Thermodynamic stability of Methyl[2-(3-nitrophenyl)ethyl]amine HCl
An In-depth Technical Guide to the Thermodynamic Stability of Methyl[2-(3-nitrophenyl)ethyl]amine HCl Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Thermodynamic Stability of Methyl[2-(3-nitrophenyl)ethyl]amine HCl
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride, a compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causal-driven methodologies required for a robust stability assessment. We will explore a multi-faceted approach, integrating thermal analysis techniques, regulatory-compliant stability studies, and forced degradation protocols to build a complete stability profile. The protocols herein are designed as self-validating systems, ensuring scientific integrity and generating reliable data for critical decision-making in the pharmaceutical development pipeline.
Introduction: The Imperative of Stability in Drug Development
The journey of a drug candidate from laboratory to patient is contingent upon a thorough understanding of its chemical and physical properties. Among these, thermodynamic stability is paramount. It dictates how a drug substance withstands the rigors of manufacturing, storage, and shipping without undergoing degradation that could compromise its quality, safety, or therapeutic effect.[3][4][5] Instability can lead to the formation of impurities, loss of potency, and altered bioavailability, posing significant risks to patient health and leading to costly product recalls.
Methyl[2-(3-nitrophenyl)ethyl]amine HCl, with its secondary amine, hydrochloride salt, and nitrophenyl functionalities, presents a unique stability profile that warrants in-depth investigation. The amine group offers a site for potential oxidation, while the nitro group can be susceptible to reduction.[6][7] The hydrochloride salt form is typically employed to enhance solubility and stability, but its own dissociation behavior under thermal stress must be understood.[8][9] This guide provides the necessary experimental framework to dissect these potential liabilities and establish a comprehensive understanding of the molecule's intrinsic stability.
Physicochemical Characterization of the Analyte
A foundational step in any stability program is the precise characterization of the molecule. The structural features of Methyl[2-(3-nitrophenyl)ethyl]amine HCl are critical determinants of its reactivity and degradation pathways.
The presence of the secondary amine makes the molecule basic, and it readily forms a hydrochloride salt with hydrochloric acid, a common strategy to improve the handling and bioavailability of amine-containing drugs.[11] The nitroaromatic moiety is a key feature; such groups can be susceptible to photolytic degradation or chemical reduction under certain stress conditions.[6][12]
Methodologies for Comprehensive Stability Assessment
A robust stability assessment is not a single experiment but a suite of orthogonal methods designed to probe the molecule's response to various stressors. Our approach is divided into three core pillars: Thermal Analysis, Regulatory Stability Studies, and Forced Degradation.
Caption: Workflow for Comprehensive Stability Profiling.
Pillar 1: Thermal Analysis
Thermal analysis techniques provide rapid and critical insights into the material's physical stability and thermal limits.[13]
Expertise & Causality: DSC is indispensable for determining the melting point, an indicator of purity, and for identifying polymorphic forms.[14][15] A sharp, high-temperature endotherm suggests a pure, thermodynamically stable crystalline form. The presence of multiple thermal events or a broad melting range can indicate impurities or the existence of less stable polymorphs, which is a critical risk factor for drug performance.
Experimental Protocol: DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of Methyl[2-(3-nitrophenyl)ethyl]amine HCl into a hermetically sealed aluminum pan.
Reference: Use an identical, empty sealed pan as the reference.
Instrument Setup: Place both pans into the DSC cell.
Thermal Program:
Equilibrate the cell at 25°C.
Ramp the temperature at a constant rate of 10°C/minute up to a temperature sufficiently above the melt, e.g., 250°C.
Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation during the scan.
Data Analysis: Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point (Tₘ), and the integrated area of the peak corresponds to the heat of fusion (ΔHfus).
Expertise & Causality: TGA measures changes in mass as a function of temperature, pinpointing the exact temperature at which thermal decomposition begins.[1][13][16] This is crucial for defining the upper limits for drying, milling, and storage. For an amine hydrochloride salt, TGA can reveal a multi-step degradation, potentially starting with the loss of HCl gas followed by the decomposition of the resulting free amine.[8]
Experimental Protocol: TGA Analysis
Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared TGA pan.
Instrument Setup: Place the pan into the TGA furnace.
Thermal Program:
Equilibrate at ambient temperature.
Heat the sample at a linear rate of 10°C/minute to a high temperature (e.g., 600°C).
Maintain a constant inert nitrogen purge (e.g., 50 mL/min) throughout the experiment.
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of significant weight loss, which indicates the beginning of decomposition.
Expertise & Causality: To establish a re-test period and recommended storage conditions, stability testing must be conducted under conditions defined by the International Council for Harmonisation (ICH).[3][4][17][18] These studies simulate real-world storage over time. Accelerated studies, conducted under elevated temperature and humidity, are used to predict long-term stability and identify potential issues early in development.[19][20][21][22]
Experimental Protocol: ICH Q1A Stability Study
Batch Selection: Use at least one representative batch of the drug substance.
Container Closure System: Store the substance in a container that simulates the proposed packaging.
Storage Conditions & Duration:
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[17]
Testing Schedule:
Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.[4]
Accelerated: Pull samples at 0, 3, and 6 months.[4][19]
Analytical Testing: At each time point, perform a suite of validated stability-indicating tests, including:
Assay/Purity: An HPLC method to quantify the parent compound.
Degradation Products: HPLC to detect and quantify any impurities.
Appearance: Visual inspection for changes in color or physical state.
Moisture Content: Karl Fischer titration, if applicable.
Hypothetical Stability Study Plan
Test Parameter
Specification
Time Point (Months)
0
3
6
9
12
Long-Term (25°C/60%RH)
Appearance
White to off-white solid
✓
✓
✓
✓
✓
Purity (HPLC)
≥ 99.0%
✓
✓
✓
✓
✓
Total Impurities
≤ 1.0%
✓
✓
✓
✓
✓
Accelerated (40°C/75%RH)
Appearance
White to off-white solid
✓
✓
✓
Purity (HPLC)
≥ 99.0%
✓
✓
✓
Total Impurities
≤ 1.0%
✓
✓
✓
Pillar 3: Forced Degradation (Stress Testing)
Expertise & Causality: Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[6][23] By subjecting the drug to conditions harsher than those in accelerated testing, we can deliberately generate degradation products. This is essential for identifying degradation pathways and for developing and validating a "stability-indicating" analytical method—a method that can resolve the parent drug from all potential degradation products.[23]
Caption: Potential Degradation Pathways Under Stress.
Experimental Protocol: Forced Degradation
For each condition, a control sample (drug in solvent without stressor) should be run in parallel.
Acid Hydrolysis:
Dissolve the compound in 0.1 M HCl.
Heat at 60°C for 24 hours.
Cool, neutralize with 0.1 M NaOH, and dilute for analysis.[24]
Rationale: Simulates exposure to acidic environments and can promote hydrolysis.[6]
Base Hydrolysis:
Dissolve the compound in 0.1 M NaOH.
Heat at 60°C for 24 hours.
Cool, neutralize with 0.1 M HCl, and dilute for analysis.[24]
Rationale: Probes susceptibility to degradation in alkaline conditions.
Oxidative Degradation:
Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
Rationale: The secondary amine is a potential site for oxidation, which could lead to N-oxide or other related species.
Thermal Degradation:
Store the solid compound in an oven at 80°C for 7 days.
Dissolve the stored sample for analysis.
Rationale: Evaluates the stability of the solid form to dry heat, separate from humidity effects.[6][24]
Photolytic Degradation (ICH Q1B):
Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][24]
Analyze the samples, ensuring a dark control is kept under the same conditions.
Rationale: Nitroaromatic compounds can be light-sensitive, making photostability testing a critical requirement.[6]
Synthesis and Conclusion
The thermodynamic stability of Methyl[2-(3-nitrophenyl)ethyl]amine HCl is not a single data point but a comprehensive profile built from orthogonal analytical techniques. The DSC and TGA data establish the fundamental thermal limits of the solid-state material, defining safe operating temperatures for manufacturing and processing. The ICH-guided stability studies provide the legally required data to establish a re-test period and confirm that the compound remains within specification under defined storage conditions.[3][5]
Crucially, the forced degradation studies provide the deepest scientific insight. They reveal the molecule's inherent vulnerabilities—be it to oxidation at the amine, reduction of the nitro group, or thermal decomposition. This knowledge is not merely academic; it informs formulation strategies (e.g., the need for antioxidants), packaging choices (e.g., the need for light-protective or moisture-barrier packaging), and the development of robust, stability-indicating analytical methods that are the bedrock of quality control.[2][6][23]
By systematically executing the protocols detailed in this guide, researchers and drug development professionals can generate a trustworthy and scientifically sound stability package for Methyl[2-(3-nitrophenyl)ethyl]amine HCl, ensuring a foundation of quality and safety for any future pharmaceutical application.
References
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories.
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.
ICH Q1A(R2) Guideline on stability testing of new drug substances and products. International Council for Harmonisation.
Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. PMC.
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.
Where are ammonium chloride and amine hydrochloride salt found in your crude unit? Refining Community.
Differential scanning calorimetry. Wikipedia.
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025, August 7). Informa Healthcare.
Properties of Amines and their Hydrochloride Salt. ResearchGate.
Analytical Methods. RSC Publishing.
DSC curves for raw AMT·HCl and prepared AMT·HCl. ResearchGate.
Reactions of amines. (2020, July 1). Chemistry LibreTexts.
Process for recovery of amines and volatile acids from amine salts. Google Patents.
Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatography-Mass Spectrometry. IJIRT.
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2025, August 7). Open Access Library Journal.
Deactivation of Secondary Amine Catalysts via Aldol Reaction-Amine Catalysis under Solvent-Free Conditions. (2020, June 19). PubMed.
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
Synthesis of Amines. (2025, February 24). Chemistry LibreTexts.
Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. University of Toronto.
2-(4-Nitrophenyl)ethylamine Hydrochloride. Tokyo Chemical Industry.
Thermodynamic Properties of Methylamine Hydrochloride in aqueous medium at 298.15K and 300.15K. (2019, September 24). ResearchGate.
A Comprehensive Technical Guide to the Molecular Weight and Formula Verification of Methyl[2-(3-nitrophenyl)ethyl]amine HCl
Introduction In the fields of pharmaceutical development, medicinal chemistry, and materials science, the unequivocal confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. For...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the fields of pharmaceutical development, medicinal chemistry, and materials science, the unequivocal confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. For novel compounds, synthetic intermediates, or reference standards like Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride, a rigorous and multi-faceted analytical approach is not merely a procedural formality but a scientific necessity. The validity of biological assays, pharmacokinetic studies, and structure-activity relationship (SAR) analyses depends entirely on the confirmed identity and purity of the starting material.
This technical guide provides an in-depth, field-proven methodology for the verification of the molecular formula and weight of Methyl[2-(3-nitrophenyl)ethyl]amine HCl (CAS No: 1803604-79-6).[1] We will move beyond simple data reporting to explore the causality behind the selection of analytical techniques, the principles of data interpretation, and the integration of orthogonal methods to construct a self-validating system of identity confirmation. This guide is intended for researchers and drug development professionals who require a robust framework for chemical characterization.
Part 1: Theoretical Characterization and Foundational Data
Before any experimental work is initiated, a thorough theoretical characterization is essential. This establishes the expected values against which all empirical data will be compared.
Derivation of the Chemical Formula
The systematic name, Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride, allows for a step-by-step construction of its molecular formula:
Phenylethylamine Core: A benzene ring attached to a two-carbon ethyl chain, which is in turn bonded to a nitrogen atom (C₈H₁₁N).
Nitro Group Substitution: A nitro group (NO₂) replaces a hydrogen on the phenyl ring at the meta (3-position), resulting in C₈H₁₀N₂O₂.
N-Methylation: A methyl group (CH₃) is added to the amine, yielding the free base, Methyl[2-(3-nitrophenyl)ethyl]amine: C₉H₁₂N₂O₂.
Hydrochloride Salt Formation: The amine is protonated and forms an ionic bond with a chloride ion. The final formula for the salt is C₉H₁₂N₂O₂·HCl, often written as C₉H₁₃ClN₂O₂.[2]
Theoretical Mass Calculations
Precise mass calculations are critical for mass spectrometry analysis. It is important to distinguish between molecular weight (average mass) and monoisotopic mass (mass of the most abundant isotopes).
Property
Value
Rationale & Significance
Chemical Formula
C₉H₁₃ClN₂O₂
Derived from the chemical structure, including the hydrochloride counter-ion.
Molecular Weight ( g/mol )
216.67 g/mol
Calculated using the IUPAC standard atomic weights. This value is used for all stoichiometric calculations (e.g., preparing solutions).[1][3]
Monoisotopic Mass (Da)
216.06656 Da
Calculated using the mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This is the value that will be experimentally determined by high-resolution mass spectrometry.
Free Base [M] Monoisotopic Mass
180.08988 Da
The mass of the organic molecule (C₉H₁₂N₂O₂) without the HCl. This is often the primary species observed in mass spectrometry.
Protonated Free Base [M+H]⁺
181.09715 Da
The mass of the protonated organic molecule. This is the most common ion observed using electrospray ionization in positive mode.
Theoretical Elemental Composition
Elemental analysis provides direct evidence of the empirical formula by determining the mass percentage of each element. The theoretical composition serves as the benchmark for this classical technique.
Element
Atomic Weight ( g/mol )
Count
Total Mass
Percentage (%)
Carbon (C)
12.011
9
108.099
49.89%
Hydrogen (H)
1.008
13
13.104
6.05%
Chlorine (Cl)
35.453
1
35.453
16.36%
Nitrogen (N)
14.007
2
28.014
12.93%
Oxygen (O)
15.999
2
31.998
14.77%
Total
216.668
100.00%
Part 2: The Orthogonal Analytical Workflow
No single technique can provide absolute proof of a chemical structure. True confidence is achieved by integrating data from orthogonal (independent) analytical methods. Our workflow is designed as a self-validating triad of techniques, where each method corroborates the findings of the others.
Figure 1: Orthogonal workflow for chemical identity verification.
Part 3: Experimental Protocols and Data Interpretation
Mass Spectrometry: Direct Molecular Weight Evidence
Expertise & Rationale: Mass spectrometry (MS) is the definitive technique for molecular weight determination. For a polar, salt-form compound like this, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. We analyze in positive ion mode, as the secondary amine is readily protonated. The goal is to detect the protonated free base ([M+H]⁺), from which the mass of the neutral free base is inferred, confirming its molecular weight.
Experimental Protocol (LC-MS):
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of ~10 µg/mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The acid ensures the amine remains protonated for efficient ionization.
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute with a water/acetonitrile gradient (both with 0.1% formic acid) to separate the analyte from potential impurities.
Mass Spectrometry (ESI+):
Ion Source: ESI, positive mode.
Scan Range: m/z 100-500.
High-Resolution Analysis: If available, use a TOF (Time-of-Flight) or Orbitrap analyzer to acquire high-resolution data (mass accuracy < 5 ppm).
Data Interpretation:
Expected Ion: The primary ion of interest is the protonated free base, [C₉H₁₂N₂O₂ + H]⁺, with a theoretical m/z of 181.09715.
Low-Resolution MS: Will show a peak at m/z 181.1.
High-Resolution MS (HRMS): Provides a highly accurate mass (e.g., 181.0970). This experimental value is compared to the theoretical mass. A mass error of less than 5 ppm provides strong evidence for the elemental formula C₉H₁₃N₂O₂. The observation of the molecular ion peak is a crucial first step in verification.[4]
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Rationale: While MS confirms the mass, it provides limited information about the compound's isomeric structure. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for elucidating the precise arrangement and connectivity of atoms. ¹H NMR reveals the chemical environment and count of each proton, while ¹³C NMR confirms the carbon skeleton. This technique definitively distinguishes the target 3-nitro isomer from other potential isomers (e.g., 2-nitro or 4-nitro).
Figure 2: Structure of Methyl[2-(3-nitrophenyl)ethyl]amine and key ¹H NMR environments.
Experimental Protocol (¹H & ¹³C NMR):
Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like the N-H proton.
Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard ¹H, ¹³C, and correlation experiments (e.g., COSY, HSQC) should be performed.
Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm).[5]
Data Interpretation:
¹H NMR:
Aromatic Region (~7.5-8.2 ppm): The 3-nitro substitution pattern will produce a characteristic complex set of signals for the four aromatic protons.
Ethyl Chain (~3.0-3.4 ppm): Two distinct signals, each integrating to 2 protons, will be observed for the two CH₂ groups. They will appear as multiplets due to coupling with each other.
N-Methyl Group (~2.6 ppm): A signal integrating to 3 protons. In a deuterated protic solvent, it may appear as a singlet, while in an aprotic solvent like DMSO, it could be a doublet due to coupling with the N-H proton.
N-H Proton: A broad, exchangeable signal will be present.
¹³C NMR: The spectrum will show 9 distinct carbon signals: 6 for the aromatic ring (4 CH, 2 quaternary), 2 for the ethyl chain, and 1 for the methyl group. The positions confirm the carbon framework.
Validation: The combination of chemical shifts, integration values, and splitting patterns provides a unique fingerprint that confirms the complete structure, validating the formula and isomer.
Elemental Analysis: Foundational Formula Confirmation
Expertise & Rationale: Elemental analysis is a quantitative combustion technique that provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis).[6] This method offers robust, independent confirmation of the empirical formula. While it doesn't provide structural information, it is highly sensitive to impurities and deviations from the expected formula. A successful result, where the experimental percentages match the theoretical values within a narrow tolerance (typically ±0.4%), is powerful evidence for the correctness of the assigned formula.
Experimental Protocol (CHN Analysis):
Sample Preparation: Provide a pure, dry sample (typically 2-3 mg) in a pre-weighed tin capsule. The sample must be homogenous and free of residual solvent.
Analysis: The sample is combusted at high temperature (~1000 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
Calculation: The instrument software calculates the percentage of each element based on the detected gas amounts and the initial sample weight.
Data Interpretation:
The experimental results are compared directly with the theoretical values calculated in Part 1.
Element
Theoretical %
Typical Acceptable Experimental Range
Carbon (C)
49.89%
49.49% - 50.29%
Hydrogen (H)
6.05%
5.65% - 6.45%
Nitrogen (N)
12.93%
12.53% - 13.33%
A result falling within this range strongly corroborates the proposed formula of C₉H₁₃ClN₂O₂.
Conclusion
The verification of the molecular weight and formula of Methyl[2-(3-nitrophenyl)ethyl]amine HCl is achieved not by a single measurement, but by the synthesis of evidence from a triad of orthogonal analytical techniques. High-resolution mass spectrometry confirms the exact mass and elemental composition of the molecular ion. NMR spectroscopy provides an unambiguous blueprint of the atomic connectivity, confirming the specific isomeric structure. Finally, elemental analysis validates the fundamental ratios of the constituent elements. When the data from these three independent methods are in agreement with the theoretical values, a state of self-validating, scientifically rigorous identity confirmation is achieved, providing the necessary confidence for its use in research and development.
References
Supplementary information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
A Technical Guide to the Potential Metabolic Pathways of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride
Abstract: This document provides an in-depth technical examination of the predicted metabolic fate of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride. By dissecting its core chemical structure—a phenethylamine backbone...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides an in-depth technical examination of the predicted metabolic fate of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride. By dissecting its core chemical structure—a phenethylamine backbone, an N-methyl group, and an aromatic nitro group—we can hypothesize three primary metabolic pathways: N-dealkylation, aromatic hydroxylation, and nitro reduction. This guide outlines the enzymatic systems likely responsible for these transformations, including Cytochrome P450 (CYP) enzymes and gut microbiota nitroreductases. Furthermore, we present comprehensive, field-proven experimental protocols for both in vitro and in vivo studies designed to elucidate and confirm these metabolic routes. The methodologies detailed herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), providing a robust framework for researchers in drug development and discovery.
Introduction: Structural Rationale for Metabolic Prediction
The preclinical characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to successful drug development.[1] Understanding the metabolic pathways is critical, as metabolism governs a compound's pharmacokinetic profile, potential for drug-drug interactions, and the formation of potentially active or toxic metabolites.[2][3]
Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride presents three key structural motifs that are well-known substrates for metabolic enzymes:
N-Methylphenethylamine Core: The N-alkyl amine functionality is a primary target for oxidative N-dealkylation by hepatic enzymes.[4][5]
Aromatic Ring: The phenyl group is susceptible to oxidation, typically hydroxylation, catalyzed by Cytochrome P450 monooxygenases.[6][7]
Nitroaromatic Group: The nitro (-NO2) moiety can undergo extensive reductive metabolism, a process mediated by both hepatic enzymes and, significantly, the anaerobic bacteria of the gastrointestinal tract.[8][9]
This guide will explore the mechanistic underpinnings of these predicted pathways and provide the experimental blueprints necessary to investigate them.
Predicted Metabolic Pathways
Based on the compound's structure, we anticipate a multi-faceted metabolic profile dominated by Phase I reactions.
Phase I Metabolism: Bioactivation and Functionalization
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the xenobiotic and preparing it for Phase II conjugation.[6]
The removal of the N-methyl group is a common metabolic route for secondary and tertiary amines.[10] This reaction is predominantly catalyzed by Cytochrome P450 enzymes in the liver.[11] The mechanism involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves to yield the primary amine metabolite, 2-(3-nitrophenyl)ethylamine, and formaldehyde.[5][10]
Significance: This pathway can alter the pharmacological activity of the parent compound, as the primary amine may have a different receptor binding profile or potency.[5]
Aromatic hydroxylation is a canonical CYP450-mediated oxidation reaction that introduces a hydroxyl group onto the phenyl ring.[7][14] The position of hydroxylation is influenced by the existing substituents. The electron-withdrawing nature of the nitro group at the meta-position will likely direct hydroxylation to the ortho or para positions relative to the ethylamine side chain.
Metabolite(s) Formed: Hydroxylated derivatives of the parent compound or its N-dealkylated metabolite.
Significance: The addition of a polar hydroxyl group significantly increases the compound's water solubility, facilitating its excretion and creating a site for subsequent Phase II conjugation reactions.[6]
The reduction of an aromatic nitro group is a critical pathway with significant toxicological implications.[15] This multi-step process can be catalyzed by NAD(P)H-dependent nitroreductases present in both the liver and, crucially, the anaerobic environment of the gut.[15][16] The reduction proceeds through highly reactive intermediates:
Nitro to Nitroso: The nitro group (-NO2) is first reduced to a nitroso group (-NO).
Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine (-NHOH). This intermediate is often electrophilic and can form adducts with macromolecules like DNA, a common mechanism of toxicity for nitroaromatic compounds.[15]
Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to the corresponding primary amine (-NH2).
Metabolite(s) Formed: 3-aminophenyl-containing metabolites, with nitroso and hydroxylamine intermediates.
Enzymatic System: Hepatic reductases (e.g., CYP450s under anaerobic conditions) and, more prominently, bacterial nitroreductases from gut flora like Clostridium and Eubacterium species.[8][9]
Significance: This pathway can lead to bioactivation, producing reactive intermediates.[15] The formation of the final amine metabolite creates a new chemical entity with a pharmacological profile potentially distinct from the parent nitro-compound.
Visualizing the Predicted Pathways
The following diagram illustrates the convergence of the predicted Phase I metabolic pathways for Methyl[2-(3-nitrophenyl)ethyl]amine.
Caption: Predicted Phase I and II metabolic pathways for the title compound.
Experimental Methodologies for Metabolic Profiling
A tiered approach, beginning with in vitro screening and progressing to in vivo studies, provides a comprehensive understanding of metabolic fate.
In Vitro Analysis: Human Liver Microsome (HLM) Stability Assay
Causality: The HLM assay is a cornerstone of early DMPK profiling.[17] Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs, making them an efficient and cost-effective system to determine a compound's intrinsic metabolic stability and identify primary oxidative metabolites.[18][19]
Preparation of Reagents:
Test Compound Stock: Prepare a 10 mM stock solution of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride in a suitable organic solvent (e.g., DMSO, Methanol).
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.[20]
HLM Suspension: Thaw pooled human liver microsomes (e.g., from 20 donors, 20 mg/mL protein concentration) on ice. Dilute to a final concentration of 1.0 mg/mL in phosphate buffer.[21] Keep on ice.
NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate (G6P), 0.4 U/mL G6P-dehydrogenase (G6PDH), and 3.3 mM MgCl2 in phosphate buffer.[18] The NRS is crucial for sustaining the activity of NADPH-dependent CYP enzymes.
Incubation Procedure:
Pre-incubation: In a 96-well plate, add 1 µL of the 10 mM test compound stock to the wells. Add the HLM suspension to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to acclimate the system.
Reaction Initiation: Initiate the metabolic reaction by adding the NRS solution. The final incubation volume is typically 200 µL, with a final test compound concentration of 50 µM.
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction.[20]
Reaction Termination: Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like labetalol).[19] The acetonitrile precipitates the microsomal proteins.
Sample Processing and Analysis:
Protein Precipitation: Vortex the plate and centrifuge at 3000 rpm for 10 minutes to pellet the precipitated protein.[20]
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
LC-MS/MS Analysis: Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[22][23] Monitor the disappearance of the parent compound over time and scan for the appearance of predicted metabolites based on their calculated mass-to-charge ratios (m/z).
Control Experiments (Self-Validating System):
No NRS Control: Run a parallel incubation without the NRS to confirm that metabolism is NADPH-dependent.
Heat-Inactivated HLM Control: Use heat-inactivated microsomes to control for non-enzymatic degradation.
Positive Control: Include a compound with a known metabolic rate (e.g., testosterone, verapamil) to validate the activity of the HLM lot.[19]
In Vivo Analysis: Rodent Pharmacokinetic (PK) and Metabolism Study
Causality: While in vitro systems are excellent for initial screening, in vivo models are indispensable for a complete metabolic picture.[17] A rodent study allows for the assessment of pharmacokinetics, total body clearance, and the contribution of extra-hepatic metabolism, including the critical role of the gut microbiota in nitro reduction.[1][24][25] The rat is a commonly used species for these studies due to its well-characterized metabolism and sufficient size for serial blood sampling.[25]
Animal Model:
Species: Male Sprague-Dawley rats (n=3-5 per group).
Acclimation: Acclimate animals for at least 7 days prior to the study in a controlled environment.
Dosing and Sample Collection:
Dose Formulation: Formulate the test compound in a suitable vehicle (e.g., saline, 5% DMSO/polyethylene glycol).
Administration: Administer a single dose via intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg) routes to separate groups of animals. The dual routes allow for the determination of oral bioavailability.[26]
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-dose and multiple post-dose time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).[24]
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
Excreta Collection: House animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours. This is essential for mass balance assessment and identifying metabolites cleared renally or fecally (including those from biliary excretion and gut metabolism).[25]
Sample Processing and Analysis:
Plasma Analysis: Extract the parent compound and metabolites from plasma using protein precipitation or liquid-liquid extraction. Quantify using a validated LC-MS/MS method.[27]
Excreta Analysis: Homogenize feces and extract urine/feces samples to identify and quantify metabolites. This is particularly important for detecting metabolites resulting from gut microbial nitro reduction.[8]
Integrated Experimental Workflow
The following diagram outlines the logical flow from initial in vitro screening to comprehensive in vivo characterization.
Caption: A typical experimental workflow for metabolic profiling.
Data Summary and Interpretation
The data generated from these studies should be compiled to build a complete metabolic map.
Table 1: Summary of Predicted Metabolites and Analytical Considerations
Predicted Metabolite
Metabolic Pathway
Change in Mass
Predicted m/z (M+H)+
Key Enzymatic System
Recommended Analytical Matrix
2-(3-nitrophenyl)ethylamine
N-Dealkylation
-14 Da (CH₂)
167.08
CYP450s
Plasma, Urine
Hydroxylated Parent
Aromatic Hydroxylation
+16 Da (O)
197.09
CYP450s
Plasma, Urine, Feces
N-Methyl-2-(3-aminophenyl)ethylamine
Nitro Reduction
-30 Da (O₂ for NH₂)
151.12
Gut Microbiota, Hepatic Reductases
Plasma, Feces, Urine
2-(3-aminophenyl)ethylamine
N-Dealkylation + Nitro Reduction
-44 Da
137.11
CYP450s + Reductases
Plasma, Feces, Urine
Conclusion
The metabolic fate of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is predicted to be driven by N-dealkylation, aromatic hydroxylation, and nitro reduction. The in vitro and in vivo methodologies outlined in this guide provide a robust, scientifically-grounded framework for definitively identifying these pathways. Particular attention must be paid to the nitro reduction pathway due to the potential for formation of reactive intermediates by gut microbiota. A thorough understanding of this metabolic profile is an indispensable component of the preclinical safety and efficacy assessment required for the advancement of this compound as a potential therapeutic agent.
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Guengerich, F. P. (2009). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Current Protocols in Pharmacology, Chapter 7, Unit 7.4. [Link]
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Arome Science. (2025). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Retrieved from [Link]
Deguchi, S., et al. (2021). In Vitro Model for a Drug Assessment of Cytochrome P450 Family 3 Subfamily A Member 4 Substrates Using Human Induced Pluripotent Stem Cells and Genome Editing Technology. Stem Cells International, 2021, 8876356. [Link]
INDIGO Biosciences. (n.d.). Cytochrome P450 Assays. Retrieved from [Link]
JoVE. (2025). Phase I Reactions: Oxidation of Aliphatic and Aromatic Carbon-Containing Systems. Retrieved from [Link]
Patsnap. (2025). How Does LC-MS Identify Proteins and Metabolites? Retrieved from [Link]
Al-Ghorbani, M., et al. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]
Chemistry LibreTexts. (2024). 1.5: Drug Metabolism. Retrieved from [Link]
ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved from [Link]
ResearchGate. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics | Request PDF. Retrieved from [Link]
Alliance Pharma. (2025). Rodent mass balance study – an integral part of drug development process part 2. Retrieved from [Link]
Gan, Z., et al. (2024). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Catalysis. [Link]
Jonsson, J., et al. (1978). Effects of alpha-carbon substituents on the N-demethylation of N-methyl-2-phenethylamines by rat liver microsomes. Acta Pharmacologica et Toxicologica, 42(1), 58-64. [Link]
PharmaXChange.info. (2014). Phase I Metabolism- Oxidation of Aromatic compounds | Medicinal Chemistry. Retrieved from [Link]
Shannon, H. E., et al. (1982). Physiologic Effects and Plasma Kinetics of Beta-Phenylethylamine and Its N-methyl Homolog in the Dog. Journal of Pharmacology and Experimental Therapeutics, 223(1), 190-196. [Link]
Singh, K., & Singh, S. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 26(23), 7338. [Link]
Dias, R., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Metabolites, 11(6), 346. [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
PASSEL. (n.d.). Phase I - Oxidation Reactions | Metabolism of Herbicides or Xenobiotics in Plants. Retrieved from [Link]
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
ResearchGate. (2006). (PDF) Enzymatic Hydroxylation of Aromatic Compounds. Retrieved from [Link]
Wikipedia. (n.d.). N-Methylphenethylamine. Retrieved from [Link]
Scheline, R. R. (1968). The role of gut flora in the reduction of aromatic nitro-groups. Acta Pharmacologica et Toxicologica, 26(4), 332-342. [Link]
National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. Retrieved from [Link]
Discovery Life Sciences. (n.d.). Gentest® Human Liver Microsomes. Retrieved from [Link]
A-STAR7_DOCTOR. (2026). Pharmacometabolomics of Microbiome-Drug Interaction: How Gut Bacteria Alter Drug Molecules Before Systemic Circulation. Medium. [Link]
Bio-Rad. (n.d.). 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map. Retrieved from [Link]
Hossain, M. S., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules, 11(9), 1293. [Link]
Moore, K. A., et al. (1996). Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis. European Journal of Pharmacology, 311(2-3), 133-139. [Link]
Environmental Analysis Health and Toxicology. (2022). Biodegradation and detoxification of p-nitroaniline by a novel bacterial strain, Pseudomonas sp. DL17. Retrieved from [Link]
ResearchGate. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
ResearchGate. (2025). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Retrieved from [Link]
da Silva, A. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(1), 2-22. [Link]
Application Note: Chemoselective Synthesis of Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride
This Application Note is designed for professional researchers and medicinal chemists. It details a high-fidelity synthesis protocol for Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride , a secondary amine intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for professional researchers and medicinal chemists. It details a high-fidelity synthesis protocol for Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride , a secondary amine intermediate often used in the development of anti-arrhythmic agents (e.g., Dofetilide analogs) and adrenergic receptor modulators.[1]
The protocol prioritizes chemoselectivity (preserving the nitro group) and purity (avoiding poly-alkylation), utilizing a carbamate protection strategy rather than direct alkylation or reductive amination.[1]
Abstract & Strategic Analysis
The synthesis of secondary phenethylamines containing nitro groups presents two primary challenges:
Chemoselectivity: Standard reductive amination methods (e.g., catalytic hydrogenation) pose a high risk of reducing the nitro group (
Mono-alkylation Control: Direct alkylation of primary amines with methyl halides typically results in a mixture of secondary and tertiary amines (over-alkylation).[1]
To ensure the production of a high-purity reference standard suitable for GLP assays, this protocol employs a Boc-protection/Methylation/Deprotection strategy .[1] This route guarantees mono-methylation and utilizes non-reducing conditions to maintain the integrity of the nitro moiety.[1]
Nitroaromatics: Many nitro-substituted aromatics are potential mutagens.[1] Handle with extreme care in a fume hood.
Reagents: Methyl iodide (MeI) is a potent alkylating agent and suspected carcinogen.[1] Sodium hydride (NaH) is pyrophoric and reacts violently with moisture.
[1] * PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.[1]
Step-by-Step Synthesis Protocol
Phase A: N-Protection (Boc-Anhydride)
Objective: Convert the primary amine to a carbamate to increase acidity of the N-H proton and prevent over-alkylation.[1]
Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-nitrophenyl)ethylamine (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
Addition: Add Triethylamine (TEA, 12.0 mmol) followed by Di-tert-butyl dicarbonate (
, 11.0 mmol).
Reaction: Stir the mixture at room temperature (
) for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane) until the starting amine is consumed.[1]
Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess TEA and unreacted amine, followed by saturated
and brine.
Isolation: Dry over
, filter, and concentrate in vacuo to yield tert-butyl (3-nitrophenethyl)carbamate.
Phase B: N-Methylation
Objective: Selective methylation of the carbamate nitrogen.[1]
Setup: Dissolve the crude carbamate (from Phase A) in anhydrous DMF (30 mL) under an inert atmosphere (
or Ar). Cool to in an ice bath.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in oil, 12.0 mmol) portion-wise.[1] Evolution of
gas will occur.[1] Stir at for 30 minutes until gas evolution ceases.
Alkylation: Add Methyl Iodide (MeI, 15.0 mmol) dropwise via syringe.[1]
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
Quench & Extraction: Carefully quench with cold water (50 mL). Extract with Ethyl Acetate (3 x 40 mL).
Purification: Wash combined organics with water (5 x 30 mL) to remove DMF, then brine. Dry over
and concentrate.
Note: If necessary, purify via flash column chromatography (Hexane/EtOAc) to isolate tert-butyl methyl(3-nitrophenethyl)carbamate.[1]
Phase C: Deprotection & Salt Formation
Objective: Removal of the Boc group and formation of the stable hydrochloride salt.[1]
Reaction: Dissolve the methylated intermediate in 1,4-Dioxane (10 mL). Add 4M HCl in Dioxane (10 mL, excess).
Monitoring: Stir at room temperature for 2–4 hours. A white to off-white precipitate often forms as the reaction proceeds.[1]
Isolation: Dilute with Diethyl Ether (
, 50 mL) to maximize precipitation. Filter the solid under vacuum or nitrogen pressure.[1]
Washing: Wash the filter cake with cold
(2 x 20 mL) to remove organic impurities.
Drying: Dry the solid in a vacuum oven at
for 12 hours.
Phase D: Analytical Validation (QC)
Test
Acceptance Criteria
Appearance
White to pale yellow crystalline solid
1H NMR (DMSO-d6)
Diagnostic N-Me singlet (~2.6 ppm), Nitro-aromatic pattern
Mass Spectrometry
[M+H]+ = 181.09 (Free base mass)
HPLC Purity
> 98.0% (Area %)
Reaction Workflow Diagram
Figure 1: Synthetic pathway utilizing Boc-protection to ensure selective mono-methylation and preservation of the nitro group.[1]
References
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for Boc chemistry and stability). [1]
Sigma-Aldrich. (n.d.).[1] Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride Product Page. Retrieved February 14, 2026.[1] (Verification of commercial availability and CAS).
Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] (Review of N-alkylation methodologies). [1]
Application Note: HPLC Method Development for Methyl[2-(3-nitrophenyl)ethyl]amine HCl
Abstract This guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride (CAS: 1803...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride (CAS: 1803604-79-6). As a secondary amine intermediate often used in the synthesis of adrenergic receptor agonists (e.g., Mirabegron analogs) and anti-arrhythmic agents, its purity is critical. This protocol addresses the primary analytical challenges: silanol-induced peak tailing typical of secondary amines and the separation of positional isomers (ortho- and para-nitro impurities).
Introduction & Chemical Context
Analyte: Methyl[2-(3-nitrophenyl)ethyl]amine HCl (also known as N-Methyl-3-nitrophenethylamine).
Structure: A secondary amine attached to an ethyl chain on a benzene ring substituted with a nitro group at the meta (3-) position.
Analytical Challenges
Basicity (pKa ~9-10): The secondary amine is protonated at neutral/acidic pH, leading to interaction with residual silanols on silica columns, causing severe peak tailing.
Positional Isomerism: Synthetic routes (e.g., nitration of N-methylphenethylamine) often produce a mixture of ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers. The method must resolve the target 3-nitro compound from its 2- and 4-nitro analogs.
UV Absorption: The nitro group provides a strong chromophore, allowing sensitive UV detection without derivatization.
Method Development Strategy
Stationary Phase Selection
While C18 columns are standard, they often fail to separate positional isomers of nitro-aromatics effectively.
Recommendation:Biphenyl or Phenyl-Hexyl phases . The
interactions between the phenyl ring of the stationary phase and the nitro-aromatic ring of the analyte provide superior selectivity for positional isomers compared to hydrophobic interaction alone (C18).
Alternative: Base-Deactivated C18 (e.g., C18 with charged surface hybrid technology) if isomer separation is not the primary concern.
Mobile Phase & pH Control
Two strategies are effective for this secondary amine:
Strategy A (Low pH Ion-Suppression): Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The low pH (approx. 2.0) keeps silanols protonated (neutral), reducing secondary interactions. Note: TFA acts as an ion-pairing agent, improving peak shape but potentially suppressing MS signal.
Strategy B (High pH Free-Basing): Use 10 mM Ammonium Bicarbonate (pH 10.0) with a hybrid-silica column (e.g., Waters XBridge). This deprotonates the amine, neutralizing it and increasing retention on hydrophobic phases while eliminating silanol interactions.
Selected Protocol:Strategy A (Acidic) is chosen for this guide due to its compatibility with standard silica columns and general robustness in QC environments.
Experimental Protocol
Reagents & Equipment
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV Detector.
Column: Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm) OR Restek Raptor Biphenyl.
Stock Solution (1.0 mg/mL): Dissolve 10 mg of Methyl[2-(3-nitrophenyl)ethyl]amine HCl in 10 mL of 50:50 Water:ACN.
Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A.
Method Validation Parameters (System Suitability)
The following acceptance criteria ensure the method is generating reliable data.
Parameter
Acceptance Criteria
Rationale
Resolution ()
> 2.0 between 3-nitro and 4-nitro isomers
Critical for purity analysis.
Tailing Factor ()
< 1.5
Ensures minimal silanol interaction.
Precision (RSD)
< 1.0% for retention time; < 2.0% for area
Verifies system stability.
Linearity ()
> 0.999 (Range: 5–100 µg/mL)
Confirms quantitative accuracy.
LOD / LOQ
~0.1 µg/mL / ~0.5 µg/mL
Estimated based on UV response of nitro group.
Visualization of Workflows
Diagram 1: Method Development Decision Tree
This logic flow guides the user through optimizing the separation if the initial conditions fail.
Caption: Decision tree for optimizing peak shape and selectivity for nitro-amine isomers.
Diagram 2: Standard Operating Procedure (SOP) Workflow
A visual guide for the daily execution of this protocol.
Caption: Step-by-step workflow for routine analysis of Methyl[2-(3-nitrophenyl)ethyl]amine HCl.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing
Secondary amine interaction with silanols.
Ensure TFA concentration is ≥0.05%. If using Formic acid, switch to TFA or add 10mM Ammonium Formate.
Retention Shift
pH instability or temperature fluctuation.
Verify mobile phase pH. Ensure column oven is stable at 35°C.
Co-elution of Isomers
Insufficient selectivity.
Switch from C18 to Biphenyl column. Lower the gradient slope (e.g., 5% to 40% B over 20 min).
Ghost Peaks
Contaminated Mobile Phase or Carryover.
Use fresh Milli-Q water. Add a needle wash step (50:50 ACN:Water) between injections.
References
Sigma-Aldrich. N-Methyl-4-nitrophenethylamine hydrochloride Product Information. (Reference for structural analogs and general handling). Link
Thermo Fisher Scientific. Separation of Nitro-Aromatics using Biphenyl Phases. (Technical background on column selection for nitro-isomers). Link
Waters Corporation. Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. (Source for High pH vs. Low pH strategies). Link
PubChem. Compound Summary: N-Methyl-3-nitrophenethylamine. (Chemical properties and safety data). Link
Sharma, S. K., et al. "Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities."[1] Taylor & Francis, 2025. (Validation parameters for nitrophenethylamines). Link
Optimization of Recrystallization Systems for Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride
Application Note: AN-CRYST-309 Executive Summary This guide details the optimal solvent systems and protocols for the purification of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (CAS: 1803604-79-6 / Analogous to 16...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-CRYST-309
Executive Summary
This guide details the optimal solvent systems and protocols for the purification of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (CAS: 1803604-79-6 / Analogous to 166943-39-1). As a secondary amine salt possessing a nitro-aromatic moiety, this compound exhibits specific solubility characteristics driven by strong ionic lattice forces and polar interactions.
While column chromatography is often the default for purification, recrystallization offers superior scalability and impurity rejection for this hydrochloride salt. This note recommends two primary systems: a Single-Solvent System (Ethanol or Isopropanol) for maximum crystal quality and a Binary Solvent System (Methanol/Ether) for maximizing yield from crude mixtures.
Physicochemical Profile & Solubility Logic
To design the protocol, we must first understand the solute-solvent interactions. The target compound consists of a hydrophobic nitrophenyl tail and a hydrophilic methyl-ammonium chloride head.
Lattice Energy: High. The ionic bond between the ammonium cation and chloride anion creates a rigid lattice, requiring high-dielectric solvents to dissociate.
Nitro Group Effect: The 3-nitro substituent adds significant polarity and potential for hydrogen bonding acceptors, reducing solubility in non-polar solvents (hexane, toluene) compared to the unsubstituted phenethylamine.
Solvent Screening Matrix
Solvent Class
Representative
Solubility (Cold)
Solubility (Hot)
Suitability
Polar Protic
Methanol
High
Very High
Good (Too soluble for single-solvent)
Polar Protic
Ethanol
Moderate
High
Excellent (Ideal for single-solvent)
Polar Protic
Isopropanol (IPA)
Low
Moderate/High
Excellent (Best for yield)
Polar Aprotic
Acetonitrile
Low
Moderate
Fair (Risk of oiling out)
Non-Polar
Diethyl Ether / MTBE
Insoluble
Insoluble
Antisolvent (Precipitant)
Non-Polar
Hexane / Heptane
Insoluble
Insoluble
Antisolvent (Wash solvent)
Recommended Solvent Systems
System A: High-Purity Recrystallization (Ethanol or IPA)
Best For: Final polishing of material (>95% purity) to remove trace colored impurities.
Mechanism: Exploits the steep solubility curve of amine salts in C2-C3 alcohols.
Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.[1]
Dissolution: Add 15 mL of Ethanol. Heat the mixture to reflux (approx. 78°C) with stirring.
Note: If solid remains, add hot ethanol in 2 mL increments until dissolved. Do not exceed 40 mL total volume.
Hot Filtration (Optional): If insoluble particles (dust, silica) remain, filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper.
Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.
Critical: Rapid cooling here may cause "oiling out" (separation as a liquid oil) rather than crystallization.
Deep Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.
Collection: Filter the crystals using vacuum filtration.
Washing: Wash the filter cake with 10 mL of ice-cold Ethanol/Ether (1:1 mixture) or pure cold Isopropanol.
Dissolution: Dissolve 5.0 g of crude solid in the minimum amount of Methanol at room temperature (approx. 5-10 mL). Mild heating (40°C) can speed this up.
Antisolvent Addition: While stirring rapidly, add MTBE dropwise.
Observation: A transient cloudiness will appear and redissolve.[1] Continue adding until a faint turbidity persists (approx. 15-25 mL MTBE).
Clarification: Add 2-3 drops of Methanol to restore clarity.
Crystallization: Cover the flask and place it in the refrigerator (4°C) overnight.
Why: Slow diffusion of the antisolvent interactions promotes better crystal growth than rapid dumping.
Collection: Filter the white precipitate. Wash with pure MTBE.
Process Visualization
Diagram 1: Solvent Selection Logic
This decision tree guides the researcher based on the state of their input material.
Caption: Decision matrix for selecting the optimal solvent system based on input purity.
Diagram 2: Recrystallization Workflow (System A)
The critical path for the thermal recrystallization process.
Caption: Step-by-step workflow for the single-solvent recrystallization protocol.
Troubleshooting & Quality Control
Common Issue: "Oiling Out"
If the compound separates as a yellow oil droplet at the bottom of the flask instead of crystals:
Cause: The solution is too concentrated, or the cooling was too rapid (supersaturation exceeded the metastable limit).
Fix: Reheat to dissolve the oil. Add 10-20% more solvent. Add a "seed crystal" of pure material when the solution is slightly cloudy. Cool very slowly with vigorous stirring.
Quality Control Parameters
Melting Point: Expect a sharp range. While the specific 3-nitro isomer MP is less commonly indexed than the 4-nitro (222-227°C) [1], it should be distinct and >180°C. Broad ranges (>2°C) indicate retained solvent or impurities.
1H NMR: Check for the disappearance of solvent peaks (Ethanol: triplet at 1.2 ppm, quartet at 3.7 ppm).
HPLC: Purity should exceed 99.0% (AUC) for pharmaceutical applications.
References
LookChem. (n.d.). N-Methyl-4-nitrophenethylamine hydrochloride Properties. (Data for the 4-nitro isomer, used as structural benchmark). Retrieved from
Sigma-Aldrich. (n.d.). methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride Product Page. Retrieved from
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from
ChemicalBook. (2024). 4-Nitrophenethylamine hydrochloride Synthesis and Properties. Retrieved from
ResearchGate. (2021). Discussions on Recrystallization of Amine Compounds. Retrieved from
Preparation of Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride Stock Solutions: An Application Note and Protocol
Abstract This comprehensive guide details the preparation, quality control, and storage of stock solutions of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (CAS: 1803604-79-6).[1] Aimed at researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the preparation, quality control, and storage of stock solutions of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (CAS: 1803604-79-6).[1] Aimed at researchers, scientists, and professionals in drug development, this document provides a framework rooted in scientific best practices. It emphasizes the rationale behind procedural steps, ensuring the integrity and reproducibility of experimental outcomes. The protocols outlined herein are designed to be self-validating, incorporating quality control checkpoints to verify the concentration and purity of the prepared stock solutions.
Introduction
Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is a niche organic compound often utilized as a building block or intermediate in medicinal chemistry and pharmacological research. The accuracy of experimental results hinges on the precise and reliable preparation of stock solutions. This application note provides a detailed protocol for preparing these solutions, with a focus on solvent selection, stability considerations, and robust quality control measures.
Amine hydrochlorides are generally favored over their free base counterparts for laboratory use due to their enhanced stability. The protonation of the amine's lone pair of electrons minimizes its susceptibility to oxidative degradation, ensuring a longer shelf-life and greater consistency in experimental settings.[2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is fundamental to the successful preparation of its stock solutions.
Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher
Ethanol (200 proof, absolute), ACS grade or higher
Deionized water (DI water), Type I (18.2 MΩ·cm)
Phosphate-buffered saline (PBS), pH 7.4
Equipment
Analytical balance (readability ±0.1 mg)
Volumetric flasks (Class A)
Pipettes (calibrated)
Vortex mixer
Sonicator (water bath)
pH meter
UV-Vis spectrophotometer
High-Performance Liquid Chromatography (HPLC) system (recommended)
Amber glass vials with PTFE-lined caps
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Health and Safety Precautions
Before commencing any work, it is imperative to consult the Safety Data Sheet (SDS) for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride.
Handling: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment: Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]
Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a designated waste container.
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Stock Solution Preparation Protocol
The choice of solvent is critical and depends on the specific requirements of the downstream application. While quantitative solubility data for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is not widely published, its structural analog, the 4-nitro isomer, is known to be soluble in DMSO and methanol. Therefore, DMSO is recommended as a primary solvent for high-concentration stock solutions, while aqueous buffers or ethanol may be suitable for more dilute working solutions.
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of 10 mL of a 10 mM stock solution in DMSO.
Calculate the Required Mass:
Molecular Weight (MW) = 216.67 g/mol
Desired Concentration (C) = 10 mM = 0.010 mol/L
Desired Volume (V) = 10 mL = 0.010 L
Mass (m) = C × V × MW = 0.010 mol/L × 0.010 L × 216.67 g/mol = 0.02167 g = 21.67 mg
Weighing the Compound:
Tare a clean, dry weighing boat on the analytical balance.
Carefully weigh approximately 21.67 mg of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride. Record the exact mass.
Dissolution:
Transfer the weighed compound into a 10 mL Class A volumetric flask.
Add approximately 7-8 mL of anhydrous DMSO to the flask.
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at low speed or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
Final Volume Adjustment:
Once the compound is fully dissolved, add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
Cap the flask and invert it 10-15 times to ensure a homogenous solution.
Aliquoting and Storage:
Dispense the stock solution into amber glass vials in volumes appropriate for single-use to minimize freeze-thaw cycles.
Label each vial clearly with the compound name, concentration, solvent, date of preparation, and initials of the preparer.
Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing stock solutions.
Quality Control (QC)
A robust quality control process is essential to ensure the accuracy of the prepared stock solution.[4][5]
Concentration Verification by UV-Vis Spectroscopy
UV-Vis spectroscopy provides a rapid and straightforward method for estimating the concentration of a stock solution. The nitroaromatic chromophore in the molecule is expected to have a characteristic absorbance in the UV region.
Protocol:
Determine λmax:
Prepare a dilute solution (e.g., 10-50 µM) of the compound in the chosen solvent (e.g., ethanol).
Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
Prepare a Standard Curve:
Prepare a series of known concentrations of the compound in the same solvent.
Measure the absorbance of each standard at the predetermined λmax.
Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).
Verify Stock Solution Concentration:
Prepare a dilution of the newly prepared stock solution that falls within the linear range of the standard curve.
Measure its absorbance at λmax and calculate the concentration using the standard curve equation. The calculated concentration should be within ±5% of the target concentration.
Purity and Concentration Verification by HPLC
For applications requiring high accuracy, HPLC is the recommended method for both purity assessment and precise concentration determination.
Suggested HPLC Conditions (starting point):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
Detection: UV detector set at the λmax determined by spectroscopy.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Protocol:
Purity Assessment:
Inject a sample of the stock solution.
Analyze the chromatogram for the presence of any impurity peaks.
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Concentration Determination:
Prepare a series of calibration standards of the compound with known concentrations.
Inject the standards and the sample of the stock solution.
Create a calibration curve by plotting the peak area versus concentration for the standards.
Determine the concentration of the stock solution by interpolating its peak area on the calibration curve.
Stability and Storage
The stability of the stock solution is crucial for ensuring the reproducibility of experiments over time.
Storage Temperature: For long-term storage (>1 week), it is recommended to store aliquots at -20°C. For short-term use, 4°C is adequate.
Light Sensitivity: Nitroaromatic compounds can be light-sensitive. Always store solutions in amber vials to protect them from light.
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration. Preparing single-use aliquots is the best practice.
pH Stability: The stability of the compound in aqueous solutions may be pH-dependent. If working with buffered solutions, it is advisable to prepare them fresh from a high-concentration DMSO stock just before use.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the preparation, quality control, and storage of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride stock solutions. Adherence to these guidelines will ensure the integrity and accuracy of the stock solutions, thereby contributing to the reliability and reproducibility of research outcomes. The emphasis on self-validating quality control measures empowers researchers to have full confidence in the reagents used in their experiments.
References
Why are organic amines often more stable as the HCl salt than in the free base form? . Reddit. [Link]
Quality Control for Chemical Industries . BatchMaster ERP. [Link]
Quality Control Measures Every Chemical Manufacturer Needs . Tristar Intermediates. [Link]
Application Note: Reaction Conditions for N-Methylation of 3-Nitrophenethylamine
[1] Abstract & Strategic Overview The synthesis of N-methyl-3-nitrophenethylamine presents a classic chemoselective challenge: introducing a single methyl group onto a primary amine while preserving a reducible nitro moi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Overview
The synthesis of N-methyl-3-nitrophenethylamine presents a classic chemoselective challenge: introducing a single methyl group onto a primary amine while preserving a reducible nitro moiety (
) and avoiding over-alkylation to the tertiary amine.
Direct alkylation with methyl iodide leads to uncontrolled mixtures of primary, secondary, tertiary, and quaternary ammonium salts. Furthermore, standard reductive methods (e.g., amide reduction with
or catalytic hydrogenation) are chemically incompatible, as they will reduce the nitro group to an aniline.
This guide details two validated protocols to achieve selective N-monomethylation:
Method A (The "Gold Standard"): A three-step protection/alkylation/deprotection sequence using Boc-carbamates. This method guarantees exclusively mono-methylated product and is recommended for small-scale, high-purity requirements (mg to g scale).
Method B (Direct Reductive Amination): A scalable, one-pot reaction using Sodium Triacetoxyborohydride (
). This method is faster but requires strict stoichiometric control to minimize dimethylation.
Strategic Decision Matrix
Figure 1: Decision matrix for selecting the appropriate synthetic route.
Method A: Boc-Protection Strategy (High Purity)
This route is chemically robust. The tert-butyloxycarbonyl (Boc) group acidifies the N-H proton, allowing controlled deprotonation and alkylation with Methyl Iodide (MeI), followed by clean removal of the protecting group.
Step 1: N-Boc Protection
Objective: Mask the primary amine to prevent over-alkylation.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Protocol:
Dissolve 3-nitrophenethylamine in DCM (
concentration) at .
Add
followed by dropwise addition of dissolved in minimal DCM.
Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of starting amine).
Workup: Wash with
(to remove unreacted amine/), then saturated , then brine. Dry over and concentrate.
Yield: Typically >90% quantitative conversion.
Step 2: N-Methylation
Objective: Introduce exactly one methyl group.
Critical Note: Sodium Hydride (
) is used to deprotonate the carbamate. The 3-nitro group is generally stable to NaH at RT, but temperature control is vital to avoid nucleophilic aromatic substitution side reactions.
portion-wise. Evolution of gas will occur. Stir for 30 mins at to ensure deprotonation.
Add MeI dropwise via syringe.
Allow to warm to RT and stir for 2–4 hours.
Quench: Carefully add water at
to quench excess NaH.
Extraction: Extract with Ethyl Acetate (
). Wash organics extensively with water/brine to remove DMF.
Purification: Flash chromatography (Hexanes/EtOAc) is usually required here to remove any unreacted starting material.
Step 3: Deprotection
Objective: Remove the Boc group to reveal the secondary amine.
Reagents:
in Dioxane or Trifluoroacetic acid (TFA)/DCM (1:1).
Protocol:
Dissolve the methylated intermediate in
in Dioxane ().
Stir at RT for 1–2 hours. Precipitate often forms (Amine
HCl salt).
Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove organic impurities.
Free Base (Optional): If the free base is needed, dissolve salt in water, basify with
to pH 10, and extract with DCM.
Method B: Direct Reductive Amination (Scalable)
This method utilizes Sodium Triacetoxyborohydride (
) . Unlike Sodium Borohydride (), is mild and does not reduce aldehydes/ketones rapidly, allowing the imine to form first. Crucially, it is compatible with nitro groups , whereas catalytic hydrogenation (Pd/C, ) is strictly forbidden as it would reduce the to .
Reaction Scheme
Protocol
Preparation: In a dry flask, dissolve 3-nitrophenethylamine (1.0 equiv) in 1,2-Dichloroethane (DCE) or DCM (
Purification: The crude mixture may contain trace dimethylated byproduct. Purify via column chromatography (DCM/MeOH/
gradient).
Troubleshooting Reductive Amination
Issue
Cause
Solution
Dimethylation (>10%)
Excess Formaldehyde
Reduce HCHO to 0.95–1.0 equiv. Add amine slowly to HCHO solution.
Nitro Reduction
Wrong Reducing Agent
NEVER use or . Ensure is used.
Low Yield
Incomplete Imine Formation
Ensure Acetic Acid is present. Use molecular sieves to sequester water if necessary.
Comparative Data Summary
Feature
Method A: Boc-Protection
Method B: Reductive Amination
Selectivity (Mono/Di)
100% Mono
~85:15 (requires purification)
Nitro Compatibility
Excellent (Avoid strong reducing agents)
Excellent (with Borohydrides)
Step Count
3 Steps
1 Step (One-Pot)
Atom Economy
Low (Waste from protecting groups)
High
Purification
Easy (Crystallization/Wash)
Moderate (Chromatography needed)
Recommended For
Drug Standards, GLP Tox Lots
Early Discovery Screening
Safety & Handling
3-Nitrophenethylamine: Irritant. Handle in a fume hood. As an amphetamine structural analog, ensure compliance with local regulations, though the nitro group generally removes psychotropic activity compared to the parent phenethylamine.
Methyl Iodide (MeI):DANGER. Highly toxic, volatile neurotoxin and suspected carcinogen. Use only in a well-ventilated fume hood with double-gloving.
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Quench carefully.
References
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
Boc-Protection Strategy: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811. Link
Nitro Group Compatibility: Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 2nd Ed, 1999.
Borohydride Specifics: Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998, 27, 395-404. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective Extraction and Isolation of Methyl[2-(3-nitrophenyl)ethyl]amine
Introduction & Scope
Methyl[2-(3-nitrophenyl)ethyl]amine (CAS: 2794239-xx-x analog) is a critical secondary amine intermediate, often utilized in the synthesis of anti-arrhythmic agents (e.g., Sotalol precursors) and diverse phenethanolamine derivatives.[1][2][3] Its synthesis typically involves the reductive amination of 3-nitrophenylacetone or the alkylation of 3-nitrophenethylamine.[1][2][3]
These reaction pathways frequently yield complex mixtures containing:
Impurities: Unreacted aldehyde/ketone (neutral), over-alkylated tertiary amines, and inorganic boron salts (if borohydride reduction is used).
This guide details two robust protocols for isolating high-purity Methyl[2-(3-nitrophenyl)ethyl]amine: Classical Liquid-Liquid Extraction (LLE) for bulk synthesis and Mixed-Mode Solid Phase Extraction (SPE) for high-throughput or high-purity screening.[1][2][3]
Physicochemical Profile & Extraction Logic[3]
Understanding the molecule's behavior in solution is the foundation of these protocols.[3]
Property
Value (Est.)
Implication for Extraction
Structure
Secondary Amine
Amphiphilic; capable of switching between water-soluble (salt) and organic-soluble (free base) states.[1][2][3]
pKa (Conjugate Acid)
~9.3 ± 0.5
The nitro group (electron-withdrawing) lowers basicity slightly compared to phenethylamine (pKa ~9.8).[3]
LogP
~1.7 - 2.1
Moderately lipophilic in free-base form; extracts well into DCM or Ethyl Acetate.[1][2][3]
Stability
Nitro-group
Avoid strong reducing metals (Zn/HCl) during workup to prevent reduction to aniline.[1][2][3]
The "pH Switch" Strategy:
To isolate the target, we exploit the Henderson-Hasselbalch relationship.[3]
at pH < 2.0: The amine is fully protonated (
) and water-soluble.[1][2][3] Neutrals extract into organic.[3][4]
at pH > 12.0: The amine is fully deprotonated (
) and lipophilic.[1][2][3] It extracts into organic.[3][4][5]
This diagram illustrates the phase-switching logic required to remove non-basic impurities.[3]
Caption: Figure 1. Acid-Base "Swing" Extraction workflow. The target amine is retained in water at low pH to wash away impurities, then released to organic solvent at high pH.
Best For: Analytical samples, LC-MS prep, or removing difficult impurities.
Mechanism: Uses Mixed-Mode Strong Cation Exchange (MCX) .[1][2][3] The sorbent has both hydrophobic (C8/C18) and sulfonic acid (
Caption: Figure 2. Mixed-Mode SPE logic. The amine is "locked" onto the cartridge via ionic bonding, allowing aggressive washing of impurities with organic solvents before elution.
Detailed SPE Protocol[3][6]
Cartridge: Oasis MCX or Strata-X-C (Polymeric Strong Cation Exchange).[1][2][3]
High pH breaks the ionic bond; MeOH solubilizes the free base.[3]
Quality Control & Troubleshooting
Self-Validating Checks[1][2][3]
Visual Check (LLE): During basification (Step 3), if the solution remains perfectly clear (no cloudiness), the concentration of amine is low, or pH is not high enough. Check pH with a strip, not just calculation.
Emulsion Control: If an emulsion forms in DCM/Water, add a small amount of Brine or filter through a pad of Celite.
Analytical Confirmation
HPLC-UV: Monitor at 254 nm (Phenyl ring absorption) and 280 nm (Nitro group contribution).
Look for the aromatic protons of the 3-nitrophenyl group (distinctive pattern: singlet, two doublets, one triplet) around 7.4 - 8.1 ppm .[1][2]
References
Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (Standard reference for Acid-Base Extraction protocols). [3]
Biotage. (2020).[3][5][6] Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Application Note. (Source for MCX/Mixed-Mode mechanisms). [3]
Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text for synthesis and workup of amines). [3]
PubChem. (2023).[3] Compound Summary: N-methyl-4-nitrophenethylamine (Structural Analog Data). National Library of Medicine.[3][7] [3]
Organic Syntheses. (2020).[3][5] Synthesis of 4-Nitrophenyl Carbonate Derivatives. Org. Synth. 2020, 97, 96-124.[3][5] (Reference for detailed nitrophenyl-derivative workup procedures).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Synthesis with Methyl[2-(3-nitrophenyl)ethyl]amine HCl
Executive Summary
Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride (N-methyl-3-nitrophenethylamine HCl) is a specialized bifunctional building block. Unlike its para-substituted isomer—a well-known intermediate for the anti-arrhythmic drug Dofetilide—the meta-nitro isomer offers a unique geometry for Structure-Activity Relationship (SAR) exploration.[1]
This guide details the strategic application of this reagent in medicinal chemistry. Its core utility lies in its orthogonal reactivity : the aliphatic secondary amine can be functionalized independently of the aromatic nitro group, or the nitro group can be reduced to an aniline to unlock "head-to-tail" cyclization pathways (e.g., tetrahydroisoquinolines).[1]
High in Water, DMSO, Methanol; Low in DCM/EtOAc (unless free-based)
Acidity
Amine HCl salt (pH ~3-4 in aqueous solution)
Stability
Hygroscopic.[1] Store under inert atmosphere at 2-8°C.
Safety Advisory:
Toxicity: Phenethylamines are potential CNS active agents. Handle with full PPE (gloves, goggles, respirator) in a fume hood.
Energetics: Nitroaromatics are potentially explosive under high heat or pressure.[1] Avoid concentrating dryness at temperatures >50°C.
Strategic Synthetic Workflows
The utility of this compound is best realized through Divergent Synthesis . The secondary amine is nucleophilic, while the nitro group is an electrophilic precursor (via reduction).
Pathway A: The "Scaffold" Approach (N-Functionalization)
Use the aliphatic amine to attach the scaffold to a core pharmacophore (e.g., via amide coupling or reductive amination) before touching the nitro group. This is ideal for generating libraries where the nitro group serves as a masked aniline.
Pathway B: The "Cyclization" Approach (Reduction First)
Reduce the nitro group to an aniline. The resulting electron-rich aromatic ring becomes susceptible to electrophilic aromatic substitution, enabling Pictet-Spengler or Bischler-Napieralski cyclizations to form tetrahydroisoquinolines (THIQs).[1]
Detailed Experimental Protocols
Protocol 1: Chemoselective Reduction to the Diamine
Objective: Convert the nitro group to an aniline without alkylating the secondary amine or causing polymerization.
Target: N-methyl-3-aminophenethylamine.[1]
Free Basing (Optional but Recommended): Dissolve the HCl salt in minimal water; adjust pH to >10 with 1M NaOH. Extract with DCM (3x).[1] Dry organics (Na₂SO₄) and concentrate to get the free base oil. Note: Hydrogenation proceeds faster on the free base.
Setup: In a round-bottom flask, dissolve the substrate in Methanol.
Inerting: Sparge the solution with Nitrogen for 5 minutes. Carefully add 10% Pd/C (do not let dry catalyst spark methanol).[1]
Hydrogenation: Purge the flask with H₂ (vacuum/fill cycle x3). Stir vigorously under H₂ balloon at Room Temperature (RT) for 4–6 hours.
Monitoring: Monitor by TLC (System: 10% MeOH/DCM + 1% NH₄OH). The starting material (UV active, yellow) will disappear; the product is a UV-active, ninhydrin-positive (purple) spot with lower Rf.[1]
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.
Isolation: Concentrate the filtrate in vacuo to yield the diamine as a viscous oil. Store under Argon (oxidation sensitive).[1]
Expert Tip: If using the HCl salt directly, add 1.1 eq of Sodium Acetate to the reaction mixture to buffer the HCl, preventing catalyst poisoning.
Direct Pictet-Spengler cyclization on the nitro-compound fails because the nitro group strongly deactivates the benzene ring (meta-director).[1] The ring must be activated by reducing the nitro to an amino group.[2]
Workflow:
Protection: Protect the aliphatic amine (e.g., N-Boc or N-Acetyl) to prevent interference.[1]
Reduction: Reduce 3-NO₂ to 3-NH₂ (See Protocol 1).
Cyclization: React the 3-amino-phenethylamine derivative with an aldehyde (R-CHO) in the presence of acid (TFA or HCl).[1]
Regiochemistry: The amino group (NH₂) is an ortho/para director.[3] Cyclization will occur para to the amine (position 6 of the THIQ) or ortho (position 8). The para closure is sterically favored.
Visualizing the Synthetic Logic
The following diagram maps the divergent pathways available from this reagent.
Caption: Divergent synthetic pathways: Path A activates the ring for cyclization; Path B utilizes the nitro group as a masking agent for library synthesis.
References
Sigma-Aldrich. Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride Product Analysis. Available at: [1]
Organic Chemistry Portal. Synthesis of Tetrahydroisoquinolines (Pictet-Spengler). Available at: [1]
Simson Pharma. Dofetilide Impurity Standards and Isomers. Available at: [1]
Master Organic Chemistry. Reduction of Nitro Groups to Amines: Mechanism and Protocols. Available at: [1]
National Institutes of Health (NIH). Synthesis of tetrahydroisoquinolines bearing nitrophenyl groups targeting HSP90. Available at: [1]
Application Note: Optimization of LC-MS/MS Parameters for the Analysis of Methyl[2-(3-nitrophenyl)ethyl]amine HCl
Introduction & Scientific Context Methyl[2-(3-nitrophenyl)ethyl]amine HCl (CAS: 166943-39-1), also known as N-methyl-3-nitrophenethylamine, is a structural isomer of substituted phenethylamines. While often utilized as a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
Methyl[2-(3-nitrophenyl)ethyl]amine HCl (CAS: 166943-39-1), also known as N-methyl-3-nitrophenethylamine, is a structural isomer of substituted phenethylamines. While often utilized as a synthetic intermediate in the production of complex pharmaceutical agents (such as anti-arrhythmics or specific adrenergic modifiers), it also shares structural homology with designer drugs.[1]
The presence of the nitro group (-NO₂) at the meta position significantly alters the physicochemical properties compared to standard phenethylamines. The electron-withdrawing nature of the nitro group reduces the basicity of the amine (lower pKa) and increases the retention on polar-embedded or PFP (pentafluorophenyl) stationary phases compared to alkyl-substituted analogs.
This guide provides a rigorous protocol for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of this compound. The method focuses on Electrospray Ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM) for high-sensitivity quantitation.
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Water.
Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.
Internal Standard (Recommended): N-Methylphenethylamine-d3 (deuterated analog) to correct for matrix effects.
Liquid Chromatography (LC) Parameters
The separation utilizes a C18 column, though a PFP column is recommended if isomeric separation (ortho/meta/para nitro isomers) is required.
Parameter
Setting
Rationale
Column
Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)
Superficial porous particles provide high resolution at lower backpressures.
Column Temp
40 °C
Improves mass transfer kinetics and peak shape for amines.
Flow Rate
0.4 mL/min
Optimal for ESI desolvation efficiency.
Injection Vol
2 - 5 µL
Minimize volume to prevent peak broadening in high % organic diluents.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH ensures protonation of the amine ( generation).
Mobile Phase B
Methanol + 0.1% Formic Acid
MeOH provides better solubility for nitro-aromatics than ACN.
Gradient Profile:
0.0 min: 5% B
1.0 min: 5% B (Divert to waste to remove salts)
6.0 min: 95% B (Elution of target)
7.5 min: 95% B
7.6 min: 5% B (Re-equilibration)
Mass Spectrometry (MS) Source Settings
The instrument is operated in ESI Positive (+) Mode . The nitro group is electron-withdrawing, but the secondary amine is sufficiently basic to accept a proton.
Source Parameter
Value
Mechanistic Explanation
Gas Temperature
325 °C
High temp required to desolvate the eluent, but limited to prevent thermal degradation of the nitro group.
Gas Flow
10 L/min
Ensures stable spray cone and efficient droplet evaporation.
Nebulizer Pressure
35 psi
Atomizes the LC effluent; higher pressure aids in breaking down the aqueous mobile phase.
Sheath Gas Temp
350 °C
(If using Agilent Jet Stream/similar) Aids in focusing the ion plume.
Capillary Voltage
3500 V
Standard positive mode potential to induce Taylor cone formation.
Nozzle Voltage
500 V
Helps direct ions into the capillary; critical for maximizing signal-to-noise.
MRM Method Development & Fragmentation Logic
Developing a robust MRM method requires understanding the fragmentation pathway. For Methyl[2-(3-nitrophenyl)ethyl]amine (
), the fragmentation is driven by the stability of the resulting carbocations.
Precursor and Product Ion Selection
Precursor Ion:
181.1 ()
Primary Fragmentation (Quantifier): Loss of methylamine (
, 31 Da).
Mechanism:[2] Inductive cleavage at the C-N bond creates a stable nitrophenethyl carbocation.
Transition:
Secondary Fragmentation (Qualifier): Loss of the Nitro group (
, 46 Da) from the 150 fragment or direct loss from precursor.
or radicals under Collision Induced Dissociation (CID).
Transition:
(Phenethyl cation) or (Loss of from parent).
Optimized MRM Table
Compound
Precursor ()
Product ()
Dwell (ms)
Fragmentor (V)
Collision Energy (eV)
Type
Target
181.1
150.1
100
110
15
Quantifier
Target
181.1
104.1
100
110
35
Qualifier
Target
181.1
135.1
100
110
25
Qualifier
Note: Collision Energy (CE) values are estimates and should be ramped
eV during optimization.
Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation steps used to select the MRM transitions.
Caption: ESI+ Fragmentation pathway showing the primary loss of methylamine followed by the nitro group cleavage.
Analytical Workflow & Quality Control
To ensure Trustworthiness and Self-Validation , the following workflow must be adhered to. This ensures that the instrument drift or matrix effects do not compromise the data.
System Suitability Test (SST)
Before running samples, inject a standard (100 ng/mL) 6 times.
Requirement: %RSD of Peak Area < 5.0%.
Requirement: Retention Time shift < 0.1 min.
Linear Dynamic Range
Prepare a calibration curve from 1 ng/mL to 1000 ng/mL in 50:50 MeOH:Water.
Regression: Linear (
weighting recommended).
Acceptance:
.
Workflow Diagram
Caption: Step-by-step ion path from sample injection to detection in a Triple Quadrupole system.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Sensitivity
Ion Suppression
Switch Mobile Phase B to Acetonitrile; check for co-eluting matrix.
Signal Instability
Spray fluctuation
Check nebulizer needle position; ensure ESI voltage is not causing arcing (reduce to 3000V).
Peak Tailing
Secondary Interactions
Increase buffer concentration (Ammonium Formate 5mM) or use a base-deactivated column.
Wrong Isomer?
Positional Isomerism
If separating 2-, 3-, and 4-nitro isomers, switch to a PFP (Pentafluorophenyl) column, which separates based on dipole moments.
References
Agilent Technologies. (2021). Nitrosamines Analysis in Pharmaceuticals. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16218354, N-methyl-4-nitrophenethylamine hydrochloride. (Note: Isomer reference for physicochemical properties). Retrieved from
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.
Sigma-Aldrich. (2021). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods. Retrieved from
Technical Application Note: Storage, Solubilization, and Handling of Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride
[1] Abstract This technical guide outlines the rigorous handling, storage, and solubilization protocols for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (also known as N-Methyl-3-nitrophenethylamine HCl).[1] As a fu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This technical guide outlines the rigorous handling, storage, and solubilization protocols for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (also known as N-Methyl-3-nitrophenethylamine HCl).[1] As a functionalized phenethylamine derivative often utilized as a pharmaceutical intermediate or reference standard, this compound requires specific environmental controls to maintain stoichiometric integrity and prevent degradation.[1] This document synthesizes physicochemical data with field-proven laboratory workflows to ensure experimental reproducibility.
Physicochemical Profile & Stability Logic
To handle this compound effectively, researchers must understand its structural vulnerabilities.[1] The molecule consists of a secondary amine tail (stabilized as a hydrochloride salt) and a nitro-substituted aromatic ring.[1]
The primary threat to this compound is moisture-induced hydrolysis followed by oxidative instability .[1]
Hygroscopicity: The hydrochloride counter-ion is hygroscopic.[1][3] Absorption of water leads to "caking," which alters the effective mass during weighing, causing significant errors in molar concentration (stoichiometric drift).[1]
Free Base Liberation: In the presence of moisture and ambient alkalinity, the salt can partially dissociate, leaving the secondary amine vulnerable to oxidation (N-oxide formation).[1]
Photostability: Nitro-aromatic compounds can exhibit photosensitivity.[1] Long-term exposure to UV/VIS light may facilitate slow photoreduction or ring degradation.[1]
Storage Architecture
The following decision logic dictates the storage environment based on usage frequency.
Storage Workflow Diagram
The diagram below illustrates the decision matrix for preserving chemical integrity over time.
Container: Transfer to an amber glass vial with a PTFE-lined screw cap. Avoid polyethylene (plastic) containers for long-term storage as they are permeable to moisture and oxygen over years.[1]
Atmosphere: If possible, purge the headspace with Argon or Nitrogen gas before sealing.[1]
Desiccation: Place the vial inside a secondary container (e.g., a larger jar) containing active desiccant (silica gel or
Preparing accurate stock solutions is critical.[1] The hydrochloride salt aids solubility in polar solvents but requires specific handling to prevent precipitation in biological buffers.[1]
Solvent Selection Matrix
Solvent
Solubility Potential
Application
DMSO (Dimethyl sulfoxide)
High (>20 mM)
Preferred for "Master Stocks."[1] Freeze-thaw stable.[1]
Methanol/Ethanol
High
Good for chemical synthesis intermediate steps.[1] Evaporates easily.
Water
Moderate
Soluble, but pH dependent.[1] Acidic pH maintains stability.[1]
PBS (pH 7.4)
Low/Moderate
Risk of precipitation. The free base is less soluble than the HCl salt.[1]
Master Stock Preparation (Standard: 10 mM in DMSO)
Objective: Create a stable stock solution for aliquoting.
Equilibration: Remove the solid vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Do not open cold vials ; condensation will instantly degrade the remaining solid.[1]
Weighing: Weigh the required amount (e.g., 2.17 mg for 1 mL of 10 mM solution) using an analytical balance.
Validation: Solution should be clear and colorless.[1] If yellowing occurs, the DMSO may be degraded or the compound compromised.[1]
Aliquoting: Divide into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
Storage: Store aliquots at -20°C or -80°C.
Dilution into Aqueous Buffers (Biological Assay)
Challenge: When diluting the acidic HCl salt into a neutral buffer (pH 7.4), the local pH shift can cause the "free base" form to crash out of solution.[1]
Protocol:
Prepare the working buffer (e.g., PBS or HBSS).[1]
Perform a serial dilution rather than a direct "shock" dilution.
Step A: Dilute 10 mM DMSO stock 1:10 into water (Result: 1 mM).[1]
Step B: Dilute 1 mM solution into the final assay buffer.[1]
Limit DMSO: Keep final DMSO concentration < 0.1% to avoid solvent toxicity in cell assays.
Figure 2: Solubilization workflow to prevent precipitation shock.
Safety & Waste Disposal
As a nitro-substituted phenethylamine, this compound should be treated as a potential irritant and bioactive agent.[1]
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1]
Inhalation: Handle powder in a fume hood to avoid inhaling dust.[1] Phenethylamines can have sympathomimetic effects if absorbed systematically.[1]
Waste: Dispose of as hazardous organic waste containing nitrogen.[1] Do not pour down the drain.
References
PubChem. (2023).[1] N-methyl-2-(3-nitrophenyl)ethanamine hydrochloride (Compound).[1] National Library of Medicine. Retrieved from [Link][1]
Shulgin, A. T. (1991).[1][2] PiHKAL: A Chemical Love Story.[1] Transform Press. (Foundational text on phenethylamine chemistry and stability).
Improving yield in the synthesis of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride
This guide functions as a Tier 3 Technical Support resource for researchers encountering yield or purity issues with Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride . It is structured to diagnose root causes of yield l...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a Tier 3 Technical Support resource for researchers encountering yield or purity issues with Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride . It is structured to diagnose root causes of yield loss and provide high-fidelity protocols.
Subject: Optimization of Yield & Purity for Methyl[2-(3-nitrophenyl)ethyl]amine HCl
Status: Open
Severity: High (Process Bottleneck)[1]
Executive Summary & Route Selector
The Core Challenge: The synthesis of Methyl[2-(3-nitrophenyl)ethyl]amine presents a classic "Chemoselectivity vs. Reactivity" conflict.
Nitro-Group Sensitivity: Strong reducing agents (LiAlH₄, catalytic hydrogenation with Pd/C) will reduce the
group to an aniline (), destroying the target pharmacophore.[1]
Poly-alkylation: Direct alkylation of the primary amine with methyl iodide is uncontrolled, leading to tertiary amines and quaternary ammonium salts.
Recommended Strategy:
Use Reductive Amination with mild hydrides (STAB) or Amide Reduction with Borane complexes. Avoid direct alkylation.[2]
decision_logic_v1.2.dot
Caption: Decision tree for selecting the optimal synthetic pathway based on available starting materials, prioritizing nitro-group tolerance.
Standard Operating Protocols (SOPs)
Protocol A: Reductive Amination (The "Abdel-Magid" Method)
Best for: High yield from aldehyde precursors.
Reference: Abdel-Magid, A. F., et al. J. Org.[1][3][4] Chem. 1996, 61, 3849-3862.[1][3][4]
The Logic: Sodium Triacetoxyborohydride (STAB) is less reducing than NaBH₄.[5] It reduces the intermediate iminium ion fast but reacts negligibly with the aldehyde or the nitro group.
Step-by-Step:
Imine Formation: Dissolve 3-nitrophenylacetaldehyde (1.0 eq) and Methylamine (1.1–1.2 eq, 2M in THF or MeOH) in 1,2-Dichloroethane (DCE) or THF.[1]
Tech Note: Add anhydrous
to absorb water and push equilibrium.
Reduction: Add STAB (1.4–1.5 eq) in one portion.
Critical Control: Keep temperature at 20–25°C. Do not heat.
Time: Stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).
Quench: Quench with saturated aqueous
.
Extraction: Extract with DCM. Wash organic layer with brine, dry over
.
Yield Check: Evaporate solvent. You should have the freebase oil.[6]
Protocol B: Chemoselective Amide Reduction
Best for: Absolute preservation of the nitro group and avoiding poly-alkylation.
Reference: Brown, H. C., et al. J. Org.[1] Chem. 1973.
The Logic: Borane (
) is an electrophilic reducing agent. It attacks electron-rich carbonyls (amides) rapidly but is very slow to react with electron-deficient nitro groups.
Step-by-Step:
Precursor: Start with N-methyl-2-(3-nitrophenyl)acetamide .
Reaction: Dissolve amide in anhydrous THF under Argon.
Addition: Add
or (2.0–3.0 eq) dropwise at 0°C.
Warning: Exothermic. Evolution of hydrogen gas.
Reflux: Heat to mild reflux (66°C) for 2–3 hours to complete reduction.
Workup (The "Methanol Methanolysis"):
Cool to 0°C.
Slowly add MeOH to destroy excess borane (vigorous bubbling).
Crucial Step: Add conc. HCl (excess) and reflux for 1 hour. This breaks the Borane-Amine complex.
Basify with NaOH to pH > 12, extract with Ether/DCM to get the freebase.
Critical Isolation: The Hydrochloride Salt
Symptom: "My product is an oil," or "The salt turned into a sticky gum."
Root Cause: Water presence or incorrect solvent polarity.[6]
salt_crystallization_flow.dot
Caption: Workflow for converting the amine freebase into a crystalline hydrochloride salt, handling common "oiling out" issues.
Protocol:
Dry the Freebase: Dissolve the crude oil in toluene and rotovap to remove trace water azeotropically.
Solvent: Dissolve freebase in anhydrous Diethyl Ether or Ethyl Acetate .
Acidification: Add 2M HCl in Ether (commercial) dropwise at 0°C with vigorous stirring.
Do NOT use aqueous HCl. Water causes the salt to gum up.
Collection: Filter the white precipitate under nitrogen (hygroscopic). Wash with cold ether.
Troubleshooting Guide (FAQ)
Symptom
Probable Cause
Corrective Action
Low Yield (<40%)
Dialkylation (Route A)
Switch from MeI alkylation to Reductive Amination (Protocol A). Ensure stoichiometry is 1:1.
Impurity: Aniline
Nitro Reduction
You likely used with a catalyst or heated too high. Switch to STAB or Borane-DMS.
Sticky Gum / Oil
Water in solvent
Use anhydrous HCl in Dioxane/Ether. Dry freebase with before salting.
Incomplete Reaction
Imine equilibrium
Add activated molecular sieves (3Å) or during the imine formation step.
Boron Contamination
Incomplete Hydrolysis
In Protocol B, ensure the acid reflux step (MeOH/HCl) is done for at least 1 hour to break the B-N bond.
References
Reductive Amination Standards: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[1]
Chemoselective Reduction: Brown, H. C., & Heim, P. (1973).[1] Selective reductions.[2] XVIII. Reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups. Journal of Organic Chemistry, 38(5), 912–916.[1]
Borane-Amine Complexes: Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. (2010). Organic Process Research & Development. (Highlighting the safety of Borane-tert-butylamine for nitro-compounds).
Salt Purification: "Purification of amine hydrochloride salts oiling out." ResearchGate Discussion.
Minimizing degradation of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride during storage
This technical guide details the storage, stability, and handling protocols for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (also known as N-methyl-3-nitrophenethylamine HCl). It is designed to function as a self-c...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the storage, stability, and handling protocols for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (also known as N-methyl-3-nitrophenethylamine HCl). It is designed to function as a self-contained support resource for laboratory personnel.
Document Control:
Compound Type: Secondary Amine Hydrochloride Salt / Nitroaromatic
To preserve Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride, one must understand the forces driving its degradation. As a secondary amine hydrochloride , the nitrogen atom is protonated (
), which renders it significantly more resistant to oxidation than its free-base counterpart. However, the ionic lattice is susceptible to moisture , which acts as a catalyst for physical degradation (deliquescence) and subsequent chemical hydrolysis of trace impurities. Furthermore, the meta-nitro group () on the phenyl ring introduces a chromophore sensitive to UV-VIS radiation, leading to photo-induced electron transfer reactions that cause "yellowing."
Core Storage Protocols
The following parameters are non-negotiable for maintaining purity >98% over extended periods (12+ months).
Critical Parameters Table
Parameter
Specification
Scientific Rationale
Temperature
-20°C (± 5°C)
Reduces molecular mobility and kinetic rate of degradation reactions (Arrhenius equation).
Atmosphere
Inert Gas (Argon/N₂)
Displaces oxygen and moisture. Argon is preferred as it is heavier than air and blankets the crystals.
Container
Amber Glass + Parafilm
Amber glass blocks UV/Blue light (<450nm) to prevent nitro-group photoreduction.
Desiccation
Active Desiccant
HCl salts are hygroscopic. Moisture absorption disrupts the crystal lattice, leading to "caking."
Diagram 1: The Degradation Cascade
This logic flow illustrates how environmental breaches lead to compound failure.
Caption: Pathways leading to chemical degradation. Moisture is the primary gateway for secondary instability.
Troubleshooting Center (FAQ)
Q1: The white powder has turned pale yellow. Is it still usable?
Diagnosis: This is likely surface photo-oxidation . Nitroaromatics are prone to varying degrees of discoloration upon exposure to light.
Action: Check purity via HPLC. If purity is >98%, the color change is likely superficial (ppm level).
Prevention: Ensure storage in amber vials wrapped in foil.
Rescue: If purity is compromised, perform a recrystallization (See Section 5).
Q2: The compound has clumped into a hard solid. Can I chip it out?
Diagnosis:Hygroscopic caking . The HCl salt has absorbed atmospheric water, partially dissolving and re-solidifying.
Risk: Weighing errors due to water mass; accelerated hydrolysis.
Action: Dry the vial in a vacuum desiccator over
or silica gel for 24 hours. Once dried, break the clump gently.
Correction: Re-seal under Argon gas before returning to the freezer.
Q3: I need to keep the compound in solution. What solvent should I use?
Guideline: Avoid protic solvents (water/methanol) for long-term storage if possible, as they promote proton exchange.
Recommendation: DMSO (Dimethyl sulfoxide) is excellent for banking stock solutions.
Storage: Store DMSO stocks at -20°C. Note that DMSO freezes at 19°C; repeated freeze-thaw cycles can degrade the compound. Aliquot into single-use vials to avoid this.
Analytical Validation
Before using stored material in critical experiments, validate integrity using these parameters.
Mobile Phase: A: Water + 0.1% TFA (Trifluoroacetic acid); B: Acetonitrile + 0.1% TFA. Acidic conditions are crucial to keep the amine protonated and improve peak shape.
Detection: UV at 254 nm (Phenyl ring) and 280 nm (Nitro group absorbance).
1H NMR:
Solvent: DMSO-
or .
Key Signals: Look for the N-methyl singlet (~2.6 ppm) and the distinctive meta-substituted aromatic pattern. Disappearance or shifting of the N-methyl peak often indicates amine oxidation/degradation.
Emergency Rescue: Recrystallization Protocol
If the compound has degraded significantly (purity < 90%) or contains particulate matter, use this standard purification protocol for phenethylamine HCl salts.
Identifying common contaminants in Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride samples
Welcome to the technical support center for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting common contaminants in your samples. Our goal is to provide you with the expertise and practical guidance necessary to ensure the quality and integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding potential impurities in Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride samples.
Q1: What are the most likely types of impurities I might encounter in my Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride sample?
A1: Impurities in your sample can generally be categorized into three main groups:
Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, byproducts from side reactions, and residual solvents.
Degradation Products: These impurities form when the drug substance degrades due to exposure to environmental factors such as light, heat, or oxygen.
Contaminants from Storage and Handling: These can be introduced into the sample through improper storage conditions or handling procedures.
Q2: Can you be more specific about the potential process-related impurities?
A2: Certainly. Based on the likely synthetic routes for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride, you should be aware of the following potential process-related impurities:
Isomeric Impurities: If the synthesis involves the nitration of 2-phenylethylamine, you may find ortho- and para-nitro isomers of the target molecule. These would be Methyl[2-(2-nitrophenyl)ethyl]amine and Methyl[2-(4-nitrophenyl)ethyl]amine.[1]
Unreacted Starting Materials and Intermediates: Depending on the synthetic pathway, you might find residual amounts of 2-(3-nitrophenyl)ethylamine, 3-nitrophenylacetaldehyde, or methylamine.
Byproducts of Reductive Amination: If reductive amination is used, incomplete reaction or side reactions can lead to the formation of an imine intermediate or byproducts from the partial reduction of the nitro group, such as azo- and azoxy-compounds.[2][3][4]
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, dichloromethane) may be present in trace amounts.
Q3: What kind of degradation products should I be concerned about?
A3: Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride, being a nitroaromatic compound and a secondary amine, can be susceptible to degradation under certain conditions. Forced degradation studies on similar compounds suggest the following are possible:[5][6][7][8]
Photodegradation Products: Exposure to light, particularly UV light, can lead to the formation of various degradation products.
Oxidative Degradation Products: The amine functional group can be susceptible to oxidation.
Thermal Degradation Products: High temperatures can cause decomposition of the molecule.
Nitrosamine Impurities: A significant concern for secondary amines is the potential formation of N-nitrosamine impurities, which are classified as probable human carcinogens.[9][10][11][12] For your compound, the specific nitrosamine of concern would be N-Nitroso-N-methyl-2-(3-nitrophenyl)ethylamine.
Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues encountered during the analysis of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride samples.
Issue 1: I see unexpected peaks in my HPLC-UV chromatogram.
Potential Cause: These unexpected peaks are likely due to the presence of impurities. The retention time and UV spectrum of these peaks can provide clues to their identity.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.
Step-by-Step Guidance:
Retention Time Analysis: Compare the retention times of the unknown peaks with those of any available reference standards for potential impurities (e.g., isomeric impurities, starting materials).
UV-Vis Spectral Analysis: Examine the UV-Vis spectrum of the unknown peak. The spectral characteristics can help in preliminary identification. For example, nitroaromatic compounds typically have strong UV absorbance.
LC-MS Analysis: If the identity of the peak is still unknown, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight of the impurity. This information, combined with fragmentation patterns, can often lead to a positive identification.
GC-MS Analysis: For volatile impurities such as residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique.[13][14][15]
NMR Spectroscopy: For definitive structural elucidation of a significant unknown impurity, it may be necessary to isolate the compound (e.g., by preparative HPLC) and perform Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17][18][19] NMR is particularly useful for distinguishing between isomers.[16][17][18]
Issue 2: My sample has a slight discoloration or has changed in appearance over time.
Potential Cause: Discoloration can be an indication of degradation, particularly photodegradation or oxidation.
Recommended Actions:
Protect from Light: Store the sample in an amber vial or in a dark place to minimize exposure to light.
Inert Atmosphere: Store the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Re-analysis: Re-analyze the sample using a stability-indicating HPLC method to identify and quantify any degradation products that may have formed.
Common Contaminants Summary
The following table summarizes the potential common contaminants in Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride samples, their likely sources, and recommended analytical techniques for their detection.
This protocol provides a general method for the purity analysis of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride. Method optimization may be required based on the specific impurities present.
Instrumentation:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[21]
Mobile Phase:
A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient Program:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30-35 min: 90% to 10% B
35-40 min: 10% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS for Residual Solvent Analysis
This protocol outlines a general method for the detection of residual solvents.
Instrumentation:
GC-MS system with a headspace autosampler
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
Oven Program:
Initial temperature: 40 °C for 5 min
Ramp: 10 °C/min to 240 °C
Hold: 5 min at 240 °C
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temperature: 250 °C
Ion Source Temperature: 230 °C
Mass Range: m/z 35-350
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal the vial and vortex to dissolve.
Visualizing Potential Contaminant Origins
The following diagram illustrates a plausible synthetic pathway for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride and highlights the stages where common impurities may arise.
Technical Support Center: Overcoming Hygroscopic Challenges with Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride
Welcome to the technical support center for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the h...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and use of this hygroscopic compound. Our goal is to equip you with the knowledge to mitigate moisture-related challenges, ensuring the integrity and reproducibility of your experiments.
Introduction to Hygroscopicity and its Impact
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For a compound like Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride, this property can introduce significant variability into experimental results. Absorbed water can lead to a range of issues, including:
Chemical Degradation: Moisture can facilitate hydrolysis or other degradation pathways, altering the chemical structure of the compound.[1][2][3]
Physical Changes: Caking, clumping, and changes in flowability are common physical manifestations of water absorption, making accurate weighing and dispensing difficult.[2][4][5]
Inaccurate Molar Concentrations: The presence of water increases the overall weight of the sample, leading to errors in the calculation of molar concentrations for solutions.
Altered Crystal Structure: Moisture can induce changes in the crystalline form of a compound, potentially affecting its solubility, dissolution rate, and bioavailability.[][7]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: How can I determine the water content of my Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride sample?
A1: The most accurate and widely used method for determining water content in pharmaceutical substances is the Karl Fischer titration .[8][9][][11][12] This technique is specific to water and can detect even trace amounts.
Volumetric Karl Fischer Titration: Suitable for higher water content.
Coulometric Karl Fischer Titration: Ideal for determining very low levels of moisture (ppm range).[12]
Another, less specific method is Loss on Drying (LOD) , which measures the total mass lost upon heating.[11] However, this method will also detect other volatile impurities, not just water.
Q2: What are the ideal storage conditions for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride?
A2: To minimize moisture absorption, the compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate.[1][13] For long-term storage, consider placing the sealed container inside a heat-sealable, laminated foil bag with desiccant pouches.[14] The storage area should be cool and have controlled low humidity.
Q3: I've noticed my powder has started to clump. Can I still use it?
A3: Clumping is a clear indication of moisture absorption. While you might be able to break up the clumps with a spatula, the material's water content is no longer known, which will affect the accuracy of your weighings and subsequent solution concentrations.[15] It is strongly recommended to first determine the water content via Karl Fischer titration. If the water content is significant, it may be necessary to dry the compound under vacuum, though care must be taken to ensure the compound's thermal stability.[16]
Q4: How does absorbed water affect the stability of an amine hydrochloride salt?
A4: Water can impact the stability of an amine hydrochloride salt in several ways. It can act as a plasticizer, potentially leading to changes in the solid-state form.[17] More critically, in the presence of sufficient water, the hydrochloride salt can dissociate, and the free amine may be more susceptible to degradation pathways like oxidation.[18] The presence of water can also facilitate reactions with other components in a formulation.[19]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Possible Cause: Inaccurate concentration of dosing solutions due to unaccounted-for water in the solid compound.
Troubleshooting Steps:
Quantify Water Content: Before preparing any new stock solutions, determine the precise water content of your current batch of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride using Karl Fischer titration.[9][]
Correct for Water Content: Adjust the mass of the compound used for solution preparation based on the measured water content to achieve the true desired molarity.
Implement Proper Handling: Moving forward, adopt a strict handling protocol for the compound as outlined in the workflow diagram below.
Issue 2: Difficulty in weighing and handling the powder.
Possible Cause: The compound has absorbed a significant amount of atmospheric moisture, leading to stickiness and clumping.
Troubleshooting Steps:
Use a Controlled Environment: If available, handle and weigh the compound inside a glove box with a controlled, low-humidity atmosphere.[20][21]
Minimize Exposure Time: If a glove box is not available, minimize the time the container is open to the atmosphere. Have all necessary equipment ready before opening the primary container.
Weighing by Difference: For accurate measurements, quickly transfer an approximate amount of the solid to a pre-weighed, sealable vial. Seal the vial and re-weigh it. The difference in weight will be the mass of the transferred solid. This minimizes the time the bulk of the material is exposed.
Consider a Stock Solution: If you frequently use small amounts of the compound, consider preparing a concentrated stock solution in a suitable anhydrous solvent. This can then be aliquoted and stored, avoiding repeated opening of the solid's container.[22]
Issue 3: Observed degradation of the compound over time.
Possible Cause: Hydrolysis or other moisture-facilitated degradation pathways.
Troubleshooting Steps:
Confirm Storage Conditions: Ensure the compound is stored in a desiccator with active desiccant. The desiccant should be checked regularly and replaced or regenerated as needed.
Inert Atmosphere: For highly sensitive applications or long-term storage, consider backfilling the container with an inert gas like argon or nitrogen before sealing.
Stability Study: If degradation is a persistent issue, a small-scale stability study may be warranted. Store aliquots of the compound under different humidity conditions (e.g., in desiccators with different saturated salt solutions to create controlled humidity environments) and monitor the purity over time using a suitable analytical method like HPLC.[23][24]
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding fresh Karl Fischer reagent to the titration vessel and conditioning it to a dry state.
Titer Determination: Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel.[8] Perform the titration to determine the exact water equivalent of the Karl Fischer reagent. Repeat this step until a consistent titer is obtained.
Sample Analysis: Accurately weigh a sample of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (typically 50-100 mg, depending on the expected water content) and quickly transfer it to the titration vessel.
Titration: Begin the titration and record the volume of titrant required to reach the endpoint.
Calculation: Calculate the percentage of water in the sample using the following formula:
% Water = (Volume of Titrant (mL) * Titer (mg/mL) / Sample Weight (mg)) * 100
Protocol 2: Drying a Hygroscopic Compound Under Vacuum
Initial Assessment: Before drying, ensure that the compound is thermally stable at the intended drying temperature. Review any available literature or safety data for thermal decomposition data. If unavailable, a preliminary thermogravimetric analysis (TGA) can provide this information.
Sample Preparation: Spread the compound in a thin layer in a suitable container, such as a watch glass or a crystallization dish, to maximize the surface area.
Vacuum Oven Setup: Place the sample in a vacuum oven. Connect the oven to a vacuum pump equipped with a cold trap to collect any evolved moisture.
Drying Process: Begin applying vacuum. Once a stable vacuum is achieved, slowly increase the temperature to the desired setpoint (e.g., 40-50 °C). Do not exceed the temperature at which the compound might melt or decompose.
Monitoring: Dry the sample for a predetermined period (e.g., 12-24 hours). The optimal time should be determined experimentally.
Cooling and Storage: After the drying period, turn off the heat and allow the oven to cool to room temperature under vacuum. Once cooled, break the vacuum with a dry, inert gas like nitrogen or argon. Immediately transfer the dried compound to a desiccator for storage.[16]
Verification: After drying, re-analyze the water content using Karl Fischer titration to confirm the effectiveness of the drying process.
Data Summary
Parameter
Recommendation
Rationale
Storage
Tightly sealed container in a desiccator with active desiccant.[1]
Minimizes exposure to atmospheric moisture.
Handling
Inside a glove box or with minimal atmospheric exposure.
Prevents moisture uptake during weighing and transfer.[20]
Water Content Analysis
Karl Fischer Titration (volumetric or coulometric).[][12]
Provides accurate and specific measurement of water content.
Removes absorbed water without thermal degradation.
Visualized Workflows
Workflow for Handling Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride
Caption: Recommended workflow for handling the hygroscopic compound.
Decision Tree for Troubleshooting Inconsistent Results
Caption: Troubleshooting decision tree for inconsistent results.
References
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
ResearchGate. (2025, September 13). (PDF) Water determination. Retrieved from [Link]
ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development | Request PDF. Retrieved from [Link]
Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Retrieved from [Link]
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
Manufacturing Chemist. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]
amixon GmbH. (2025, December 15). Handling Hygroscopic Powders in Dry Mix Manufacturing and Preventing Moisture Uptake. Retrieved from [Link]
Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]
Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
ResearchGate. (2025, August 9). Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. Retrieved from [Link]
PubMed. (2015, February 15). effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Retrieved from [Link]
American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? Retrieved from [Link]
ResearchGate. (2026, February 12). Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules. Retrieved from [Link]
PubMed. (2013, April 15). Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. Retrieved from [Link]
ResearchGate. (2025, October 19). The Effect of Moisture on the Hydrolysis of Basic Salts | Request PDF. Retrieved from [Link]
EPRA JOURNALS. (2022, December 7). REVIEW ON MOISTURE CONTENT: A STABILITY PROBLEM IN PHARMACEUTICALS. Retrieved from [Link]
PubMed. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Retrieved from [Link]
Molbase. (n.d.). N-Methyl-2-(4-nitrophenyl)ethanaminehydrochloride with CAS 166943-39-1. Retrieved from [Link]
Purification strategies for low-purity Methyl[2-(3-nitrophenyl)ethyl]amine HCl batches
Welcome to the technical support center for the purification of Methyl[2-(3-nitrophenyl)ethyl]amine HCl. This guide is designed for researchers, scientists, and drug development professionals encountering purity challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Methyl[2-(3-nitrophenyl)ethyl]amine HCl. This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges with this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these strategies to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and provides a foundational understanding for tackling purification challenges.
Q1: My batch of Methyl[2-(3-nitrophenyl)ethyl]amine HCl has a purity of <95% by HPLC. What are the likely impurities?
A1: The impurity profile is heavily dependent on the synthetic route used. A common method is the reductive amination of 3-nitrophenylacetaldehyde with methylamine.[1] Potential impurities from this and similar routes include:
Starting Materials: Unreacted 2-(3-nitrophenyl)ethylamine or related precursors.
Over-Alkylation Products: Tertiary amines formed if the primary amine starting material is over-methylated.
Reductive Amination Byproducts: Impurities stemming from the reduction of the nitro group or side-reactions of the aldehyde.[2][3] For instance, reduction of the nitro group can lead to hydroxylamines or even the corresponding aniline derivative under certain conditions.[4][5]
Solvent and Reagent Residue: Residual solvents from the reaction or workup, and inorganic salts.
To effectively devise a purification strategy, it is crucial to first characterize these impurities, ideally by LC-MS to obtain molecular weights, which can provide clues to their structure.
Q2: What is the best "first-pass" purification technique to try for this compound?
A2: For a crystalline solid like an amine hydrochloride salt, recrystallization is often the most efficient and scalable initial purification method.[6] The high polarity of the hydrochloride salt makes it amenable to recrystallization from polar protic solvents like alcohols (e.g., isopropanol, ethanol) or solvent mixtures.[7][8] Isopropanol is often a good starting point as many amine hydrochlorides have ideal solubility profiles in it—sufficiently soluble when hot but sparingly soluble when cold.[7]
Q3: My compound is a polar salt. Is standard silica gel chromatography a good option?
A3: It can be challenging. Highly polar compounds, especially salts, often bind very strongly to standard silica gel, leading to poor recovery and significant tailing of the elution peak.[9] However, it is not impossible. Two main strategies can be employed:
Modified Normal-Phase: Using a highly polar mobile phase, sometimes containing additives like ammonia or triethylamine to reduce tailing, can be effective.[10]
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[11][12] As the aqueous component increases, polar compounds elute. This can be an excellent method for purifying polar salts.[11][12]
Q4: Can I use an acid-base extraction to purify the HCl salt?
A4: Absolutely. This is a powerful and classic technique for purifying amines.[13][14][15] The strategy involves converting the amine hydrochloride salt back to its neutral "free base" form. The free base is typically much less polar and soluble in organic solvents (like dichloromethane or ethyl acetate), while many polar impurities and inorganic salts remain in the aqueous phase.[16][17] After separation, the pure free base can be converted back to the clean hydrochloride salt. This method is detailed in the troubleshooting guides below.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed workflows and protocols for specific purification challenges.
Guide 1: Impurity Characterization and Purification Strategy Selection
Problem: You have a low-purity batch of Methyl[2-(3-nitrophenyl)ethyl]amine HCl, and you are unsure which purification method to use.
Solution: First, analyze the crude material by HPLC and LC-MS to get a preliminary idea of the number of impurities and their molecular weights. This data will guide your choice of purification strategy.
Workflow: Purification Strategy Selection
This diagram outlines a decision-making process for selecting the appropriate purification method based on the properties of the impurities.
Caption: Purification strategy decision tree.
Guide 2: Troubleshooting Recrystallization
Problem: Your attempt at recrystallization resulted in the product "oiling out," poor recovery, or no crystal formation at all.
Causality: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often due to impurities depressing the melting point or rapid cooling.[18] Poor recovery is typically caused by using too much solvent, while a failure to crystallize can result from either too much solvent or a supersaturated solution that resists nucleation.[8]
Protocol: Systematic Solvent Screening for Recrystallization
Preparation: Place ~20-30 mg of your crude material into several small test tubes.
Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
Heating: If the solid is insoluble at room temperature, heat the solvent to its boiling point and continue adding it dropwise until the solid dissolves. Use the minimum amount of hot solvent necessary.[6]
Cooling & Observation: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe which solvent system yields high-quality crystals with minimal soluble loss.
Optimization: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.
Table 1: Candidate Solvents for Recrystallization Screening
Can sometimes be too good a solvent, leading to lower recovery.[7]
Methanol
Polar Protic
64.7
Very polar; may require an anti-solvent.
Acetonitrile
Polar Aprotic
81.6
Good for moderately polar compounds.
Water
Very Polar
100
Use if the compound is highly polar; may require co-solvent.[19]
Isopropanol/Ether
Solvent Pair
Variable
Ether acts as an anti-solvent to induce precipitation.[7]
Guide 3: Purification via Acid-Base Extraction
Problem: Your material contains significant neutral or acidic impurities that are difficult to remove by recrystallization.
Causality: This technique exploits the change in solubility of the amine upon protonation/deprotonation.[14] The neutral free base is soluble in organic solvents, while the protonated hydrochloride salt is soluble in water.[15] This allows for a clean separation from impurities that do not share this pH-dependent solubility profile.[13]
Workflow: Acid-Base Extraction Purification
This diagram illustrates the separation of the basic amine from neutral or acidic impurities.
Caption: Workflow for purification by acid-base extraction.
Protocol: Step-by-Step Acid-Base Extraction
Dissolution: Dissolve the crude Methyl[2-(3-nitrophenyl)ethyl]amine HCl in a separatory funnel containing deionized water and an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
Basification: Slowly add a 1M aqueous solution of sodium hydroxide (NaOH) while shaking. Vent the funnel frequently. Continue adding base until the aqueous layer is basic (pH > 10, check with pH paper). This converts the amine hydrochloride to its free base, which will partition into the organic layer.[16]
Extraction: Separate the layers. Keep the organic layer and extract the aqueous layer one or two more times with fresh organic solvent to ensure full recovery of the free base.
Combine & Wash: Combine all organic layers and wash them with brine (saturated NaCl solution) to remove residual water and inorganic impurities.
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified free base, which may be an oil or solid.
Salt Re-formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or HCl in ether) or bubble dry HCl gas through the solution until precipitation is complete.[20][21]
Isolation: Collect the precipitated pure hydrochloride salt by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
References
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Biotage. [Link]
Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. [Link]
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. [Link]
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
Flash Chromatography: A Speedy Solution for Separation & Purification. (2023, July 3). Modus. [Link]
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]
Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147–3149. [Link]
Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Swarthmore College. [Link]
What is an Acid and Base Extraction? University of Waterloo Engineering Ideas Clinic. [Link]
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
Purification of organic hydrochloride salt? ResearchGate. [Link]
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]
Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. ScienceDirect. [Link]
Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. [Link]
Trouble Shooting Guide for Industrial Membrane Cleaning. PWT Chemicals. [Link]
Protein purification troubleshooting guide. Cytiva. [Link]
How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
Recrystallization and Acid/Base Extraction - The Basics. Erowid. [Link]
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC. [Link]
A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Taylor & Francis Online. [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. ACS Publications. [Link]
A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]
A Researcher's Guide to the 1H NMR Spectral Interpretation of Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride. Designed for researchers and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple peak assignment, delving into the structural nuances revealed by chemical shifts, coupling constants, and the significant impact of the hydrochloride salt formation on the molecule's electronic environment. We will compare its spectral features with a key precursor, 3-nitrophenethylamine, to provide a comprehensive understanding of the structure-spectrum relationship.
The Structural Rationale: Predicting the ¹H NMR Spectrum
Before analyzing an experimental spectrum, a rigorous theoretical prediction based on the molecular structure is crucial. This practice establishes a hypothesis-driven approach to spectral interpretation. The structure of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride presents several distinct proton environments, each influenced by neighboring functional groups.
The key structural features to consider are:
A meta-substituted nitroaromatic ring : The powerful electron-withdrawing nature of the nitro group (–NO₂) significantly deshields the aromatic protons.[1][2]
An ethyl linker : Comprising two methylene (–CH₂) groups, this chain electronically connects the aromatic system to the amine.
A secondary aminium ion : The amine is protonated to form a hydrochloride salt (–NH₂⁺–). This positive charge induces a strong deshielding effect on adjacent protons.
Below is a diagram illustrating the distinct proton environments of the molecule.
Caption: Distinct proton environments in the target molecule.
Based on this structure, we can predict the characteristics of each signal in the ¹H NMR spectrum.
Proton Label
Environment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Hₐ, Hₑ, Hₓ, Hᵧ
Aromatic
7.50 - 8.40
Complex Multiplets
4H
Hβ
Ar–CH₂ –CH₂–
~3.20 - 3.40
Triplet (t)
2H
Hα
–CH₂–CH₂ –NH₂⁺–
~3.40 - 3.60
Triplet (t)
2H
Hδ
–NH₂⁺–CH₃
~2.80 - 3.00
Singlet (s) or Triplet (t)
3H
N–H
–NH₂ ⁺–
Variable, ~8.0 - 9.5
Broad Singlet (br s)
2H
Comparative Analysis: The Impact of N-Methylation and Salt Formation
To truly understand the spectrum, a comparison with a structurally related precursor, 3-Nitrophenethylamine hydrochloride , is invaluable. The primary difference is the absence of the N-methyl group.
Compound
Aromatic Protons (δ, ppm)
Ar–CH₂ – (δ, ppm)
–CH₂ –N (δ, ppm)
N–CH₃ (δ, ppm)
3-Nitrophenethylamine HCl
7.5 - 8.4
~3.2
~3.3
N/A
Methyl[2-(3-nitrophenyl)ethyl]amine HCl
7.5 - 8.4
~3.3
~3.5
~2.9
Key Insights from Comparison:
Downfield Shift of Hα Protons: The introduction of the methyl group and the resulting secondary aminium ion in our target molecule causes a slight downfield shift of the adjacent methylene protons (Hα) compared to the primary aminium ion in the precursor. This is due to the combined inductive effects.
Appearance of the N-Methyl Signal (Hδ): The most obvious difference is the appearance of a new signal for the N-methyl group. In its protonated state, this signal is expected in the 2.8-3.0 ppm range.[3] In the free base form, this signal would appear further upfield, typically around 2.2-2.5 ppm.
The N-H Protons: In the hydrochloride salt, the amine protons (–NH₂⁺–) are deshielded and often appear as a broad signal significantly downfield.[4] Their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, coupling to the adjacent Hα and Hδ protons can be observed, but often this coupling is lost due to rapid exchange, resulting in a broad singlet.[5]
Deconstructing the Spectrum: A Peak-by-Peak Interpretation
Let's analyze a hypothetical ¹H NMR spectrum of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride, recorded in DMSO-d₆.
δ 8.35-7.60 (m, 4H): The Aromatic Region. This complex series of multiplets is characteristic of the four protons on the 3-nitrophenyl ring. The strong electron-withdrawing nitro group deshields these protons, shifting them significantly downfield.[6] The meta-substitution pattern prevents simple first-order splitting, leading to a complex pattern that is a hallmark of this substitution.
δ 3.48 (t, J = 7.5 Hz, 2H): The Hα Methylene Protons. This triplet corresponds to the methylene group directly attached to the protonated nitrogen (–CH₂ –NH₂⁺–). The downfield shift is a direct consequence of the powerful inductive effect of the adjacent positively charged nitrogen. It is split into a triplet by the two neighboring Hβ protons on the adjacent methylene group (n+1 rule, 2+1=3).[7]
δ 3.28 (t, J = 7.5 Hz, 2H): The Hβ Methylene Protons. This triplet represents the benzylic methylene group (Ar–CH₂ –). It is split into a triplet by the two Hα protons. Its chemical shift is influenced by both the aromatic ring and, to a lesser extent, the aminium group two bonds away.
δ 2.85 (s, 3H): The N-Methyl Protons. This singlet is the signature of the N-methyl group.[3] In this case, we assume rapid exchange of the N-H protons, which averages out any coupling to the methyl group, resulting in a sharp singlet. If exchange were slow, this signal could appear as a triplet due to coupling with the two N-H protons.
δ 8.90 (br s, 2H): The Aminium Protons. This broad singlet corresponds to the two protons on the nitrogen atom (–NH₂ ⁺–). Its breadth is due to quadrupole broadening from the ¹⁴N nucleus and rapid chemical exchange with trace amounts of water or acid.[5][8] Its downfield position confirms the protonation of the amine. A D₂O exchange experiment would confirm this assignment, as the signal would disappear upon addition of D₂O.[8]
Experimental Protocol and Workflow
Achieving a high-quality, interpretable NMR spectrum requires meticulous sample preparation and a logical analytical workflow.
Protocol: Sample Preparation for ¹H NMR
Weighing: Accurately weigh 5-10 mg of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride directly into a clean, dry NMR tube.
Solvent Selection: Choose a suitable deuterated solvent. For hydrochloride salts, DMSO-d₆ or D₂O are excellent choices due to their high polarity, which aids dissolution. Methanol-d₄ can also be used. CDCl₃ is generally a poor choice for polar salts.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
Homogenization: Cap the tube securely and gently vortex or sonicate for 1-2 minutes to ensure the sample is fully dissolved. A clear, homogeneous solution is essential.
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
Analysis: Insert the NMR tube into the spectrometer for data acquisition.
Analytical Workflow
The following diagram outlines the systematic process for interpreting the acquired spectrum.
Caption: Workflow for ¹H NMR spectrum interpretation.
Conclusion
The ¹H NMR spectrum of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride provides a wealth of structural information. The key diagnostic signals are the complex multiplet in the aromatic region (7.5-8.4 ppm) confirming the 3-nitrophenyl moiety, two distinct triplets for the ethyl linker protons deshielded by the adjacent aromatic ring and aminium group, a characteristic N-methyl signal around 2.8-3.0 ppm, and a broad, downfield-shifted signal for the aminium protons. Comparative analysis with its primary amine analogue highlights the specific spectral consequences of N-methylation. This comprehensive approach, combining prediction, comparison, and systematic interpretation, ensures an accurate and confident structural elucidation for researchers in the field.
References
Fiveable. (2025, September 15). N-methyl groups Definition. [Link]
Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]
The Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]
The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. [Link]
ResearchGate. A. 1 H NMR spectrum of a 1:2 molar ratio mixture of ethylamine and PLP.... [Link]
University of Calgary. Spectroscopy Tutorial: Nitro Groups. [Link]
University of Regensburg. B18OA1 1H NMR Spectroscopy. [Link]
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
University of Wisconsin-Madison. Proton Nuclear Magnetic Resonance Spectroscopy. [Link]
ResearchGate. ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound.... [Link]
Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]
SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III.. [Link]
A Comparative Guide to the FTIR Spectral Identification of Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral features for the identification and characterization of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride. Designed for researche...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral features for the identification and characterization of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of peaks to explain the underlying vibrational principles and experimental considerations. By comparing the expected spectral data with that of analogous structures, this guide establishes a robust framework for the confident identification of the target molecule.
Introduction: The Rationale for Vibrational Spectroscopy in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, unambiguous molecular identification is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose. Each molecule possesses a unique set of vibrational modes that, when excited by infrared radiation, produce a distinct spectral fingerprint. For a molecule such as Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride, this fingerprint is a composite of absorptions from its constituent functional groups: a secondary amine salt, an aromatic nitro group, and the underlying hydrocarbon framework. Understanding the expected frequencies and appearances of these vibrational modes is critical for accurate spectral interpretation.
Experimental Protocol: A Self-Validating Approach to FTIR Data Acquisition
The integrity of an FTIR spectrum is contingent upon a meticulously executed experimental protocol. The following procedure is designed to yield high-quality, reproducible data for a solid-state sample like Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride, typically analyzed as a potassium bromide (KBr) pellet.
Ensure the sample compartment of the FTIR spectrometer is empty.
Acquire a background spectrum. This is a critical step to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
Sample Preparation (KBr Pellet Method):
In a dry environment, weigh approximately 1-2 mg of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride.
Weigh approximately 100-200 mg of desiccated FTIR-grade KBr. The sample-to-KBr ratio should be roughly 1:100.
Using an agate mortar and pestle, thoroughly grind the KBr to a fine powder.
Add the sample to the KBr in the mortar and continue to grind until the mixture is homogenous and has a fine, consistent texture. This minimizes scattering of the IR beam.
Transfer the mixture to the die of a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Sample Spectrum Acquisition:
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
Data Processing:
The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
Comparative Spectral Analysis: Decoding the Vibrational Fingerprint
The FTIR spectrum of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is best interpreted by dissecting the molecule into its key functional components and comparing their expected absorptions to known literature values.
The Aromatic Nitro Group (NO₂): Strong and Diagnostic
The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to the strong polarity of the N-O bonds, which results in intense absorptions.
Asymmetric NO₂ Stretch: This is a very strong absorption typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][2][3] Conjugation with the aromatic ring lowers the frequency compared to aliphatic nitro compounds.
Symmetric NO₂ Stretch: Another strong absorption appears in the 1360-1290 cm⁻¹ range.[1][2][3] In aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable intensities.[4]
The Secondary Amine Hydrochloride (-NH₂⁺-): Broad and Revealing
The protonation of the secondary amine to form the hydrochloride salt significantly alters its characteristic N-H vibrational modes.
N-H Stretching: Instead of the single, sharp N-H stretch of a free secondary amine (around 3350-3310 cm⁻¹), the hydrochloride salt exhibits a very broad and strong absorption envelope in the 3000 to 2700 cm⁻¹ region.[5][6] This broadness is due to extensive hydrogen bonding and the overlay of multiple combination and overtone bands.[6] This feature is highly characteristic of amine salts.
N-H Bending: Secondary amine salts also show an NH₂⁺ deformation vibration in the region of 1620 to 1560 cm⁻¹.[7][8] The presence of this band is a key indicator of a secondary amine salt.
The Hydrocarbon Framework: Aliphatic and Aromatic C-H Vibrations
Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring gives rise to absorptions at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9][10][11]
Aliphatic C-H Stretching: The C-H bonds of the ethyl chain and the methyl group will exhibit stretching vibrations just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ region.[12][13]
Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations of the benzene ring produce a series of medium to sharp bands in the 1600-1450 cm⁻¹ region.[9][10][11]
C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring can often be inferred from the strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region.[9][10][11] For a meta-disubstituted ring, characteristic bands are expected.
The "Fingerprint" Region (below 1500 cm⁻¹)
This region contains a complex series of absorptions arising from C-N stretching, C-C stretching, and various bending vibrations. While individual peak assignment can be challenging, the overall pattern in this region is unique to the molecule. The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ range.[14]
Data Summary and Comparative Table
The following table summarizes the expected key FTIR absorption peaks for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride and compares them with related structures to highlight the diagnostic value of each band.
Vibrational Mode
Expected Range (cm⁻¹) for Target Molecule
Comparison with 2-(3-nitrophenyl)ethylamine (Primary Amine)
Comparison with N-methylphenethylamine (No Nitro Group)
Aromatic C-H Stretch
3100 - 3000
Similar
Similar
Aliphatic C-H Stretch
2950 - 2850
Similar
Similar
N-H Stretch (Amine Salt)
3000 - 2700 (Broad)
Similar broad N-H stretch for the primary amine salt
Similar broad N-H stretch
Asymmetric NO₂ Stretch
1550 - 1475 (Strong)
Similar
Absent
N-H Bend (Amine Salt)
1620 - 1560
Primary amine salt would show two bands in this region
Present
Aromatic C=C Stretch
1600 - 1450
Similar
Similar
Symmetric NO₂ Stretch
1360 - 1290 (Strong)
Similar
Absent
C-N Stretch
1250 - 1020
Similar
Similar
Aromatic C-H "oop" Bend
900 - 675
Similar
Different pattern due to lack of nitro group
Visualizing the Workflow and Molecular Structure
A clear visual representation of the experimental workflow and the molecule's structure aids in understanding the analytical process.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Caption: Structure of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride.
Conclusion: An Integrated Approach to Spectral Identification
The positive identification of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride via FTIR spectroscopy relies on a holistic interpretation of the spectrum. The presence of the strong, characteristic asymmetric and symmetric NO₂ stretching bands confirms the nitroaromatic functionality. The broad absorption envelope in the 3000-2700 cm⁻¹ region, coupled with the N-H bending vibration around 1600 cm⁻¹, is definitive evidence of the secondary amine hydrochloride. These key features, supported by the expected absorptions of the aromatic and aliphatic C-H bonds, provide a robust and reliable spectral fingerprint for the compound. By comparing these features against those of structurally similar molecules, a high degree of confidence in the identification can be achieved.
References
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 30). Infrared of nitro compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]
Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
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Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
ResearchGate. (n.d.). Curve-fitted FT-IR spectra of the aliphatic C–H stretching bands and.... Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
YouTube. (2023, January 3). FTIR-02 || Fundamental Vibrations || Stretching & Bending Vibrations || FTIR spectroscopy. Retrieved from [Link]
ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
ScienceDirect. (n.d.). Infrared spectra and the molecular conformations of some aliphatic amines. Retrieved from [Link]
Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectrum of neat CH3NH2·HCl. Retrieved from [Link]
A Comparative Guide to the Biological Activity of 3-Nitro vs. 4-Nitro Phenethylamine Derivatives
Introduction: The Nuance of Nitro Group Positioning in Phenethylamine Scaffolds Phenethylamines are a cornerstone of neuropharmacology, encompassing endogenous neurotransmitters, therapeutic agents, and powerful research...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Nuance of Nitro Group Positioning in Phenethylamine Scaffolds
Phenethylamines are a cornerstone of neuropharmacology, encompassing endogenous neurotransmitters, therapeutic agents, and powerful research tools.[1][2][3] The biological activity of these molecules can be exquisitely sensitive to the nature and position of substituents on the phenyl ring. The nitro group, a potent electron-withdrawing moiety, is of particular interest due to its profound influence on the electronic and steric properties of the parent molecule.[4][5] This guide provides a comparative analysis of the anticipated biological activities of 3-nitro and 4-nitro phenethylamine derivatives.
While direct, side-by-side experimental comparisons are sparse in the published literature, we can leverage established principles of medicinal chemistry and existing data on related compounds to construct a robust theoretical framework. This guide will explore the likely impact of meta (3-position) versus para (4-position) nitro substitution on the interaction of phenethylamine derivatives with key neurological targets, including monoamine transporters and G-protein coupled receptors. We will also provide detailed experimental protocols that form a self-validating system for researchers to generate the necessary empirical data to test these hypotheses.
The Physicochemical Ramifications of Nitro Group Isomerism
The position of the nitro group on the phenethylamine scaffold dictates the electronic landscape of the molecule, which is a critical determinant of its interaction with biological targets.
4-Nitro (Para) Substitution: In the para position, the nitro group exerts its strong electron-withdrawing effect through both resonance and induction. This significantly reduces the electron density of the entire phenyl ring and, to a lesser extent, the ethylamine sidechain. The planarity of the nitro group with the phenyl ring allows for maximal resonance delocalization.
3-Nitro (Meta) Substitution: When placed in the meta position, the nitro group's electron-withdrawing influence is primarily inductive. Resonance effects on the ring are less direct compared to the para position. This results in a different pattern of electron distribution, with a less pronounced overall electron withdrawal from the ring compared to the 4-nitro isomer.[6][7]
These electronic differences have significant implications for how the molecules will "present" themselves to the binding pockets of receptors and transporters, influencing electrostatic interactions, hydrogen bonding potential, and overall binding affinity.
Comparative Biological Activity at Key Neurological Targets
Based on these principles, we can hypothesize the differential activities of 3-nitro and 4-nitro phenethylamine derivatives at the primary targets for this chemical class.
Monoamine Transporters (DAT, NET, SERT)
Phenethylamines are well-known modulators of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, acting as either uptake inhibitors or releasing agents.[8][9] The interaction with these transporters is sensitive to substitutions on the phenyl ring.
Hypothesized Activity: The strong electron-withdrawing nature of the nitro group, particularly in the 4-position, is likely to decrease the potency of these derivatives at all three monoamine transporters compared to unsubstituted phenethylamine. The reduction in electron density on the phenyl ring may weaken crucial cation-π or hydrophobic interactions within the transporter binding sites. The 3-nitro isomer, with its less pervasive electronic influence, might be expected to retain slightly higher activity than the 4-nitro isomer. However, without direct experimental data, this remains a well-founded hypothesis.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G-protein coupled receptor that is a primary target for endogenous trace amines like β-phenethylamine.[4][10] Activation of TAAR1 generally leads to the modulation of monoaminergic neurotransmission.[11]
Hypothesized Activity: The rank order of potency for endogenous agonists at human TAAR1 is tyramine > β-phenethylamine > dopamine.[10] The introduction of a bulky and highly polar nitro group at either the 3- or 4-position is likely to reduce agonist potency at TAAR1 compared to the parent phenethylamine. The precise impact of the isomeric position is difficult to predict without knowledge of the specific binding pocket interactions. However, it is plausible that the different electrostatic profiles of the 3-nitro and 4-nitro isomers could lead to differential activation of TAAR1.
Serotonin 2A Receptor (5-HT2A)
The 5-HT2A receptor is a key target for psychedelic phenethylamines.[12] Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring are critical for affinity and functional activity.
Evidence-Based Insight: For the 2,5-dimethoxy-phenethylamine series, the introduction of a nitro group at the 4-position (to form 2C-N) has been shown to decrease binding affinity for the 5-HT2A receptor compared to derivatives with alkyl or halogen groups at the same position.[13][14] This suggests that the electronic and/or steric properties of the 4-nitro group are detrimental to optimal binding at this receptor.
Hypothesized Comparison: Based on this finding, it is probable that 4-nitrophenethylamine itself will have a low affinity for the 5-HT2A receptor. The 3-nitro isomer's potential interaction is less clear. While still an electron-withdrawing group, its different spatial and electronic orientation might allow for a more favorable, or less unfavorable, interaction with the 5-HT2A binding pocket. Direct experimental comparison is essential to resolve this.
Quantitative Data Comparison
To date, no studies have been published that provide a direct comparison of the binding affinities (Ki) or functional potencies (EC50/IC50) of 3-nitrophenethylamine and 4-nitrophenethylamine at key neurological targets. The following table illustrates how such data would be presented to facilitate a clear comparison, with placeholder values indicating where experimental results are needed.
Target
Parameter
3-Nitrophenethylamine
4-Nitrophenethylamine
DAT
Ki (nM)
Data Needed
Data Needed
IC50 (nM, Uptake)
Data Needed
Data Needed
NET
Ki (nM)
Data Needed
Data Needed
IC50 (nM, Uptake)
Data Needed
Data Needed
SERT
Ki (nM)
Data Needed
Data Needed
IC50 (nM, Uptake)
Data Needed
Data Needed
TAAR1
Ki (nM)
Data Needed
Data Needed
EC50 (nM, cAMP)
Data Needed
Data Needed
5-HT2A
Ki (nM)
Data Needed
Data Needed (Likely >1000)
EC50 (nM, Ca2+ Flux)
Data Needed
Data Needed
Experimental Protocols for a Self-Validating Comparison
To empirically determine the comparative biological activities, the following validated experimental workflows should be employed.
Protocol 1: Radioligand Binding Assays for Affinity Determination
This protocol is designed to determine the binding affinity (Ki) of the test compounds at monoamine transporters and receptors.
Methodology:
Membrane Preparation:
Culture HEK293 cells stably expressing the human transporter (DAT, NET, or SERT) or receptor (e.g., 5-HT2A) of interest.
Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4).
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step.
Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA assay.
Competition Binding Assay:
In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT, or [³H]-Ketanserin for 5-HT2A), and a range of concentrations of the test compound (3-nitro or 4-nitro phenethylamine).
Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for cAMP Functional Assay.
Visualizing the Mechanistic Landscape
The following diagram illustrates the primary molecular targets of phenethylamine derivatives within a simplified monoaminergic synapse, providing context for the comparative analysis.
Caption: Key Molecular Targets of Phenethylamine Derivatives.
Conclusion and Future Directions
The positional isomerism of the nitro group on the phenethylamine scaffold is predicted to have a significant impact on biological activity. Based on fundamental principles of medicinal chemistry and limited existing data, it is hypothesized that the 4-nitro substitution is likely to be more detrimental to activity at key neurological targets like monoamine transporters and the 5-HT2A receptor compared to the 3-nitro substitution. However, this remains a well-informed hypothesis that requires empirical validation.
The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to generate the necessary comparative data. Such studies would not only elucidate the specific structure-activity relationships of these nitrophenethylamine derivatives but also contribute to a deeper understanding of the molecular determinants of ligand recognition at these important neurological targets. Future research should focus on synthesizing these and other related derivatives and performing comprehensive in vitro and in vivo characterization to fully map their pharmacological profiles.
References
Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]
Kim, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 196-205. Retrieved from [Link]
Fujita, T., et al. (1970). Structure-activity study of phenethylamines as substrates of biosynthetic enzymes of sympathetic transmitters. Journal of Medicinal Chemistry, 13(4), 666-672.
Kaplan, J. P., et al. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Retrieved from [Link]
Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. Retrieved from [Link]
Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 927-938. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12950066, 2-(3-Nitrophenyl)ethan-1-amine. Retrieved from [Link]
Halberstadt, A. L., et al. (2019). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 144, 137-145. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (2018). Toxicological Profile for Nitrophenols. Retrieved from [Link]
Gainetdinov, R. R., et al. (2018). The Case for TAAR1 as a Modulator of Central Nervous System Function. Frontiers in Molecular Neuroscience, 11, 9. Retrieved from [Link]
Zilberg, G., et al. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Pharmacology, 15. Retrieved from [Link]
Quora. (2022). What is the order of ortho, para and meta products for steric hinderance?. Retrieved from [Link]
Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 108(20), 8485-8490. Retrieved from [Link]
Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International journal of neuropsychopharmacology, 21(10), 927–938. Retrieved from [Link]
Sotnikova, T. D., et al. (2018). Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine. Frontiers in Molecular Neuroscience, 11, 53. Retrieved from [Link]
Jensen, A. A., et al. (2016). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE, 11(1), e0146313. Retrieved from [Link]
de Souza, A. C. C., et al. (2021). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 26(11), 3295. Retrieved from [Link]
Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 141-148. Retrieved from [Link]
Bio-Techne. (n.d.). 3-Nitrophenethylamine Hydrochloride, min 98%, 1 gram. Retrieved from [Link]
Weerasekara, S. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. VCU Scholars Compass. Retrieved from [Link]
Kavanagh, P., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 11(3), 495-504. Retrieved from [Link]
Seggel, M. R., et al. (1991). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Journal of medicinal chemistry, 34(8), 2533–2538. Retrieved from [Link]
Foster, G. D., & Crosby, D. G. (1987). Comparative metabolism of nitroaromatic compounds in freshwater, brackish water and marine decapod crustaceans. Xenobiotica, 17(11), 1393–1404. Retrieved from [Link]
Wittwer, M., et al. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 22(23), 12891. Retrieved from [Link]
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da Silva, A. B. F., et al. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 31(7), 1317-1345. Retrieved from [Link]
International Journal of Research and Technology Innovation. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Retrieved from [Link]
Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug metabolism reviews, 18(1), 23–53. Retrieved from [Link]
Validating Purity of Methyl[2-(3-nitrophenyl)ethyl]amine HCl: An Advanced LC-MS Validation Guide
Executive Summary In the synthesis and quality control of Methyl[2-(3-nitrophenyl)ethyl]amine HCl (CAS: 1803604-79-6), relying solely on HPLC-UV or NMR is insufficient for high-stringency applications. While NMR confirms...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis and quality control of Methyl[2-(3-nitrophenyl)ethyl]amine HCl (CAS: 1803604-79-6), relying solely on HPLC-UV or NMR is insufficient for high-stringency applications. While NMR confirms structure, it lacks the sensitivity to detect trace isomeric impurities (<0.1%). While HPLC-UV provides quantitation, it often fails to resolve the meta-nitro target from its ortho- and para- isomers due to identical chromophores.
This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior validation standard. We demonstrate that a Phenyl-Hexyl stationary phase coupled with ESI+ MS detection provides the necessary orthogonality to validate purity with high specificity, adhering to ICH Q2(R2) guidelines.
Compound Profile & Analytical Challenges
Target Molecule: Methyl[2-(3-nitrophenyl)ethyl]amine HCl
Formula (Free Base): C₉H₁₂N₂O₂
Exact Mass [M+H]⁺: 181.0972 Da
Key Structural Features: Secondary amine (basic), Nitro-aromatic ring (neutral).
The "Isomer Trap"
The primary synthetic challenge is the regioselectivity of the nitration step or the purity of the starting material. You are likely to encounter:
Target: 3-nitro (Meta)
Impurity A: 4-nitro (Para) – Often co-elutes on C18 columns.
Because these are isobaric (same mass, m/z 181.1), MS alone cannot distinguish them. Chromatographic resolution is mandatory.
Comparative Analysis: Why LC-MS?
The following matrix compares the validation capability of standard techniques for this specific amine salt.
Feature
LC-MS (Recommended)
HPLC-UV
GC-MS
1H-NMR
Specificity
High (m/z + RT)
Low (RT only)
Medium (Mass spectral library)
High (Structural)
Isomer Resolution
Excellent (w/ Phenyl-Hexyl)
Poor (Co-elution risk)
Good
Excellent
Sensitivity (LOD)
< 1 ng/mL
~1 µg/mL
< 10 ng/mL
~1 mg/mL
Sample Prep
Simple (Dissolve & Shoot)
Simple
Complex (Requires free-basing/derivatization)
Simple
Salt Compatibility
Native (Compatible)
Native
Incompatible (Salts degrade/don't volatilize)
Native
Suitability
Validation Gold Standard
Routine QC only
Residual Solvents only
Identity Confirmation
Expert Insight: GC-MS is generally unsuitable for the HCl salt form without derivatization or free-basing, which introduces variability and potential thermal degradation of the nitro group. LC-MS allows direct analysis of the salt in an aqueous/organic mobile phase.
Method Development & Optimization
To validate purity effectively, we must move beyond standard C18 columns. The interaction between the nitro-aromatic ring and the stationary phase is the key to separating isomers.
Stationary Phase Selection
Standard C18: Relies on hydrophobicity. Often fails to separate meta and para isomers of nitrophenethylamines.
) interactions between the stationary phase and the nitro-aromatic ring provide distinct selectivity based on the electron-withdrawing position of the nitro group.
Mobile Phase Chemistry
Buffer: 0.1% Formic Acid (pH ~2.7).
Reasoning: Protonates the secondary amine (
), improving solubility and peak shape. It is also volatile, preventing ion suppression in MS.
Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH). ACN usually provides sharper peaks for amines.
This protocol is designed to be self-validating. If the system suitability fails (resolution < 1.5), the data is invalid.
System Suitability & Specificity
Objective: Prove the method separates the 3-nitro target from 2-nitro and 4-nitro impurities.
Spike Study: Prepare a solution of the target compound (10 µg/mL). Spike with commercially available 4-nitrophenethylamine (or similar isomer surrogate) at 1%.
Criterion: Resolution (
) between the target peak and the isomer peak must be > 1.5.
MS Confirmation: Extract ion chromatogram (XIC) for m/z 181.1. Ensure baseline separation.
Linearity & Range
Objective: Confirm detector response is linear across the expected purity range.
Preparation: Prepare 5 levels corresponding to 0.05%, 0.10%, 0.50%, 1.0%, and 120% of the target concentration.
Execution: Inject in triplicate.
Acceptance: Correlation coefficient (
) > 0.999.
Limit of Quantitation (LOQ)
Objective: Determine the lowest level of impurity that can be quantified with precision.
Method: Signal-to-Noise (S/N) ratio method.
Target: Dilute sample until S/N is ~10:1.
Requirement: For high-purity applications, LOQ should be ≤ 0.05%.
Results Interpretation & Troubleshooting
The following decision tree assists in interpreting "ghost peaks" often seen in amine analysis.
Figure 2: Mass-based logic for identifying common impurities in nitrophenethylamines.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3] (2023).[3][4][5] Available at: [Link]
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Application Note). Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 12146950 (Methyl[2-(3-nitrophenyl)ethyl]amine). Available at: [Link]
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
A Comprehensive Guide to the Qualification of Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride as a Reference Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used.
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used. This guide provides an in-depth, technically-grounded comparison and a detailed protocol for the qualification of a new batch of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride as a reference standard, contrasting the rigorous in-house qualification process with the use of a pre-qualified commercial standard.
Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is a key chemical intermediate, and its purity and identity must be unequivocally established to ensure the reliability of analytical methods in which it is employed. This guide is structured to provide not just the "how," but the critical "why" behind each step, empowering you to make informed decisions in your laboratory.
The Imperative of a Qualified Reference Standard
A reference standard serves as the benchmark against which a sample is measured.[1] Its qualification is a formal process of verifying its identity, purity, and suitability for its intended use. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) mandate that reference standards be of the highest purity and thoroughly characterized.[2] An inadequately characterized standard can lead to erroneous analytical results, potentially compromising product quality and patient safety.
In-House Qualification vs. Commercial Standard: A Comparative Analysis
The decision to qualify a reference standard in-house versus purchasing a pre-qualified commercial standard involves a trade-off between control, cost, and convenience.
Feature
In-House Qualified Reference Standard
Commercially Available Pre-Qualified Standard
Control & Characterization
Complete control over the synthesis, purification, and characterization process. Full data package is generated and owned internally.
Characterization data is provided by the vendor. The extent and rigor of this data can vary.
Cost
Higher initial investment in terms of analyst time, instrument usage, and potentially synthesis.
Typically a direct purchase cost, which can be high for well-characterized standards.
Timeline
Can be time-consuming, requiring significant effort to perform all necessary analytical tests and documentation.
Immediately available for use, saving significant time.
Traceability
Full traceability of the material's history, from starting materials to the final qualified standard.
Traceability is dependent on the vendor's documentation and quality systems.
Suitability for Purpose
The qualification process can be tailored to the specific intended use of the standard.
The standard is qualified for a general purpose, which may or may not be perfectly aligned with a specific, niche application.
The Qualification Workflow: A Step-by-Step Approach
The qualification of a new batch of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride should be a systematic process. The following diagram illustrates the key stages:
Caption: A flowchart illustrating the key stages in the qualification of a reference standard.
Experimental Protocols
The following are detailed experimental protocols for the key analytical tests required for the qualification of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride.
Identity Confirmation
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of the compound.
Objective: To determine the chromatographic purity of the compound and to separate it from potential isomers and impurities.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions (starting point):
Column: C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
Mobile Phase B: Acetonitrile
Gradient: 10% B to 90% B over 20 minutes
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Column Temperature: 30 °C
Procedure:
Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.
Inject the sample and record the chromatogram.
Calculate the area percent of the main peak.
Acceptance Criteria: Purity ≥ 99.5%
2.2. Gas Chromatography (GC) for Residual Solvents
Objective: To quantify any residual solvents from the synthesis process.
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
Procedure: Follow the methodology outlined in USP <467> Residual Solvents.
Acceptance Criteria: Conforms to the limits specified in USP <467> for the relevant solvent class.
2.3. Elemental Analysis
Objective: To confirm the elemental composition of the compound.
Procedure: Submit a sample for C, H, N, and Cl analysis.
Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.
Element
Theoretical %
C
49.89
H
6.05
Cl
16.36
N
12.93
O
14.77
Potency Determination (Assay)
For a chemical reference standard, the assay is often determined by a mass balance approach, where the purity value from HPLC is corrected for water content, residual solvents, and non-combustible residue.
Assay (%) = (100 - % Water - % Residual Solvents - % Residue on Ignition) x (Purity by HPLC / 100)
Alternatively, Quantitative NMR (qNMR) can be used for a direct determination of potency against a certified internal standard.
Impurity Profiling: A Deeper Dive
Understanding the potential impurities is crucial for developing a robust analytical method and for the overall quality assessment of the reference standard.
Potential Process-Related Impurities:
Starting Materials: Unreacted starting materials from the synthesis.
Positional Isomers: 2-nitro and 4-nitro isomers of the parent compound, which can be difficult to separate.
Over-alkylation Products: Di- and tri-methylated byproducts.
Degradation Products:
Oxidation products.
Products of hydrolysis.
The following diagram illustrates the decision-making process for impurity identification:
Caption: A workflow for the identification and characterization of impurities.
Conclusion
The qualification of a reference standard for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is a multi-faceted process that requires a combination of orthogonal analytical techniques. While purchasing a pre-qualified commercial standard offers convenience, a thorough in-house qualification provides a deeper understanding of the material and absolute confidence in its quality. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the development of safe and effective pharmaceuticals.
References
U.S. Food and Drug Administration. (2023). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]
United States Pharmacopeia. General Chapter <11> USP Reference Standards.
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]
Taylor & Francis Online. (2025). Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. [Link]
A Comparative Guide to the Stability of Nitro-Substituted Phenethylamine Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Nitro-substituted phenethylamine hydrochlorides are pivotal intermediates in the synthesis of a wid...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Nitro-substituted phenethylamine hydrochlorides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and research chemicals. Their inherent stability is a critical parameter that dictates storage conditions, formulation strategies, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the stability of ortho- (2-), meta- (3-), and para- (4-) nitro-substituted phenethylamine hydrochloride salts. By integrating theoretical principles with established experimental protocols, this document serves as a comprehensive resource for researchers navigating the challenges associated with these compounds.
The position of the nitro group on the aromatic ring significantly influences the electronic and steric properties of the molecule, thereby impacting its reactivity and stability.[1][2] This guide will explore these nuances through the lens of thermal stability, hygroscopicity, and susceptibility to forced degradation under various stress conditions. While direct comparative experimental data for all three isomers is not extensively available in published literature, this guide synthesizes existing data, draws logical inferences from related compounds, and presents standardized protocols to enable researchers to conduct their own comparative assessments.
Theoretical Framework: The Influence of Nitro Group Position
The stability of nitro-substituted phenethylamine hydrochloride salts is intrinsically linked to the electron-withdrawing nature of the nitro group (—NO₂). This group exerts both a negative inductive (-I) and a negative mesomeric (-M) effect, which alters the electron density distribution within the benzene ring and influences the molecule's overall reactivity.
Electronic Effects: The nitro group is a strong deactivating group in electrophilic aromatic substitution, with its electron-withdrawing effects being most pronounced at the ortho and para positions.[3][4] This reduction in electron density can enhance the stability of the aromatic ring towards certain degradation pathways. Conversely, the strong electron-withdrawing nature of the nitro group can make the molecule susceptible to nucleophilic attack, particularly when the nitro group is in the ortho or para position.[5]
Steric Effects: The bulky nitro group at the ortho position can introduce steric hindrance, potentially leading to intramolecular interactions with the ethylamine side chain. This steric strain can lower the thermal stability of the ortho isomer compared to the meta and para isomers.[2]
Positional Isomerism and Stability:
Ortho (2-Nitro) Isomer: Prone to steric hindrance, which may lead to unique intramolecular degradation pathways and potentially lower thermal stability.[6]
Meta (3-Nitro) Isomer: The electronic effects of the nitro group are less pronounced at the meta position, which could result in a different reactivity profile compared to the ortho and para isomers.[6]
Para (4-Nitro) Isomer: Generally considered to be more stable than the ortho isomer due to reduced steric hindrance. The symmetrical nature of the para isomer can lead to more efficient crystal packing, potentially resulting in a higher melting point and greater physical stability.[4]
Physicochemical Properties: A Comparative Overview
A summary of the available physical properties for the three isomers is presented below. It is important to note that a direct comparison is challenging due to the limited and varied sources of data.
Note: The conflicting melting point data for the 3-nitro isomer highlights the need for standardized experimental characterization.
Experimental Protocols for Stability Assessment
To provide a robust comparison of the stability of these salts, a series of standardized experiments should be conducted. The following protocols are based on established methodologies and regulatory guidelines.
Thermal Stability Analysis
Thermal analysis provides critical information on melting, decomposition, and the overall thermal stability of a compound.
Workflow for Thermal Stability Analysis
Caption: Workflow for Thermal Stability Analysis using TGA and DSC.
Methodology:
Thermogravimetric Analysis (TGA):
Accurately weigh 2-5 mg of the sample into a suitable pan.
Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
Differential Scanning Calorimetry (DSC):
Accurately weigh 2-5 mg of the sample into a sealed aluminum pan.
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
Record the heat flow to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
Expected Insights: This analysis will provide quantitative data on the decomposition temperatures and melting points of the three isomers, allowing for a direct comparison of their thermal stabilities. It is hypothesized that the 2-nitro isomer will exhibit the lowest decomposition temperature due to steric strain.
Hygroscopicity Assessment
Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical stability parameter for solid dosage forms. Hydrochloride salts are known to be potentially hygroscopic.[10]
Workflow for Hygroscopicity Assessment
Caption: Workflow for conducting forced degradation studies.
Methodology:
Preparation of Solutions: Prepare solutions of each isomer (e.g., 1 mg/mL) in appropriate solvents.
Stress Conditions:
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C).
[11] * Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
[11] * Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
[12] * Thermal Degradation: Expose the solid sample and a solution of the sample to elevated temperatures (e.g., 60°C).
Photolytic Degradation: Expose the solid sample and a solution of the sample to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
[13][14]3. Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Expected Insights: These studies will reveal the intrinsic stability of each isomer under various stress conditions and help in identifying the most likely degradation pathways. The position of the nitro group is expected to influence the rate and type of degradation. For instance, the electron-withdrawing effect at the ortho and para positions might influence susceptibility to hydrolysis.
Conclusion and Recommendations
For researchers and drug development professionals, it is imperative to conduct comprehensive stability studies as outlined in this guide. The provided experimental protocols for thermal analysis, hygroscopicity, and forced degradation offer a robust framework for generating the necessary data to make informed decisions regarding the handling, formulation, and storage of these critical pharmaceutical intermediates. A thorough understanding of the stability profile of each isomer is essential to ensure the development of safe, effective, and high-quality pharmaceutical products.
References
Vaia. (n.d.). What is directive influence of nitro group in electrophilic substitution of aromatic compounds? Retrieved from [Link]
ResearchGate. (2021, February). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 1-25.
DTIC. (1986, September 15). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]
Quora. (2018, April 23). Why is the nitro group a metal director in aromatic electrophilic reactions? Retrieved from [Link]
ResearchGate. (2008, August 21). The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. Retrieved from [Link]
DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]
PMC. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]
PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]
Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link]
ijrti.org. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Retrieved from [Link]
Pharmaceutical Technology. (2026, February 13). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
PharmaTutor. (2013, August 21). PHOTOSTABILITY TESTING. Retrieved from [Link]
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. 3(4), 198-201.
Asian Journal of Research in Chemistry. (2013, October 27). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
Biomed J Sci & Tech Res. (2022, November 30).
Academia.edu. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
Aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
ResearchGate. (2025, August 10). Photostability testing of pharmaceutical products. Retrieved from [Link]
Manufacturing Chemist. (2014, September 17). Photostability of pharmaceuticals. Retrieved from [Link]
New Journal of Chemistry (RSC Publishing) - The Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Retrieved from [Link]
SciSpace. (2017, August 1). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. Retrieved from [Link]
DTIC. (1994, August 16). Chemical Reactivity Test for Thermal Stability. Retrieved from [Link]
CHIMIA. (n.d.). Thermal Stability of Explosives. Retrieved from [Link]
UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]
PMC. (2020, June 17). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Retrieved from [Link]
PubMed. (2021, October 10). Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components. Retrieved from [Link]
MDPI. (n.d.). Hygroscopicity of Fresh and Aged Salt Mixtures from Saline Lakes. Retrieved from [Link]
Differentiating Methyl[2-(3-nitrophenyl)ethyl]amine HCl from regioisomers via chromatography
This guide outlines the chromatographic differentiation of Methyl[2-(3-nitrophenyl)ethyl]amine HCl (referred to here as the meta-isomer) from its ortho- and para-regioisomers. These isomers are isobaric ( Da for the free...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the chromatographic differentiation of Methyl[2-(3-nitrophenyl)ethyl]amine HCl (referred to here as the meta-isomer) from its ortho- and para-regioisomers.
These isomers are isobaric (
Da for the free base) and share identical primary mass spectral fragments (e.g., the iminium ion at 44). Consequently, chromatographic resolution is the only viable method for quantitation without using expensive infrared-spectroscopic detectors (GC-IRD).
The Analytical Challenge
The target molecule is a secondary amine with a nitrophenyl group. The position of the nitro group (
) significantly alters the molecule's pharmacological profile and synthetic utility but has minimal effect on standard C18 hydrophobicity or EI-MS fragmentation.
Target: meta-isomer (3-position).
Impurities: ortho-isomer (2-position) and para-isomer (4-position).
Core Problem: On standard Alkyl-C18 columns, the hydrophobic surface area differences between meta and para isomers are negligible, leading to co-elution.
Strategic Approach:
-
Selectivity
To separate these isomers, we must exploit the
-electron distribution differences rather than simple hydrophobicity. The nitro group is electron-withdrawing, creating an electron-deficient aromatic ring.
Recommended Phase:Biphenyl or Phenyl-Hexyl .
Mechanism: These stationary phases possess
-electrons that interact with the -system of the analyte.
Ortho-isomer: Steric hindrance from the ethylamine side chain forces the nitro group out of planarity or twists the ring relative to the stationary phase, reducing
- overlap Earliest Elution .
Para-isomer: Planar, unobstructed geometry allows maximum surface contact and strongest
- interaction Latest Elution .
Meta-isomer: Intermediate retention.
Experimental Protocols
Method A: UHPLC-UV/MS (Primary Recommendation)
Best for: Quantitative analysis, high throughput, and purity assessment.
Parameter
Condition
Rationale
Column
Raptor Biphenyl or Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm)
Biphenyl phases provide enhanced selectivity for aromatic positional isomers compared to C18.
Mobile Phase A
Water + 0.1% Formic Acid + 5mM Ammonium Formate
Acidic pH keeps the amine protonated (), improving peak shape.
0-1 min: 5% B1-8 min: 5% 60% B8-10 min: 60% B (Wash)10.1 min: 5% B (Re-equilibration)
A shallow gradient ensures the isomers have time to interact differentially with the phenyl rings on the column.
Flow Rate
0.4 mL/min
Optimized for 2.1 mm ID columns.
Detection
UV @ 254 nm (Nitro absorbance) or MS (ESI+)
The nitro group is a strong chromophore at 254 nm.
Expected Elution Order (Biphenyl Phase):
Ortho-isomer (Least retained)
Meta-isomer (Target)
Para-isomer (Most retained)
Method B: GC-MS (Confirmatory)
Best for: Forensic confirmation and complex matrix analysis.
Note: Derivatization is recommended to prevent tailing of the secondary amine.
Derivatization: Acylation with Pentafluoropropionic Anhydride (PFPA).[1]
Column: Rtx-200 or DB-17ms (Mid-polarity, 50% phenyl polysiloxane).
Why: Standard non-polar columns (DB-1/DB-5) often fail to resolve meta and para. A mid-polarity column utilizes the dipole moment differences of the nitro group.
Self-Validating Workflow
To ensure the method is robust, follow this decision logic.
Figure 1: Method Development Decision Tree. Note the critical step of switching to Methanol/Biphenyl if C18 fails.
Comparative Data Summary
The following table summarizes the expected performance of different separation modes.
Feature
C18 (Standard)
Biphenyl / Phenyl-Hexyl
GC-MS (DB-5)
Separation Mechanism
Hydrophobicity
Hydrophobicity + - Interaction
Boiling Point
Critical Pair
Meta / Para (often co-elute)
Meta / Para (Baseline resolved)
Meta / Para (Partial overlap)
Elution Order
Solvent Effect
ACN MeOH
MeOH >> ACN (MeOH enhances selectivity)
N/A
Suitability
Screening
High-Purity QC
Forensic ID
References
Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
Restek Corporation. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh Symposium. Retrieved from [Link]
Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Separation of Positional Isomers). Retrieved from [Link]
National Institutes of Health (PubChem). N-methyl-2-(4-nitrophenyl)ethanamine hydrochloride (Compound Summary). Retrieved from [Link]
A Comprehensive Guide to the Proper Disposal of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride, a compound that, while integral to specific research pathways, necessitates meticulous handling due to its chemical properties.
Hazard Identification and Risk Assessment
The first step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on the disposal guidelines for similar nitrated organic compounds and amine hydrochlorides, we must assume Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride may possess the following characteristics:
Toxicity: Nitrophenyl compounds can be toxic if ingested, inhaled, or absorbed through the skin.[2]
Irritation: Amine hydrochlorides are often classified as skin and eye irritants.[3]
Environmental Hazard: Discharge into the environment must be avoided to prevent harm to aquatic life and ecosystems.[3]
Therefore, this compound must be treated as hazardous waste, and its disposal is strictly regulated under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride for disposal, it is imperative to don the appropriate personal protective equipment to minimize exposure risk.
Ensure an eyewash station and safety shower are readily accessible.[5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[1]
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[1]
Collection: Carefully sweep or scoop the absorbed material into a designated and labeled hazardous waste container.[6]
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[1]
Step-by-Step Disposal Procedure
The disposal of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride must be conducted in strict accordance with local, state, and federal regulations. The following procedure outlines the "cradle-to-grave" management of this hazardous waste.
Step 1: Waste Identification and Classification
The first step is to classify the waste. Based on its chemical structure, Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride should be considered a hazardous chemical waste. It is the generator's responsibility to make this determination.[7]
Step 2: Segregation and Containerization
Segregate: Do not mix this waste with other waste streams unless explicitly instructed to do so by a licensed waste disposal professional.[8] Incompatible materials to keep separate include acids, acid chlorides, and acid anhydrides.[9]
Containerize: Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container.[8] The container must be in good condition and compatible with the chemical. The original container, if in good condition, is often a suitable choice.[10]
Step 3: Labeling
The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride".[8] The label should also include the date of accumulation and the specific hazards (e.g., "Toxic," "Irritant").
Step 4: Accumulation and Storage
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is secure and under the control of the laboratory personnel.[8]
Ensure the storage area is cool, dry, and away from incompatible materials.[11]
Adhere to the accumulation time limits set by the EPA for your generator category (e.g., 90 or 180 days).[12]
Step 5: Professional Disposal
Engage a Licensed Professional: The ultimate disposal of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride must be handled by a licensed professional waste disposal service.[3]
Manifesting: For off-site transport and disposal, a Uniform Hazardous Waste Manifest is required to track the waste from the point of generation to its final destination.[13]
Approved Disposal Methods: The most common and recommended disposal method for this type of organic chemical waste is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[3][14] This method ensures the complete destruction of the compound. Land disposal is generally not recommended for this type of chemical.
Do NOT dispose of this chemical down the drain or in the regular trash. [15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride.
Personal Protective Equipment & Handling Guide: Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride
Executive Summary & Compound Profile Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (CAS: 1803604-79-6) is a substituted phenethylamine derivative.[1] While specific toxicological data (LD50) may be limited in public...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride (CAS: 1803604-79-6) is a substituted phenethylamine derivative.[1] While specific toxicological data (LD50) may be limited in public registries, its structural pharmacophore dictates that it be handled as a High-Hazard Research Chemical .
The safety logic for this compound rests on two structural alerts:
Phenethylamine Backbone: Structurally similar to CNS-active monoamines, implying potential neuropharmacological activity.
Nitro Group (
): Associated with potential methemoglobinemia risks upon high exposure and energetic instability if subjected to strong reducing conditions or shock (though less likely in salt form, caution is mandatory).
Hydrochloride Salt: Increases water solubility but significantly increases the risk of hygroscopic dust formation , making inhalation the primary route of exposure.
Core Directive: Treat this substance as a Potent Compound (Control Band 3) until specific toxicology proves otherwise.
Risk Assessment & Control Banding
We utilize a "Control Banding" approach. Since specific occupational exposure limits (OELs) do not exist, we default to the Hazardous Drug/Novel Compound band.
Parameter
Classification
Rationale
Physical State
Crystalline Solid (Salt)
High potential for airborne particulates during weighing.
Primary Route
Inhalation & Mucosal Absorption
Amine salts are readily absorbed through mucous membranes.
The following matrix is non-negotiable for handling >10 mg of substance.
Body Area
PPE Requirement
Technical Justification
Respiratory
N95 (Minimum) ; P100 or PAPR recommended for >1g
HCl salts generate fine, invisible dust. Surgical masks provide zero protection against chemical particulates.
Dermal (Hands)
Double Nitrile Gloves (min 0.11mm thickness)
Outer Glove: Protects against gross contamination.Inner Glove: Acts as a permeation barrier. Immediate change upon splash.[2]
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side (lateral exposure).
Body
Lab Coat (Buttoned, Tyvek sleeves)
Standard cotton coats absorb liquids; Tyvek sleeves prevent wrist exposure between glove and coat cuff.
Decision Logic: PPE Selection
The following diagram illustrates the decision workflow for selecting the correct PPE based on operational scale.
Figure 1: Decision Logic for PPE Selection based on physical state and engineering controls.
Operational Protocols
A. Weighing & Transfer (Critical Step)
The highest risk of exposure occurs here due to static charge on the hydrochloride salt.
Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.
Static Control: Use an anti-static gun or polonium strip near the balance. HCl salts are prone to "jumping" due to static, which spreads contamination.
Technique:
Place a pre-weighed vial on the balance.
Transfer solid using a disposable spatula (do not reuse).
Immediately cap the vial before removing it from the hood.
Wipe the exterior of the vial with a Kimwipe dampened in methanol to remove invisible dust.
B. Solubilization
Solvent Choice: Water, Methanol, or DMSO.
Exotherm Check: Add solvent slowly. Amine salts can exhibit mild exothermic heats of solution.
Venting: Ensure the vessel is not hermetically sealed during the initial dissolution to prevent pressure buildup.
C. Spill Response (Dry Powder)
Do not use a brush/dustpan (generates aerosols).
Isolate: Mark the area.
Dampen: Cover the powder gently with paper towels soaked in inert oil (e.g., mineral oil) or a specific solvent (if compatible) to suppress dust.
Collect: Scoop up the damp towels and place them in a wide-mouth hazardous waste jar.
Wash: Clean the surface with soap and water (3x) to remove trace amine residues.
Disposal & Waste Management
Disposal must strictly follow EPA (RCRA) and local regulations. Do not mix with incompatible streams.
Waste Stream
Classification
Instructions
Solid Waste
Hazardous Organic Solid
Bag in clear plastic, label "Toxic Organic Solid (Amine Salt)".
Liquid Waste
Basic/Organic
Do NOT mix with Oxidizers (Nitric Acid, Peroxides). The nitro group + amine can form unstable intermediates.
Contaminated Sharps
Bio/Chem Hazard
Dispose of spatulas and needles in rigid puncture-proof containers.
Emergency Response Workflow
In the event of exposure, immediate action reduces long-term injury.
Figure 2: Immediate Emergency Response Protocol.
References & Authority
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200).
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
PubChem. Compound Summary for Phenethylamine Derivatives (Structural Analog Reference).
(Note: As CAS 1803604-79-6 is a specialized research chemical, these protocols are derived from "Band 3" handling standards for structurally analogous phenethylamines and nitro-aromatics found in Prudent Practices.)